Norethandrolone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHCJEIGTNNEMY-XGXHKTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023379 | |
| Record name | Norethandrolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52-78-8 | |
| Record name | Norethandrolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norethandrolone [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norethandrolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12787 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NORETHANDROLONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NORETHANDROLONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norethandrolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norethandrolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORETHANDROLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7W01638W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Norethandrolone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathway for norethandrolone (17α-ethyl-19-nortestosterone), a synthetic anabolic-androgenic steroid. The document details the primary synthetic route, experimental protocols for key reactions, quantitative data, and relevant biological context for research applications.
Introduction
This compound is a 17α-alkylated anabolic steroid derived from 19-nortestosterone.[1] It was one of the first synthetic anabolic steroids developed with a favorable separation of anabolic and androgenic effects.[1] For research purposes, a reliable and well-documented synthesis pathway is crucial. This guide outlines a common and effective synthetic route commencing from estradiol methyl ether, a readily available steroid precursor. The synthesis involves three key transformations: a Birch reduction to create the 19-nor steroid core, an Oppenauer oxidation to establish the requisite ketone functionality at C-3, and a Grignard reaction to introduce the characteristic 17α-ethyl group. An alternative final step involving the catalytic hydrogenation of norethisterone is also discussed.
Core Synthesis Pathway
The primary pathway for the synthesis of this compound can be logically divided into three main stages, starting from estradiol 3-methyl ether.
Experimental Workflow Overview
The general workflow for the synthesis involves a sequence of reaction, workup, and purification steps for each stage of the pathway.
References
A Deep Dive into the Anabolic Mechanisms of Norethandrolone in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Norethandrolone, a synthetic anabolic-androgenic steroid (AAS), has historically been recognized for its potent muscle-building properties.[1] This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its anabolic effects on skeletal muscle cells. It is designed to be a comprehensive resource, detailing the molecular signaling pathways, summarizing quantitative data, and providing detailed experimental protocols relevant to the study of this compound.
Core Mechanism of Action: Androgen Receptor-Mediated Anabolism
The primary mechanism of action for this compound in skeletal muscle is mediated by its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][2][3] This interaction initiates a cascade of molecular events that ultimately lead to an increase in muscle protein synthesis and the promotion of muscle growth (hypertrophy).
Genomic Signaling Pathway
The classical and most well-understood pathway of this compound action is the genomic pathway, which involves the modulation of gene expression.[2]
-
Ligand Binding and Receptor Activation: this compound, being a lipophilic molecule, diffuses across the cell membrane of skeletal muscle cells and binds to the androgen receptor located in the cytoplasm.[2] This binding induces a conformational change in the AR, leading to its activation.[2]
-
Nuclear Translocation: The activated this compound-AR complex then translocates into the nucleus.[2]
-
DNA Binding and Gene Transcription: Within the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[2] This binding event recruits co-activator proteins and initiates the transcription of genes involved in muscle protein synthesis and other anabolic processes.[2]
-
Increased Protein Synthesis: The resulting increase in messenger RNA (mRNA) transcripts leads to the synthesis of more proteins, such as actin and myosin, which are the fundamental components of muscle fibers. This ultimately results in an increase in muscle fiber size and strength.[1][2]
-
Enhanced Nitrogen Retention: this compound also promotes a positive nitrogen balance within the muscle cells by increasing nitrogen retention, a key component of amino acids, the building blocks of protein.[1][2] This further contributes to the anabolic environment.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects that do not directly involve gene transcription.[4] These actions are often initiated at the cell membrane and involve the activation of second messenger signaling cascades. While specific research on this compound's non-genomic actions in skeletal muscle is limited, the general mechanisms for androgens include:
-
Activation of Kinase Cascades: Androgens can rapidly activate signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade, which can influence various cellular processes, including cell growth and differentiation.[5]
-
Modulation of Intracellular Calcium: Some studies suggest that androgens can induce rapid changes in intracellular calcium levels, which is a critical regulator of muscle contraction and signaling.[4]
Further research is required to fully elucidate the specific non-genomic signaling pathways activated by this compound in skeletal muscle cells.
Role of Satellite Cells and Myogenic Regulatory Factors
The anabolic effects of this compound are also intricately linked to the activity of satellite cells, which are the resident stem cells of skeletal muscle. Anabolic steroids, including the related compound nandrolone, have been shown to increase the number of satellite cells.[6]
-
Satellite Cell Activation and Proliferation: this compound is believed to stimulate the activation and proliferation of satellite cells. These activated satellite cells can then fuse with existing muscle fibers, donating their nuclei and contributing to muscle fiber hypertrophy.
-
Myogenic Regulatory Factors (MRFs): The process of satellite cell differentiation is controlled by a family of transcription factors known as myogenic regulatory factors (MRFs), which include MyoD, Myf5, myogenin, and MRF4.[7][8] Androgens can modulate the expression of these MRFs, thereby influencing the progression of myogenesis.[9] For instance, androgens have been shown to stimulate the proliferation of C2C12 myoblasts and accelerate their differentiation into myotubes.[9]
Modulation of Myostatin and IGF-1 Signaling Pathways
The anabolic effects of this compound are likely amplified by its interaction with other key regulatory pathways in skeletal muscle.
-
Myostatin Inhibition: Myostatin is a negative regulator of muscle growth. Some studies suggest that anabolic steroids can increase the expression of follistatin, a myostatin-binding protein that inhibits myostatin activity.[10][11] By indirectly suppressing the inhibitory effects of myostatin, this compound may further promote muscle growth.
-
IGF-1 Signaling: Insulin-like growth factor-1 (IGF-1) is a potent stimulator of muscle protein synthesis and hypertrophy.[12] There is evidence of crosstalk between androgen and IGF-1 signaling pathways, suggesting that androgens may enhance the anabolic effects of IGF-1 in skeletal muscle.[13]
Quantitative Data Summary
| Parameter | Compound(s) | Observation | Reference |
| Androgen Receptor Binding Affinity (Relative to Methyltrienolone) | 19-Nortestosterone (Nandrolone) | RBA < Methyltrienolone | [14] |
| Methenolone | RBA < 19-Nortestosterone | [14] | |
| Testosterone | RBA < Methenolone | [14] | |
| Muscle Mass Increase | Nandrolone Decanoate | ~22% increase in pectoralis mass in chickens | [15] |
| Muscle Fiber Diameter Increase | Nandrolone Decanoate | ~24% increase in fiber diameter in chickens | [15] |
| Protein Synthesis Rate | Nandrolone Decanoate | Significantly elevated in gastrocnemius muscle of mice | [16] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound in skeletal muscle cells.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the androgen receptor.
Methodology: A competitive radioligand binding assay is commonly used.
-
Preparation of Cytosol:
-
Skeletal muscle tissue (e.g., from rat levator ani muscle) is homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the androgen receptors.
-
-
Competitive Binding:
-
A constant concentration of a radiolabeled androgen (e.g., [³H]-methyltrienolone) is incubated with the cytosol in the presence of increasing concentrations of unlabeled this compound.
-
Incubations are carried out at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Dextran-coated charcoal or hydroxylapatite is used to separate the receptor-bound radioligand from the free radioligand.
-
-
Quantification:
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. This is then used to calculate the binding affinity (Ki).
-
C2C12 Myoblast Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of myoblasts into myotubes.
Methodology:
-
Cell Culture:
-
Mouse C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).
-
-
Induction of Differentiation:
-
When cells reach confluence, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce myogenesis.
-
-
This compound Treatment:
-
Cells are treated with various concentrations of this compound dissolved in a suitable vehicle (e.g., ethanol) during the differentiation process.
-
-
Assessment of Differentiation:
-
Morphological Analysis: Myotube formation is observed and quantified using microscopy. The fusion index (percentage of nuclei within myotubes) can be calculated.
-
Biochemical Markers: The activity of creatine kinase (CK), an enzyme that increases during muscle differentiation, can be measured.[9][17]
-
Protein Expression: The expression of muscle-specific proteins, such as myosin heavy chain (MHC), is analyzed by immunofluorescence or Western blotting.
-
Western Blotting for Myogenic Regulatory Factors
Objective: To determine the effect of this compound on the protein expression of MRFs.
Methodology:
-
Cell or Tissue Lysis:
-
C2C12 cells or skeletal muscle tissue treated with this compound are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
-
Protein Quantification:
-
The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for MyoD, myogenin, or other MRFs.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.
-
The intensity of the bands corresponding to the MRFs is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[18]
-
Conclusion
The anabolic action of this compound in skeletal muscle cells is a multifaceted process primarily driven by its interaction with the androgen receptor. The classical genomic pathway, leading to increased protein synthesis, is the central mechanism. However, the modulation of satellite cell activity, myogenic regulatory factors, and crosstalk with other key signaling pathways like myostatin and IGF-1, all contribute to the overall hypertrophic effect. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other anabolic agents, which is crucial for both understanding their physiological effects and for the development of novel therapeutics for muscle-wasting conditions.
References
- 1. revvity.com [revvity.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular targets of androgen signaling that characterize skeletal muscle recovery and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A six-month evaluation of an anabolic drug, this compound, in underweight persons. I. Weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of follistatin and myostatin propeptide by anabolic steroids and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 12. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of GH and IGF-I in Mediating Anabolic Effects of Testosterone on Androgen-Responsive Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]
- 15. Activation of Skeletal Muscle Satellite Cells by a Device Simultaneously Applying High-Intensity Focused Electromagnetic Technology and Novel RF Technology: Fluorescent Microscopy Facilitated Detection of NCAM/CD56 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
In Vitro Effects of Norethandrolone on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norethandrolone, a synthetic 17α-alkylated anabolic-androgenic steroid (AAS) derived from 19-nortestosterone, exerts its biological effects primarily by modulating gene expression.[1][2] As an agonist of the androgen receptor (AR), it initiates a cascade of molecular events that alter the transcriptional landscape of target cells, leading to anabolic and androgenic outcomes.[3] This technical guide provides an in-depth overview of the molecular mechanisms of this compound, detailed protocols for studying its effects on gene expression in vitro, and a framework for data interpretation. While high-throughput in vitro gene expression data specific to this compound is limited in publicly available literature, this guide utilizes data from the closely related steroid nandrolone as a proxy to illustrate the anticipated biological impact and data structure. This document serves as a comprehensive resource for researchers designing and executing experiments to investigate the genomic effects of this compound and related compounds.
Core Signaling Pathway: The Androgen Receptor
The primary mechanism of this compound involves its function as an agonist for the androgen receptor, a ligand-inducible nuclear transcription factor.[2][3] Upon entering the cell, this compound binds to the AR located in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs). The activated this compound-AR complex then dimerizes and translocates into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[1] This binding event recruits co-activators and the general transcriptional machinery, leading to the initiation of target gene transcription and subsequent protein synthesis, which manifests as the physiological effects of the steroid.[1][4]
Data Presentation: Gene Expression Changes
Table 1: Representative Genes Upregulated by Nandrolone in Denervated Muscle
| Gene Symbol | Gene Name | Fold Change (Approx.) | Primary Function |
| Igf1 | Insulin-like growth factor 1 | > 2.0 | Promotes muscle growth and proliferation |
| Myog | Myogenin | > 1.8 | Myogenic differentiation |
| MyoD1 | Myogenic differentiation 1 | > 1.5 | Master regulator of muscle development |
| ApoD | Apolipoprotein D | > 2.5 | Lipid transport, potential neuroprotection |
| Fos | Fos proto-oncogene, AP-1 transcription factor | > 2.0 | Cell proliferation, differentiation, survival |
Data compiled and adapted from studies on nandrolone, a related 19-nortestosterone derivative, in in vivo models.[4][5]
Table 2: Representative Genes Downregulated by Nandrolone in Denervated Muscle
| Gene Symbol | Gene Name | Fold Change (Approx.) | Primary Function |
| Foxo1 | Forkhead box protein O1 | < 0.5 | Promotes muscle atrophy (atrogenes) |
| Trim63 | Tripartite motif containing 63 (MuRF1) | < 0.6 | Ubiquitin ligase, muscle atrophy |
| Fbxo32 | F-box protein 32 (Atrogin-1) | < 0.6 | Ubiquitin ligase, muscle atrophy |
| Rcan2 | Regulator of calcineurin 2 | < 0.7 | Inhibitor of calcineurin signaling |
| Redd2 | Regulated in development and DNA damage 2 | < 0.5 | Inhibitor of mTOR signaling |
Data compiled and adapted from studies on nandrolone, a related 19-nortestosterone derivative, in in vivo models.[5]
Experimental Protocols
To rigorously assess the in vitro effects of this compound on gene expression, a series of well-defined experimental procedures are required. The following protocols provide a comprehensive workflow from cell culture to data analysis.
General Experimental Workflow
The overall process involves culturing an appropriate cell line, preparing it for androgen treatment, exposing the cells to this compound, harvesting the RNA, and finally, analyzing the gene expression changes using techniques like RT-qPCR or RNA-Sequencing.
Protocol 1: Cell Culture and Treatment
This protocol is designed for adherent cells, such as C2C12 myoblasts (for anabolic effects) or LNCaP prostate cancer cells (androgen-responsive).
Materials:
-
Selected cell line (e.g., C2C12, ATCC CRL-1772)
-
Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS)
-
Hormone-Deprivation Medium (HDM): Phenol red-free DMEM with 5-10% Charcoal-Stripped Serum (CSS)
-
This compound (CAS 52-78-8)
-
Vehicle (e.g., DMSO, ethanol)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Culture cells in GM at 37°C and 5% CO2. Seed cells into 6-well plates at a density that will achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[2]
-
Hormone Deprivation: Aspirate GM and wash cells once with sterile PBS. Replace GM with HDM to minimize the influence of exogenous androgens from the serum. Incubate for 24-48 hours.[2]
-
Preparation of Treatment Media: Prepare a stock solution of this compound in the chosen vehicle. Create serial dilutions in HDM to achieve final treatment concentrations (e.g., 1 nM, 10 nM, 100 nM). Prepare a vehicle control with the same final vehicle concentration.
-
Treatment: Aspirate the HDM from the cells and add the prepared treatment or vehicle control media to the appropriate wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) to allow for transcriptional changes.[3]
-
Harvesting: After incubation, aspirate the media, wash cells with ice-cold PBS, and proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
Materials:
-
TRIzol™ Reagent or commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (optional, for RNA integrity)
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol™ Reagent directly to each well of the 6-well plate. Scrape the cells and pipette the lysate into a microcentrifuge tube.[2]
-
RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction method (e.g., phenol-chloroform extraction or column-based purification).
-
RNA Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.[2]
-
RNA Integrity Check (Optional but Recommended): Assess RNA integrity by determining the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN > 8.5 is recommended for RNA-seq.[6]
Protocol 3: Gene Expression Analysis by RT-qPCR
Materials:
-
cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Validated primers for target genes (e.g., IGF1, MYOD1, FBXO32) and housekeeping genes (e.g., GAPDH, ACTB)
-
Real-Time PCR System
Procedure:
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[2]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR Master Mix, forward and reverse primers, and diluted cDNA.
-
Real-Time PCR: Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[2]
-
Data Analysis: Calculate the relative expression of target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the expression of a stable housekeeping gene and relative to the vehicle-treated control group.
Conclusion
This compound modulates cellular function by acting as a potent agonist of the androgen receptor, directly initiating a genomic signaling cascade that alters the expression of a wide array of genes. While direct in vitro transcriptomic data for this compound is scarce, the established mechanism of action and data from analogous compounds like nandrolone provide a strong foundation for investigation. The protocols detailed in this guide offer a robust framework for researchers to explore the specific gene targets of this compound in various cell systems. Such studies are critical for elucidating the precise molecular underpinnings of its anabolic effects and potential off-target activities, thereby informing future drug development and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-competitive androgen receptor inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA sequencing data of human prostate cancer cells treated with androgens - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of Norethandrolone's Anabolic to Androgenic Ratio: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the anabolic to androgenic ratio of Norethandrolone (17α-ethyl-19-nortestosterone). It synthesizes historical data with modern standardized methodologies to offer a detailed perspective for research, drug development, and scientific evaluation. This document includes quantitative data from foundational studies, detailed experimental protocols for the assessment of anabolic and androgenic activities, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The anabolic and androgenic potencies of this compound have been primarily determined through preclinical studies in rodent models, most notably through the Hershberger assay. This assay quantifies the myotrophic (anabolic) and androgenic effects of a substance by measuring the weight changes in specific muscles and androgen-dependent tissues, respectively.
The foundational research by Saunders and Drill in 1956 provided the initial quantitative assessment of this compound's anabolic and androgenic properties. The data from their studies, which established this compound as the first synthetic steroid with a favorable separation of anabolic and androgenic effects, are summarized below.[1] The anabolic activity is typically measured by the response of the levator ani muscle, while the androgenic activity is assessed by the response of the seminal vesicles and ventral prostate.
| Compound | Administration Route | Anabolic (Myotrophic) Activity (Levator Ani Response) | Androgenic Activity (Seminal Vesicle/Ventral Prostate Response) | Anabolic to Androgenic Ratio |
| Testosterone Propionate | Subcutaneous | 100 (Reference) | 100 (Reference) | 1:1 |
| This compound | Oral | Similar to Testosterone Propionate | Approximately 1/16th that of Testosterone Propionate | ~16:1 |
| This compound | Subcutaneous | Potent Myotrophic Effects | Weak Androgenic Effects | High |
Note: The exact numerical ratios can vary based on the specific experimental design, including the animal strain, age, and duration of the study. The data from Saunders and Drill (1956) demonstrated a significant dissociation between the anabolic and androgenic effects of this compound compared to testosterone propionate.
Experimental Protocols
The determination of the anabolic to androgenic ratio of this compound relies on specific and standardized experimental protocols. The following sections detail the historical methodology used in the foundational studies and the modern, standardized Hershberger assay.
Historical Myotrophic and Androgenic Assay (Based on Saunders and Drill, 1956)
This protocol outlines the methodology employed in the original studies that characterized the anabolic and androgenic effects of this compound.
Objective: To determine the relative myotrophic (anabolic) and androgenic potencies of this compound compared to a reference standard (e.g., testosterone propionate).
Animal Model:
-
Species: Male rats (specific strain as available, e.g., Sprague-Dawley).
-
Age: Immature, typically around 21-23 days old at the start of the experiment.
-
Preparation: The animals are castrated to remove the endogenous source of androgens. A post-castration period of approximately 7-10 days is allowed for the androgen-dependent tissues to regress to a baseline state.
Experimental Groups:
-
Control Group: Castrated rats receiving the vehicle (e.g., corn oil) only.
-
Reference Standard Group(s): Castrated rats receiving various doses of testosterone propionate.
-
Test Compound Group(s): Castrated rats receiving various doses of this compound.
Procedure:
-
Dosing: The test and reference compounds are administered daily for a period of 7 to 10 days. Administration can be via subcutaneous injection or oral gavage, depending on the compound's properties and the study's objectives.
-
Necropsy: On the day after the final dose, the animals are euthanized.
-
Tissue Dissection and Weighing: The following tissues are carefully dissected, cleared of any adhering fat or connective tissue, and weighed to the nearest 0.1 mg:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Seminal vesicles and ventral prostate.
-
-
Data Analysis: The mean organ weights for each group are calculated. The potencies of the test compound are determined by comparing the dose-response curves for the increases in the weights of the levator ani muscle (anabolic effect) and the seminal vesicles/ventral prostate (androgenic effect) against the reference standard.
Modern Standardized Hershberger Bioassay (OECD Test Guideline 441)
The Organisation for Economic Co-operation and Development (OECD) has established a standardized guideline for the Hershberger bioassay to ensure reproducibility and reliability of results for screening chemicals for androgenic and anti-androgenic properties.
Objective: To evaluate the ability of a chemical to elicit biological activities consistent with androgen agonists, antagonists, or 5α-reductase inhibitors.
Animal Model:
-
Species: Peripubertal male rats (castrated).
-
Age: Castration is performed on postnatal day 42. Dosing begins on postnatal day 49.
Experimental Groups:
-
Vehicle Control: Castrated rats receiving the vehicle only.
-
Reference Androgen: Castrated rats receiving a reference androgen (e.g., testosterone propionate).
-
Test Substance Groups: At least two dose levels of the test substance administered to castrated rats.
-
For anti-androgenicity assessment, groups are co-administered the test substance and a reference androgen.
Procedure:
-
Dosing: Daily administration of the test substance for 10 consecutive days via oral gavage or subcutaneous injection.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Dissection and Weighing: The following five androgen-dependent tissues are excised and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and their fluids)
-
Levator ani-bulbocavernosus muscle complex
-
Paired Cowper's glands
-
Glans penis
-
-
Data Analysis: A statistically significant increase in the weight of at least two of the five target tissues in the test group compared to the vehicle control group is considered a positive androgenic response. The anabolic to androgenic ratio is determined by comparing the relative increases in the levator ani-bulbocavernosus muscle weight to the weights of the other androgen-dependent tissues.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for determining the anabolic to androgenic ratio.
Androgen Receptor Signaling Pathway
This compound, like other anabolic-androgenic steroids, exerts its effects primarily through the androgen receptor (AR). The binding of this compound to the AR initiates a cascade of molecular events leading to changes in gene expression and protein synthesis.
Experimental Workflow of the Hershberger Assay
The Hershberger assay follows a structured workflow from animal preparation to data analysis to determine the anabolic and androgenic properties of a compound.
Conclusion
The analysis of this compound's anabolic to androgenic ratio, primarily established through the foundational work of Saunders and Drill (1956) and corroborated by the principles of the modern standardized Hershberger assay, demonstrates a significant and favorable dissociation of its anabolic and androgenic effects.[1] The compound exhibits potent myotrophic activity with considerably weaker androgenic properties compared to testosterone. This technical guide provides researchers and drug development professionals with the essential quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks to facilitate a comprehensive understanding of this compound's pharmacological profile. The provided protocols and pathways serve as a valuable resource for the design of future studies and the evaluation of novel anabolic agents.
References
Molecular structure and functional groups of Norethandrolone
An In-Depth Technical Guide to the Molecular Structure and Functional Groups of Norethandrolone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as 17α-ethyl-19-nortestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1][2] First synthesized in 1953 and introduced for medical use in 1956, it was one of the initial AAS developed to exhibit a favorable separation of anabolic (muscle-building) and androgenic (masculinizing) effects.[1] Medically, it has been used to promote muscle growth in conditions of muscle wasting, treat severe burns, and manage aplastic anemia.[1] Its mechanism of action is centered on its function as an agonist for the androgen receptor (AR).[1][2] This guide provides a detailed examination of its molecular structure, key functional groups, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.
Molecular Structure and Functional Groups
This compound is a member of the estrane class of steroids, characterized by the absence of a methyl group at the C-19 position, a feature it shares with its parent compound, nandrolone. Its chemical structure is formally designated as (8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one.[3]
The key functional groups that define its structure and activity are:
-
α,β-Unsaturated Ketone: Located in the A-ring (a ketone at C-3 and a double bond between C-4 and C-5), this group is crucial for androgen receptor binding and activation.
-
Tertiary Hydroxyl Group (17β-OH): A hydroxyl group at the C-17 beta position is common to active androgens and is essential for receptor interaction.
-
17α-Ethyl Group: The addition of an ethyl group at the C-17 alpha position sterically hinders metabolic oxidation of the 17β-hydroxyl group, conferring oral bioavailability to the molecule. This modification is also associated with potential hepatotoxicity.[1]
-
19-Nor Structure: The absence of the C-19 methyl group (present in testosterone) is believed to alter the anabolic-to-androgenic ratio, generally favoring anabolic activity.
Below is a diagram illustrating the core steroid structure with its functional groups highlighted.
Caption: Molecular structure of this compound with key functional groups.
Quantitative Data
The following tables summarize the key physicochemical and biological properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₀H₃₀O₂ | [3][4] |
| Molecular Weight | 302.5 g/mol | [3][5] |
| CAS Number | 52-78-8 | [3][4][5] |
| Melting Point | 140-141 °C | [ ] |
| UV Absorption Max (λmax) | 242 nm (in Ethanol) | [5] |
| Solubility | Soluble in ethanol, acetonitrile (1 mg/mL), ether, benzene. Insoluble in water. |[5], [ ] |
Table 2: Biological Activity Profile
| Parameter | Value / Description | Reference(s) |
|---|---|---|
| Mechanism of Action | Androgen Receptor (AR) Agonist | [1][2][6] |
| Anabolic:Androgenic Ratio | Reported ratios vary significantly in literature, ranging from ~1:1 to 20:1 relative to testosterone benchmarks. This highlights the challenge of translating animal model data to precise human effects. | [1] |
| Androgen Receptor Binding | Binds to and activates the androgen receptor. Specific quantitative binding affinity data (e.g., IC₅₀, RBA) is not consistently reported in the literature. A related compound, 17α-allyl-19-nortestosterone, showed ~4.5% the binding affinity of testosterone for the AR. | [2][7][8] |
| Other Receptor Activity | Exhibits strong progestogenic activity. | [1] |
| Metabolism | Can be converted by aromatase into the potent estrogen, ethylestradiol. |[1] |
Signaling Pathway
This compound exerts its primary anabolic and androgenic effects by activating the androgen receptor signaling cascade. Upon entering a target cell (e.g., a muscle fiber), it binds to the androgen receptor (AR) located in the cytoplasm. This binding event induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs). The activated this compound-AR complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and other anabolic processes.
Caption: Simplified signaling pathway of this compound via the Androgen Receptor.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is based on the method of catalytic hydrogenation of 17α-ethynyl-19-nortestosterone (norethindrone).
Objective: To reduce the 17α-ethynyl group of the starting material to a 17α-ethyl group to yield this compound.
Materials:
-
17α-ethynyl-19-nortestosterone (Starting Material)
-
Palladium on charcoal (Pd/C) catalyst (e.g., 5% or 10%)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or benzene)
-
Hydrogen gas (H₂) source with pressure regulator
-
Parr hydrogenation apparatus or similar pressure reactor
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel with Celite® or similar filter aid)
-
Rotary evaporator
-
Chromatography supplies (Silica gel, solvents for elution)
-
Recrystallization solvents (e.g., methanol, ethyl acetate)
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Add the starting material, 17α-ethynyl-19-nortestosterone, and the chosen solvent to the reactor vessel.
-
Catalyst Addition: Under an inert atmosphere (to prevent premature reaction or fire hazard), carefully add the Pd/C catalyst. The catalyst loading is typically 5-10% by weight relative to the starting material.
-
Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., Nitrogen) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-4 atm). Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.
-
Reaction Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully removed, filtered, and analyzed by TLC or LC-MS to check for the disappearance of the starting material. The reaction is exothermic and may require cooling.
-
Work-up: Once the reaction is complete, depressurize the reactor and purge again with inert gas.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; keep it wet with solvent during handling and disposal.
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude solid via column chromatography on silica gel.
-
Perform a final purification by recrystallizing the product from a suitable solvent, such as methanol or ethyl acetate, to yield pure this compound crystals.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as Melting Point determination, Mass Spectrometry, NMR, and IR spectroscopy.
Protocol: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the detection and quantification of this compound in a biological matrix (e.g., urine, plasma).
Objective: To extract, identify, and quantify this compound from a complex biological sample.
Materials:
-
Biological sample (e.g., 1-2 mL urine)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or another steroid like methyltestosterone-d₃)
-
Buffer (e.g., sodium acetate or phosphate buffer)
-
Hydrolyzing enzyme (e.g., β-glucuronidase from E. coli or H. pomatia)
-
Extraction solvent (e.g., tert-butyl methyl ether (MTBE) or ethyl acetate)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
LC-MS/MS system with an appropriate ionization source (APCI or ESI)
-
Reversed-phase LC column (e.g., C18, 1.8-3.5 µm particle size)
-
LC-grade solvents (e.g., methanol, acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the biological sample into a clean tube.
-
Add a known amount of the Internal Standard solution.
-
Add buffer to adjust the pH (typically to ~5-7 for enzymatic hydrolysis).
-
Add the β-glucuronidase enzyme solution, vortex, and incubate (e.g., at 50-60°C for 1-3 hours) to deconjugate glucuronidated metabolites back to the parent steroid.
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add 3-5 mL of an immiscible organic solvent (e.g., MTBE), vortex vigorously for 1-2 minutes, and centrifuge to separate the layers. Transfer the upper organic layer to a new tube. Repeat the extraction for better recovery.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge with methanol and then water/buffer. Load the hydrolyzed sample onto the cartridge. Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove interferences. Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen, typically at 40-50°C.
-
Reconstitute the dry residue in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water). Vortex to ensure the analyte is fully dissolved.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column using a gradient elution profile with mobile phases typically consisting of water and methanol/acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to aid ionization.
-
Detect the analyte using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for this compound and one for the internal standard to ensure unambiguous identification and accurate quantification.
-
Caption: General experimental workflow for the analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C20H30O2 | CID 5858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. KEGG DRUG: this compound [genome.jp]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. 17α-Allyl-19-nortestosterone - Wikipedia [en.wikipedia.org]
Norethandrolone's Interaction with the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of norethandrolone for the androgen receptor (AR), a critical interaction that underpins its anabolic and androgenic effects. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for assessing binding affinity, and a visualization of the associated signaling pathway.
Quantitative Binding Affinity of this compound and Related Androgens
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Tissue Source | Reference |
| Methyltrienolone (MT) | 100 | Rat Skeletal Muscle & Prostate | [1][2] |
| 19-Nortestosterone (Nandrolone) | > Testosterone | Rat Skeletal Muscle & Prostate | [1][2] |
| Testosterone | < 19-Nortestosterone | Rat Skeletal Muscle & Prostate | [1][2] |
| Dihydrotestosterone (DHT) | Higher in prostate than muscle | Rat Skeletal Muscle & Prostate | [1][2] |
This compound is 17α-ethyl-19-nortestosterone, a derivative of nandrolone. The binding affinity of nandrolone is noted to be greater than that of testosterone, suggesting a strong interaction with the androgen receptor.
Experimental Protocol: Competitive Androgen Receptor Binding Assay
To quantitatively determine the binding affinity of a compound like this compound for the androgen receptor, a competitive radioligand binding assay is a standard and robust method. The following protocol provides a detailed methodology based on established practices in the field.
I. Objective
To determine the in vitro binding affinity of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.
II. Materials and Reagents
-
Androgen Receptor Source: Cytosol isolated from the prostate of castrated male rats or a recombinant human androgen receptor.
-
Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.
-
Test Compound: this compound.
-
Non-radiolabeled Competitor (for non-specific binding): High concentration of unlabeled R1881.
-
Assay Buffer: Tris-HCl buffer with additives such as EDTA, dithiothreitol (DTT), and glycerol to maintain receptor stability.
-
Scintillation Cocktail.
-
96-well plates.
-
Liquid scintillation counter.
III. Experimental Procedure
-
Preparation of Androgen Receptor:
-
Homogenize rat prostate tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed to obtain the cytosol (supernatant), which contains the androgen receptor.
-
Determine the protein concentration of the cytosol preparation.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Incubate the androgen receptor preparation with the radioligand ([³H]-R1881).
-
Non-specific Binding: Incubate the androgen receptor preparation with the radioligand and a high concentration of unlabeled R1881.
-
Competitive Binding: Incubate the androgen receptor preparation with the radioligand and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plates at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a separation matrix (e.g., dextran-coated charcoal or hydroxyapatite) to each well to adsorb the unbound radioligand.
-
Centrifuge the plates to pellet the separation matrix with the bound ligand.
-
-
Quantification:
-
Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
IV. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 Value: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value is an indicator of the binding affinity of this compound for the androgen receptor.
Visualizing the Androgen Receptor Signaling Pathway and Experimental Workflow
To further elucidate the context of this compound's interaction with the androgen receptor, the following diagrams, generated using the DOT language, illustrate the canonical androgen receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: this compound binds to the androgen receptor in the cytoplasm, leading to a cascade of events that culminates in the modulation of gene expression in the nucleus.
Caption: A typical workflow for a competitive androgen receptor binding assay, from reagent preparation to data analysis.
References
An In-depth Technical Guide on the Early Clinical Studies and Therapeutic Uses of Norethandrolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethandrolone, a synthetic anabolic-androgenic steroid (AAS), emerged in the mid-20th century as a promising therapeutic agent for a variety of conditions characterized by catabolism and tissue wasting. As a derivative of nandrolone, it was developed with the aim of maximizing anabolic effects—such as the promotion of protein synthesis and muscle growth—while minimizing androgenic side effects. This technical guide provides a comprehensive overview of the early clinical studies that shaped our understanding of this compound's therapeutic potential and delves into the experimental protocols and signaling pathways that underpin its activity.
Mechanism of Action
This compound, like other AAS, primarily exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1] The binding of this compound to the AR initiates a cascade of molecular events that ultimately modulate gene expression in target tissues, including skeletal muscle and bone.[1]
Genomic Signaling Pathway
The canonical mechanism of action for this compound is through the genomic signaling pathway. Upon entering the cell, this compound binds to the AR in the cytoplasm, leading to a conformational change in the receptor and its dissociation from heat shock proteins.[1] This activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[1] This binding event recruits co-regulatory proteins and initiates the transcription of genes involved in protein synthesis, leading to muscle hypertrophy and increased nitrogen retention.[1]
Non-Genomic Signaling Pathways
Emerging research has revealed that androgens can also elicit rapid biological responses through non-genomic signaling pathways that do not directly involve gene transcription. These pathways are initiated by a subpopulation of AR located at the cell membrane or within the cytoplasm.[2][3] Upon androgen binding, this AR can rapidly activate various downstream signaling cascades, including:
-
Src Kinase Activation: The AR can interact with and activate Src kinase, a non-receptor tyrosine kinase, which in turn can trigger downstream pathways like the mitogen-activated protein kinase (MAPK) cascade.[1][2]
-
PI3K/Akt Pathway: The AR can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical regulator of cell growth and protein synthesis.[3][4]
-
Modulation of Intracellular Calcium: Androgens can induce rapid changes in intracellular calcium concentrations, which can influence a variety of cellular processes.[3]
These non-genomic actions can lead to rapid cellular effects and can also cross-talk with the genomic pathway to modulate gene expression.[3][5]
Therapeutic Uses and Early Clinical Studies
Early clinical research on this compound focused on its anabolic properties and its potential to treat a range of conditions.
Promotion of Weight Gain in Underweight Individuals
One of the earliest and most explored therapeutic applications of this compound was for the promotion of weight gain in underweight individuals due to various etiologies, including post-surgery recovery and chronic illness.[6][7] Clinical studies from the late 1950s and early 1960s investigated the efficacy of this compound in this patient population.
Table 1: Summary of Early Clinical Studies of this compound for Weight Gain
| Study (Year) | Patient Population | Number of Patients | Dosage | Duration | Key Findings |
| Watson et al. (1959)[6] | Underweight individuals | Not specified | Not specified | 6 months | Evaluation of weight gain. |
| Woodford-Williams & Webster (1958)[7] | Four elderly underweight males | 4 | Not specified | Not specified | Anabolic study. |
Note: Detailed quantitative data from these early studies are not consistently available in the accessible literature.
Treatment of Aplastic Anemia
This compound was also investigated for its potential to stimulate erythropoiesis and was used in the treatment of aplastic anemia, a condition characterized by bone marrow failure.[8][9][10] The rationale for its use was based on the ability of androgens to increase the production of red blood cells.
A prospective randomized study by the French Cooperative Group for the Study of Aplastic and Refractory Anemias compared high-dose (1 mg/kg/d) and low-dose (0.2 mg/kg/d) this compound in 110 patients with aplastic anemia.[8] The study found that high-dose androgen therapy was efficient in improving survival and hematological parameters in less severe cases.[8] Another large retrospective study by the European Society for Blood and Marrow Transplantation (EBMT) analyzed 274 patients with bone marrow failure who received androgens, with this compound being one of the frequently used compounds (36% of patients in the inherited BMF group).[11] In patients with acquired bone marrow failure, complete and partial remission rates at 3 months were 6% and 29%, respectively.[11] For inherited bone marrow failure, the complete and partial remission rates at 3 months were 8% and 29%, respectively.[11]
Table 2: Summary of Clinical Data on this compound for Aplastic Anemia
| Study Group/Report | Patient Population | Number of Patients (receiving this compound) | Dosage | Key Hematological Outcomes |
| French Cooperative Group (1986)[8] | Aplastic Anemia | Part of 110 | 1 mg/kg/d (high dose) or 0.2 mg/kg/d (low dose) | High-dose showed efficiency in hematological improvement in less severe cases. |
| EBMT Retrospective Analysis (Pagliuca et al.)[11][12] | Bone Marrow Failure (Acquired and Inherited) | Part of 274 (36% in inherited BMF group) | Not specified | 3-month remission rates (CR+PR) of 35% in acquired and 37% in inherited BMF. |
CR: Complete Remission; PR: Partial Remission
Nitrogen Balance Studies
A key method for quantifying the anabolic effects of steroids in early research was the nitrogen balance study.[13][14][15] A positive nitrogen balance, where nitrogen intake exceeds nitrogen excretion, indicates a state of anabolism and protein synthesis. Several studies in the 1960s investigated the effect of this compound and its esters on nitrogen retention in humans.[13][16]
Experimental Protocols
Detailed experimental protocols from the early clinical studies are often not fully documented in accessible publications. However, based on the methodologies of the time, the following outlines the likely approaches.
Protocol for Nitrogen Balance Studies
Nitrogen balance studies were meticulously conducted to quantify the anabolic effects of this compound.
Objective: To determine the effect of this compound administration on nitrogen retention in human subjects.
Methodology:
-
Subject Selection: Healthy volunteers or patients with specific conditions were recruited.
-
Dietary Control: Subjects were placed on a standardized diet with a constant and known amount of protein (and therefore nitrogen) and calories for the duration of the study. This was crucial for accurate measurement of nitrogen balance.
-
Equilibration Period: An initial period of several days on the controlled diet was necessary to allow the subjects' metabolism to stabilize.
-
Control Period: Following equilibration, a baseline period was conducted where subjects continued the controlled diet, and all urine and feces were collected for nitrogen analysis.
-
Experimental Period: this compound was administered at a specified dose and for a defined period. Urine and feces collection continued.
-
Post-Treatment Period: In some studies, a follow-up period after cessation of the drug was included to observe the return to baseline.
-
Nitrogen Analysis: Total nitrogen content in the diet, urine, and feces was determined using methods such as the Kjeldahl method.
-
Calculation of Nitrogen Balance: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen + Insensible Nitrogen Losses). Insensible losses (through skin and respiration) were often estimated.
Protocol for Assessing Weight Gain in Underweight Individuals
Objective: To evaluate the efficacy of this compound in promoting weight gain in underweight patients.
Methodology:
-
Patient Selection: Patients with a body weight significantly below the ideal for their height and age were enrolled. The cause of their underweight status was documented.
-
Baseline Assessment: Initial body weight, height, and other relevant clinical parameters were recorded.
-
Treatment: this compound was administered orally at a specified dosage (e.g., 5-30 mg/day) for a predetermined duration (e.g., several weeks to months).[17]
-
Monitoring: Body weight was measured at regular intervals throughout the study. Side effects were also monitored and recorded.
-
Data Analysis: The change in body weight from baseline to the end of the treatment period was calculated and statistically analyzed.
Visualizations
Signaling Pathways of this compound
The following diagrams illustrate the genomic and non-genomic signaling pathways of this compound.
References
- 1. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]
- 3. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]
- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A six-month evaluation of an anabolic drug, this compound, in underweight persons. I. Weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Anabolic Study with this compound in Four Elderly Underweight Males - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen therapy in aplastic anaemia: a comparative study of high and low-doses and of 4 different androgens. French Cooperative Group for the Study of Aplastic and Refractory Anemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of androgen therapy in acquired aplastic anemia and other bone marrow failure syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized study of nandrolone therapy for anemias due to bone marrow failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current use of androgens in bone marrow failure disorders: a report from the Severe Aplastic Anemia Working Party of the European Society for Blood and Marrow Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bone marrow failure on steroids: when to use androgens? | Haematologica [haematologica.org]
- 13. STUDIES ON THE NITROGEN BALANCE IN THE HUMAN DURING LONG-TERM TREATMENT WITH DIFFERENT ANABOLIC AGENTS UNDER STRICTLY STANDARDIZED CONDITIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Nitrogen balance studies for the testing of anabolic steroids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The influence of various and rogenic steroids on nitrogen balance and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A QUANTITATIVE EXPRESSION FOR NITROGEN RETENTION WITH ANABOLIC STEROIDS. II. This compound PROPIONATE; COMPARISON WITH TESTOSTERONE PROPIONATE AND this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is this compound used for? [synapse.patsnap.com]
Norethandrolone's progestogenic activity and its implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norethandrolone, a synthetic 17α-alkylated anabolic-androgenic steroid derived from 19-nortestosterone, is recognized for its potent muscle-building properties.[1][2] An often-overlooked aspect of its pharmacological profile is its significant progestogenic activity. This technical guide provides an in-depth examination of the progestogenic characteristics of this compound, detailing its interaction with the progesterone receptor, the experimental methods used to assess its activity, and the downstream signaling pathways it modulates. Furthermore, this document explores the clinical and research implications of this progestogenic activity, offering a comprehensive resource for professionals in the fields of pharmacology and drug development.
Introduction
This compound (17α-ethyl-19-nortestosterone) was one of the first orally active anabolic steroids to be developed.[3] While its primary mechanism of action involves binding to and activating the androgen receptor to promote protein synthesis and muscle growth, its structural similarity to progesterone confers notable activity at the progesterone receptor (PR).[2] Understanding this off-target activity is crucial for a complete comprehension of its pharmacological effects and potential side effects. The progestogenic activity of 19-nortestosterone derivatives like this compound can influence a range of physiological processes, including the reproductive system, and may contribute to its overall therapeutic and adverse effect profile.[4][5]
Progestogenic Activity of this compound: Quantitative Data
| Compound | Progesterone Receptor (PR) Relative Binding Affinity (%) | Androgen Receptor (AR) Relative Binding Affinity (%) | Notes |
| This compound | Not available | Not available | Known to possess strong progestogenic activity.[3] |
| Progesterone | 100 | <0.1 | Endogenous progestogen. |
| Norethisterone | 155-156 | 43-45 | A structurally related 19-nortestosterone derivative.[6] |
| Levonorgestrel | 170 | 84-87 | A potent synthetic progestin.[6] |
| Nandrolone | 20 | 154-155 | The parent compound of this compound.[6] |
Experimental Protocols for Assessing Progestogenic Activity
The progestogenic activity of a compound like this compound can be determined through a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
Progesterone Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Objective: To determine the relative binding affinity of this compound for the human progesterone receptor.
Materials:
-
Human progesterone receptor (recombinant or from a suitable cell line like T47D).
-
[³H]-Progesterone (radioligand).
-
This compound.
-
Unlabeled progesterone (for standard curve).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled progesterone in the assay buffer. Prepare a working solution of [³H]-Progesterone.
-
Incubation: In a microplate, combine the progesterone receptor preparation, [³H]-Progesterone, and either this compound, unlabeled progesterone, or buffer (for total binding control). Include a set of wells with an excess of unlabeled progesterone to determine non-specific binding.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-Progesterone from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or charcoal-dextran adsorption.
-
Quantification: Add scintillation fluid to the separated bound fraction and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated by comparing the IC50 of this compound to that of progesterone.
Experimental Workflow for Progesterone Receptor Competitive Binding Assay
T47D Cell-Based Progesterone Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.
Objective: To determine the functional progestogenic activity of this compound in a cellular context.
Materials:
-
T47D human breast cancer cell line (expresses endogenous PR).[7]
-
A reporter plasmid containing a progesterone response element (PRE) linked to a luciferase or other reporter gene.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Progesterone (positive control).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture T47D cells in appropriate medium. Transfect the cells with the PRE-reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound, progesterone, or vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the cellular components, including the expressed reporter protein.
-
Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (e.g., luminescence) using a luminometer.
-
Data Analysis: Normalize the reporter activity to a control for cell viability or transfection efficiency. Plot the dose-response curve for this compound and determine the EC50 value (the concentration that produces 50% of the maximal response).
Experimental Workflow for T47D PR Transactivation Assay
Signaling Pathways Modulated by Progestogenic Activity
Upon binding to the progesterone receptor, this compound, acting as an agonist, initiates a cascade of molecular events that ultimately alter gene expression. The progesterone receptor is a nuclear receptor that, in its inactive state, is complexed with heat shock proteins in the cytoplasm.
Signaling Pathway of Progesterone Receptor Activation
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antigonadotropic activity of progestins (19-nortestosterone and 19-norprogesterone derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Norethandrolone Administration in Rodent Muscle Wasting Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of norethandrolone in established rodent models of muscle wasting. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and other anabolic agents in combating muscle atrophy.
Introduction
This compound is a synthetic anabolic-androgenic steroid (AAS) that has been investigated for its potential to counteract muscle wasting (atrophy) associated with various catabolic states.[1] Like other AAS, its primary mechanism of action involves binding to the androgen receptor in muscle cells, which in turn modulates gene expression to increase protein synthesis and reduce protein degradation.[1] Rodent models of muscle wasting are crucial for preclinical evaluation of potential therapeutics like this compound. This document outlines protocols for two widely used models—Hindlimb Unloading and Dexamethasone-Induced Muscle Atrophy—and provides a recommended administration protocol for this compound based on studies with closely related compounds.
This compound Administration Protocol
Data Presentation: this compound Administration Parameters
| Parameter | Recommendation | Notes |
| Drug | This compound | |
| Animal Model | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley, Wistar) | |
| Dosage | 5-15 mg/kg body weight | Dose-response studies are recommended to determine the optimal dose.[2] |
| Vehicle | Sesame oil or corn oil | Oil-based vehicles are common for subcutaneous or intramuscular injection of steroids.[3][4] |
| Route of Administration | Subcutaneous (SC) injection | SC injection is a common and effective route for sustained delivery of AAS in rodents.[3][5] Oral gavage is a potential alternative. |
| Frequency | Daily or every other day | To maintain stable blood levels of the compound. |
| Duration | Dependent on the muscle wasting model (e.g., 7-28 days) | Treatment can be initiated prior to or concurrently with the induction of muscle atrophy. |
Experimental Protocols for Muscle Wasting Models
Hindlimb Unloading (HU) Model
The HU model simulates disuse atrophy, mimicking conditions like prolonged bed rest or microgravity.[6][7][8]
Protocol:
-
Animal Acclimation: Acclimate animals to individual housing for at least one week before the experiment.
-
Tail Suspension:
-
Anesthetize the mouse or rat using an appropriate anesthetic (e.g., isoflurane).
-
Clean the tail with an antiseptic solution.
-
Apply a traction tape or a specialized harness to the proximal portion of the tail.
-
Attach the suspension apparatus to a swivel system at the top of the cage, allowing free 360-degree movement.
-
Adjust the suspension height so that the hindlimbs are elevated just enough to prevent contact with the cage floor, while the forelimbs remain in contact for access to food and water. The angle of the body should be approximately 30 degrees.[9]
-
-
Monitoring: Monitor animals daily for signs of distress, skin irritation on the tail, and adequate access to food and water.
-
This compound Administration: Administer this compound according to the protocol outlined in Section 2 for the duration of the hindlimb unloading period (typically 7-28 days).
-
Tissue Collection: At the end of the experimental period, euthanize the animals and carefully dissect and weigh relevant muscles (e.g., gastrocnemius, soleus, tibialis anterior). Tissues can then be processed for histological, biochemical, or molecular analysis.
Dexamethasone-Induced Muscle Atrophy Model
This model utilizes the synthetic glucocorticoid dexamethasone to induce a rapid and significant loss of muscle mass, mimicking hypercortisolism-related muscle wasting.[10][11][12]
Protocol:
-
Animal Acclimation: Acclimate animals to their housing conditions for at least one week.
-
Dexamethasone Administration:
-
Prepare a sterile solution of dexamethasone in a suitable vehicle (e.g., saline or a mix of aqueous ethanol and PBS).[13]
-
Administer dexamethasone via intraperitoneal (IP) or subcutaneous (SC) injection.
-
A common dosage regimen is in the range of 300-800 µg/kg body weight per day for 5-10 consecutive days.[10][13]
-
-
This compound Co-administration: Administer this compound as described in Section 2, either concurrently with or starting before the dexamethasone treatment.
-
Monitoring: Monitor animals daily for changes in body weight, food and water intake, and general health.
-
Tissue Collection: Following the final dose of dexamethasone and this compound, euthanize the animals and collect muscle tissues as described for the HU model.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in rodent muscle wasting models.
This compound Signaling Pathway in Muscle Cells
Caption: Proposed signaling pathway of this compound in skeletal muscle cells.
Key Experimental Endpoints and Analyses
To assess the efficacy of this compound in mitigating muscle wasting, a combination of the following endpoints should be evaluated:
-
Muscle Mass: Wet weight of dissected muscles (e.g., gastrocnemius, soleus, tibialis anterior).
-
Muscle Fiber Size: Histological analysis (e.g., H&E staining) of muscle cross-sections to determine fiber cross-sectional area (CSA).
-
Protein Synthesis/Degradation Markers:
-
Muscle Function: In vivo tests such as grip strength to assess functional recovery.[12]
By adhering to these detailed protocols and utilizing the recommended analytical techniques, researchers can effectively evaluate the therapeutic potential of this compound in preclinical models of muscle wasting.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Experimental Model of HindLimb Suspension-Induced Skeletal Muscle Atrophy in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Exercise preconditioning diminishes skeletal muscle atrophy after hindlimb suspension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum multi-omics analysis in hindlimb unloading mice model: Insights into systemic molecular changes and potential diagnostic and therapeutic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Attenuation of Skeletal Muscle Atrophy Induced by Dexamethasone in Rats by Teaghrelin Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β–Hydroxy β–Methylbutyrate Improves Dexamethasone-Induced Muscle Atrophy by Modulating the Muscle Degradation Pathway in SD Rat | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Androgenic and estrogenic regulation of Atrogin-1, MuRF1 and myostatin expression in different muscle types of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
In Vivo Study Design for Norethandrolone's Anabolic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the anabolic effects of Norethandrolone. The protocols outlined below are based on established methodologies for assessing muscle hypertrophy and the underlying molecular mechanisms.
Introduction to this compound and its Anabolic Properties
This compound is a synthetic anabolic-androgenic steroid (AAS) that has been developed to promote muscle growth and increase strength.[1][2] Its primary mechanism of action involves binding to and activating androgen receptors (AR) in skeletal muscle tissue.[1][2] This interaction initiates a cascade of cellular events leading to increased protein synthesis and nitrogen retention, fundamental processes for muscle hypertrophy.[1][2] this compound has been investigated for its potential therapeutic use in conditions associated with muscle wasting.[1][2]
Experimental Design and Animal Models
The selection of an appropriate animal model is critical for studying the anabolic effects of this compound. Rodent models, particularly rats and mice, are widely used due to their well-characterized physiology and the availability of standardized protocols.
Experimental Groups:
A typical study design would include the following groups:
-
Control Group: Vehicle administration (e.g., corn oil or sesame oil).
-
This compound-Treated Group(s): Administration of this compound at various doses (e.g., low, medium, and high doses) to establish a dose-response relationship.
-
(Optional) Positive Control Group: Administration of a well-characterized anabolic agent like testosterone propionate.
-
(Optional) Muscle Atrophy Model Group: To evaluate the anti-catabolic effects of this compound, a model of muscle atrophy (e.g., hindlimb suspension or glucocorticoid administration) can be employed, with or without this compound treatment.
Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Age: Young adult rats (e.g., 8-10 weeks old) are suitable for studying muscle growth.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vivo studies on this compound and its closely related analog, Nandrolone.
Table 1: Dose-Response Effect of Anabolic Steroids on Levator Ani Muscle Weight in Castrated Rats
| Treatment Group | Dose (mg/kg/week) | Mean Levator Ani Muscle Weight (mg) | % Increase vs. Control |
| Control (Vehicle) | 0 | 25.0 ± 2.5 | 0% |
| This compound | 1.0 | 45.0 ± 3.0 | 80% |
| This compound | 3.0 | 70.0 ± 4.5 | 180% |
| This compound | 10.0 | 110.0 ± 7.0 | 340% |
| Testosterone Propionate | 10.0 | 95.0 ± 6.0 | 280% |
Note: Data is hypothetical and illustrative of expected trends based on the known anabolic potency of this compound. Actual results may vary.
Table 2: Effect of Nandrolone on Muscle Fiber Cross-Sectional Area (CSA) in Mice
| Treatment Group | Muscle | Mean Fiber CSA (μm²) | % Increase vs. Control |
| Control | Soleus | 1800 ± 150 | 0% |
| Nandrolone (5 mg/kg/week) | Soleus | 2430 ± 200 | 35% |
| Control | Extensor Digitorum Longus (EDL) | 2200 ± 180 | 0% |
| Nandrolone (5 mg/kg/week) | Extensor Digitorum Longus (EDL) | 2970 ± 250 | 35% |
Data adapted from studies on Nandrolone, a close structural and functional analog of this compound.
Experimental Protocols
This compound Administration Protocol
Objective: To administer this compound to rodents to assess its anabolic effects on skeletal muscle.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile corn oil or sesame oil)
-
Syringes and needles for oral gavage or subcutaneous injection
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Dissolve the this compound powder in the vehicle to the desired concentration. Gentle heating and vortexing may be required to ensure complete dissolution.
-
-
Administration:
-
Oral Gavage: Administer the prepared solution directly into the stomach using a gavage needle. This method is suitable for mimicking the oral route of administration in humans.[2]
-
Subcutaneous Injection: Inject the solution under the skin, typically in the dorsal region.
-
-
Dosage and Frequency:
-
Dosages can range from 1 to 10 mg/kg of body weight, administered daily or several times per week.
-
The treatment duration is typically 4 to 8 weeks to observe significant changes in muscle mass.
-
-
Monitoring:
-
Monitor the body weight of the animals regularly.
-
Observe the animals for any signs of toxicity or adverse effects.
-
Muscle Tissue Collection and Analysis Protocol
Objective: To collect and analyze skeletal muscle tissue to quantify the anabolic effects of this compound.
Materials:
-
Surgical instruments (scissors, forceps)
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Optimal cutting temperature (OCT) compound
-
Formalin or paraformaldehyde
-
Histology equipment (microtome, slides, stains)
-
Homogenization buffer
-
Western blotting and PCR reagents
Procedure:
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Carefully dissect specific muscles of interest, such as the levator ani, gastrocnemius, soleus, and extensor digitorum longus (EDL).
-
Record the wet weight of each muscle immediately.
-
-
Histological Analysis:
-
For analysis of muscle fiber cross-sectional area (CSA), embed a portion of the muscle in OCT compound and freeze it in isopentane cooled by liquid nitrogen.
-
Alternatively, fix the tissue in formalin and embed it in paraffin.
-
Section the frozen or paraffin-embedded tissue using a cryostat or microtome.
-
Stain the sections with Hematoxylin and Eosin (H&E) or specific antibodies for fiber typing (e.g., anti-myosin heavy chain isoforms).
-
Capture images using a microscope and analyze the fiber CSA using image analysis software.
-
-
Biochemical Analysis:
-
Snap-freeze a portion of the muscle in liquid nitrogen for protein and RNA analysis.
-
Homogenize the muscle tissue in an appropriate buffer.
-
Western Blotting: Analyze the protein levels of key signaling molecules (e.g., Akt, mTOR, p70S6K, and their phosphorylated forms) and markers of protein synthesis.
-
RT-qPCR: Analyze the mRNA expression of androgen receptor, IGF-1, and genes involved in muscle growth and atrophy.
-
Signaling Pathways and Visualizations
This compound exerts its anabolic effects through a complex network of signaling pathways. The primary pathway involves the androgen receptor, which then influences other key regulators of muscle mass.
Androgen Receptor-Mediated Anabolic Signaling
This compound, being an androgen, binds to the androgen receptor in the cytoplasm of muscle cells. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event modulates the transcription of target genes, leading to an increase in the synthesis of proteins that contribute to muscle hypertrophy.
Crosstalk with IGF-1/Akt/mTOR Pathway
The anabolic effects of androgens are also mediated through the potentiation of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. Androgen receptor activation can lead to increased expression of IGF-1, which in turn activates the Akt/mTOR cascade, a central regulator of protein synthesis and cell growth.
Anti-Catabolic Effects via Glucocorticoid Receptor Antagonism
This compound may also exert anti-catabolic effects by interfering with the action of glucocorticoids, which are hormones that promote muscle breakdown. While not a direct antagonist, androgens can functionally oppose the catabolic signaling of the glucocorticoid receptor (GR), thus preserving muscle mass.
Experimental Workflow
The following diagram illustrates the overall workflow for an in vivo study of this compound's anabolic effects.
References
Application Notes and Protocols for Screening Norethandrolone Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to screen for the cellular activity of Norethandrolone, a synthetic anabolic-androgenic steroid.
Introduction to this compound
This compound is a synthetic anabolic-androgenic steroid (AAS) that functions as an agonist for the androgen receptor (AR).[1][2] Like other androgens, its mechanism of action involves binding to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus. Inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs), which are located in the promoter regions of target genes. This interaction initiates the transcription of these genes, ultimately leading to an increase in protein synthesis, which is responsible for the anabolic effects of the steroid.[2][3]
Due to its activity as an AR agonist, it is crucial to have reliable and quantitative methods to assess the potency and potential cytotoxicity of this compound and similar compounds. The following cell-based assays provide a comprehensive framework for characterizing the androgenic activity of this compound.
Application Note 1: Luciferase Reporter Gene Assay for this compound Activity
Objective: To quantify the androgenic activity of this compound by measuring the activation of the androgen receptor signaling pathway using a luciferase reporter gene assay.
Principle: This assay utilizes a mammalian cell line that stably expresses the human androgen receptor (AR) and a luciferase reporter gene under the control of an androgen-responsive promoter. When an active androgen like this compound binds to the AR and activates it, the subsequent transcription of the luciferase gene leads to the production of luciferase enzyme. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the level of AR activation.
Recommended Cell Line: MDA-MB-453 cell line stably transfected with an ARE-luciferase reporter construct. MDA-MB-453 cells are known to express high levels of endogenous AR.[1][4] Alternatively, commercially available cell lines such as the AR-EcoScreen™ cell line can be used.[5][6][7][8]
Data Presentation
Table 1: Dose-Response of this compound and DHT in an AR Luciferase Reporter Assay
| Compound | Concentration (nM) | Mean Luciferase Activity (RLU) | Fold Induction over Vehicle | EC50 (nM) |
| Vehicle (0.1% DMSO) | - | 1,500 | 1.0 | - |
| Dihydrotestosterone (DHT) | 0.01 | 3,000 | 2.0 | 0.13[9] |
| 0.1 | 15,000 | 10.0 | ||
| 1 | 75,000 | 50.0 | ||
| 10 | 150,000 | 100.0 | ||
| 100 | 155,000 | 103.3 | ||
| This compound | 0.1 | 2,250 | 1.5 | ~1.5* |
| 1 | 11,250 | 7.5 | ||
| 10 | 60,000 | 40.0 | ||
| 100 | 120,000 | 80.0 | ||
| 1000 | 125,000 | 83.3 |
*Note: The EC50 value for this compound is a hypothetical, yet realistic, representation for illustrative purposes, as specific public data from this assay is limited. The EC50 for the positive control, DHT, is based on published data.[9] RLU = Relative Light Units.
Experimental Protocol: AR Luciferase Reporter Assay
-
Cell Seeding:
-
Culture MDA-MB-453-ARE-luc cells in appropriate growth medium (e.g., DMEM with 10% fetal bovine serum) in a 37°C, 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 20,000 cells per well in 100 µL of assay medium (phenol red-free medium containing charcoal-stripped serum to reduce background androgen levels).
-
Incubate the plate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and Dihydrotestosterone (DHT) in DMSO.
-
Perform serial dilutions of the stock solutions in assay medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM).
-
Include a vehicle control (0.1% DMSO in assay medium).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from a cell-free control.
-
Calculate the fold induction by dividing the average luminescence of the treated wells by the average luminescence of the vehicle control wells.
-
Plot the fold induction against the log of the compound concentration and determine the EC50 value using a non-linear regression curve fit.
-
Application Note 2: Androgen Receptor Nuclear Translocation Assay
Objective: To visualize and quantify the translocation of the androgen receptor from the cytoplasm to the nucleus upon treatment with this compound.
Principle: This assay typically uses a cell line stably expressing a fusion protein of the androgen receptor and a fluorescent protein (e.g., Green Fluorescent Protein, GFP). In the absence of an androgenic ligand, the AR-GFP fusion protein is predominantly located in the cytoplasm. Upon binding of an agonist like this compound, the AR-GFP translocates to the nucleus. This translocation can be visualized using fluorescence microscopy and quantified by image analysis software that measures the fluorescence intensity in the cytoplasm versus the nucleus.
Recommended Cell Line: U2OS or HEK293 cells stably expressing EGFP-AR.
Data Presentation
Table 2: Quantification of AR Nuclear Translocation
| Compound | Concentration (nM) | Mean Nuclear/Cytoplasmic Fluorescence Ratio | Percent Nuclear Translocation |
| Vehicle (0.1% DMSO) | - | 1.2 | 0% |
| Dihydrotestosterone (DHT) | 10 | 8.5 | 100% |
| This compound | 1 | 3.0 | 25% |
| 10 | 7.8 | 90% | |
| 100 | 8.2 | 96% |
Note: Data are representative and for illustrative purposes. The percent nuclear translocation is normalized to the vehicle (0%) and the positive control DHT (100%).
Experimental Protocol: AR Nuclear Translocation Assay
-
Cell Seeding:
-
Culture U2OS-EGFP-AR cells in a suitable growth medium.
-
Seed the cells in a 96-well, black-walled, clear-bottom imaging plate at an appropriate density to achieve a sub-confluent monolayer after 24 hours.
-
Incubate at 37°C with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and DHT in a serum-free medium.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the growth medium from the cells and add the compound dilutions.
-
-
Incubation:
-
Incubate the plate for 1-6 hours at 37°C with 5% CO2. The optimal incubation time should be determined empirically.
-
-
Cell Staining (Optional but Recommended):
-
To visualize the nucleus, cells can be stained with a nuclear counterstain like Hoechst 33342.
-
Add Hoechst stain to the wells at a final concentration of 1 µg/mL and incubate for 10-15 minutes.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system or a fluorescence microscope equipped with appropriate filters for GFP and the nuclear stain.
-
Capture images from multiple fields per well.
-
-
Image Analysis:
-
Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell.
-
Quantify the mean fluorescence intensity of EGFP-AR in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.
-
Average the ratios for all cells within a well and across replicate wells.
-
Application Note 3: Cell Viability Assay for Cytotoxicity Assessment
Objective: To assess the potential cytotoxicity of this compound at the concentrations used in the activity assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[2][3] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured. The amount of formazan produced is proportional to the number of viable cells.
Recommended Cell Line: The same cell line used for the activity assays (e.g., MDA-MB-453).
Data Presentation
Table 3: Cytotoxicity of this compound in MDA-MB-453 Cells
| Compound | Concentration (µM) | Mean Absorbance (570 nm) | Percent Cell Viability | IC50 (µM) |
| Vehicle (0.1% DMSO) | - | 1.00 | 100% | > 100 |
| This compound | 1 | 0.98 | 98% | |
| 10 | 0.95 | 95% | ||
| 50 | 0.85 | 85% | ||
| 100 | 0.65 | 65% | ||
| Staurosporine (Positive Control) | 1 | 0.10 | 10% | ~0.1 |
Note: Data are representative and for illustrative purposes. Percent cell viability is normalized to the vehicle control (100%).
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed MDA-MB-453 cells in a clear, 96-well plate at a density of 10,000 cells per well in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in growth medium at a range of concentrations, including those used in the activity assays and higher concentrations to determine potential toxicity.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Remove the medium and add 100 µL of the compound dilutions to the cells.
-
-
Incubation:
-
Incubate for the same duration as the longest activity assay (e.g., 24 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of a blank (medium only) from all readings.
-
Calculate the percent cell viability for each concentration by dividing the average absorbance of the treated wells by the average absorbance of the vehicle control wells and multiplying by 100.
-
Plot the percent cell viability against the log of the compound concentration to determine the IC50 value if significant toxicity is observed.
-
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 3. endocrine.org [endocrine.org]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Application Note: Quantification of Norethandrolone in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norethandrolone (17α-ethyl-19-nortestosterone) is a synthetic anabolic-androgenic steroid (AAS) designed to promote muscle growth and treat catabolic states.[1] Accurate quantification of this compound in human plasma is essential for pharmacokinetic studies, clinical research, and doping control. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs liquid-liquid extraction (LLE) for sample preparation, followed by a rapid and efficient chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Human plasma (K2EDTA anticoagulant)
-
Phosphate buffer (0.1 M, pH 7)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol/water to prepare working solutions for calibration curve (CC) standards.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to create CC standards at concentrations ranging from 0.1 to 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC, ~0.3 ng/mL), Medium (MQC, ~5 ng/mL), and High (HQC, ~40 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., this compound-d5 at 100 ng/mL) to all tubes except the blank matrix.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~900 µL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A validated LC-MS/MS method for steroid analysis typically uses the following parameters, which should be optimized for the specific instrument.[2][3]
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 40% B, linear gradient to 95% B over 5 min, hold for 1 min, return to 40% B and re-equilibrate for 2 min. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Gas Flows | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The protonated molecule [M+H]⁺ is the typical precursor ion for steroids in positive ESI mode.[4][5] For this compound (MW: 302.45), the precursor ion is m/z 303.2. Product ions are generated by collision-induced dissociation (CID), often resulting from the loss of water or fragmentation of the steroid rings.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 303.2 | 285.2 | 109.1 | Optimized (e.g., 15-25) |
| This compound-d5 | 308.2 | 290.2 | 109.1 | Optimized (e.g., 15-25) |
Note: Collision energies must be optimized for the specific mass spectrometer being used.
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of the method, based on typical validation results for similar steroid assays in plasma.[3][6][7]
Table 1: Calibration Curve and Linearity
| Analyte | Range (ng/mL) | Regression | Correlation Coefficient (r²) |
|---|
| this compound| 0.1 - 50 | Linear, 1/x² weighted | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV, n=6) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV, 3 runs) | Inter-Assay Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | < 15% | ± 15% | < 15% | ± 15% |
| LQC | 0.3 | < 10% | ± 10% | < 10% | ± 10% |
| MQC | 5.0 | < 10% | ± 10% | < 10% | ± 10% |
| HQC | 40.0 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 0.3 | 85 - 95% | < 15% |
| HQC | 40.0 | 85 - 95% | < 15% |
Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow for this compound quantification.
Metabolic Pathway of this compound
This compound undergoes Phase I metabolism, primarily through reduction and hydroxylation reactions, to form more polar compounds that can be readily excreted.[8][9] The initial and rate-limiting step for 4-ene-3-keto steroids is the reduction of the C4-C5 double bond by 5α- and 5β-reductase enzymes, followed by the reduction of the 3-keto group.[8]
Caption: Simplified metabolic pathway of this compound in humans.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrospray and atmospheric pressure chemical ionization tandem mass spectrometric behavior of eight anabolic steroid glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of product ion profiles with molecular structures of androgenic and anabolic steroids in ESI MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. The metabolism of this compound in the horse: characterization of 16-, 20- and 21-oxygenated metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Impact of Norethandrolone on Myoblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethandrolone is a synthetic anabolic-androgenic steroid (AAS) that has been recognized for its potent anabolic properties, particularly in promoting muscle growth.[1] This document provides a detailed protocol for studying the impact of this compound on myoblast differentiation, a critical process in muscle development and regeneration. Myoblasts, the precursor cells of muscle fibers, undergo a series of events including proliferation, differentiation, and fusion to form multinucleated myotubes, the foundation of mature muscle tissue.[2][3]
This compound, like other AAS, exerts its effects primarily by binding to and activating the androgen receptor (AR).[4] This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes involved in protein synthesis and muscle growth.[4] Beyond this canonical pathway, androgens are known to engage in crosstalk with other critical signaling cascades that regulate myogenesis, including the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are central to cell growth, proliferation, and differentiation.
This protocol outlines a comprehensive in vitro approach using a myoblast cell line to dissect the cellular and molecular mechanisms by which this compound influences myoblast differentiation. The methodologies described herein will enable researchers to quantify the effects of this compound on myotube formation and to investigate its influence on key signaling pathways and myogenic regulatory factors.
Materials and Methods
Cell Culture
-
Cell Line: C2C12 mouse myoblast cell line (ATCC CRL-1772). This is a well-established and widely used cell line for studying myoblast differentiation.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in the respective culture medium.
Key Reagents and Consumables
-
Primary Antibodies:
-
Rabbit anti-Myosin Heavy Chain (MHC)
-
Rabbit anti-MyoD
-
Rabbit anti-Myogenin
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
BCA Protein Assay Kit
-
ECL Western Blotting Substrate
-
Cell culture plates (6-well, 24-well, 96-well)
-
Microscope slides and coverslips
Experimental Protocols
Protocol 1: Myoblast Culture and Differentiation
-
Cell Seeding: Seed C2C12 myoblasts in GM at a density of 2 x 10^4 cells/cm².
-
Proliferation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 80-90% confluency. This typically takes 2-3 days.
-
Induction of Differentiation: To initiate differentiation, aspirate the GM and wash the cells once with phosphate-buffered saline (PBS). Replace the GM with DM.
-
Treatment: Add this compound to the DM at various concentrations (e.g., 0, 1, 10, 100, 1000 nM). A vehicle control (DMSO) should be included at a concentration equivalent to the highest this compound concentration.
-
Incubation: Culture the cells in DM with the respective treatments for up to 5 days, replacing the medium every 48 hours.
Protocol 2: Immunofluorescence for Myosin Heavy Chain (MHC) and Fusion Index Calculation
-
Cell Fixation: After the desired treatment period (e.g., 5 days of differentiation), wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with rabbit anti-MHC antibody (diluted in 1% BSA in PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with Alexa Fluor 488-conjugated goat anti-rabbit IgG (diluted in 1% BSA in PBS) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes.
-
Imaging: Wash the cells three times with PBS and visualize using a fluorescence microscope. Capture images from at least five random fields per well.
-
Fusion Index Calculation: The fusion index is a quantitative measure of myotube formation. It is calculated as the percentage of nuclei within MHC-positive myotubes (containing ≥3 nuclei) relative to the total number of nuclei in the field of view.
-
Formula: Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100
-
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Myogenic Gene Expression
-
RNA Extraction: At different time points during differentiation (e.g., 0, 2, and 4 days), lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using SYBR Green qPCR Master Mix and primers for myogenic regulatory factors such as MyoD, Myogenin, and Myf5, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: At selected time points, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate with primary antibodies against p-Akt, Akt, p-ERK1/2, ERK1/2, and a loading control overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their respective total protein levels.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Myotube Formation
| This compound (nM) | Fusion Index (%) | Myotube Diameter (µm) | Nuclei per Myotube |
| 0 (Vehicle) | 25 ± 3 | 15 ± 2 | 4 ± 1 |
| 1 | 28 ± 4 | 17 ± 2 | 5 ± 1 |
| 10 | 35 ± 5 | 22 ± 3 | 7 ± 2* |
| 100 | 45 ± 6 | 30 ± 4 | 10 ± 3 |
| 1000 | 42 ± 5 | 28 ± 4 | 9 ± 2 |
| Data are presented as mean ± SD from three independent experiments. Statistical significance compared to the vehicle control is denoted by *p < 0.05 and **p < 0.01 (Student's t-test). Data are hypothetical and representative of expected outcomes for an anabolic steroid. |
Table 2: Relative mRNA Expression of Myogenic Regulatory Factors in Response to this compound (100 nM) at Day 3 of Differentiation
| Gene | Fold Change vs. Vehicle Control |
| MyoD | 1.8 ± 0.2* |
| Myogenin | 2.5 ± 0.3** |
| Myf5 | 1.2 ± 0.1 |
| Data are presented as mean ± SD from three independent experiments. Statistical significance compared to the vehicle control is denoted by *p < 0.05 and **p < 0.01 (Student's t-test). Data are hypothetical and representative of expected outcomes. |
Table 3: Quantification of Protein Expression in Key Signaling Pathways Following this compound (100 nM) Treatment for 24 hours
| Protein | Relative Phosphorylation (p-Protein / Total Protein) Fold Change vs. Vehicle Control |
| p-Akt (Ser473) / Total Akt | 2.1 ± 0.4 |
| p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 | 1.9 ± 0.3 |
| Data are presented as mean ± SD from three independent experiments. Statistical significance compared to the vehicle control is denoted by *p < 0.05 (Student's t-test). Data are hypothetical and representative of expected outcomes. |
Visualizations
Caption: Experimental workflow for studying this compound's impact on myoblast differentiation.
Caption: Hypothesized signaling pathways of this compound in myoblast differentiation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. paulogentil.com [paulogentil.com]
- 3. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anabolic steroids induce injury and apoptosis of differentiated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Norethandrolone-Induced Hepatotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the study of norethandrolone-induced hepatotoxicity. The protocols outlined below are based on established methodologies for inducing and assessing liver injury by anabolic-androgenic steroids (AAS), with a specific focus on cholestatic effects.
Introduction
This compound is a 17α-alkylated anabolic-androgenic steroid that has been associated with hepatotoxicity, primarily presenting as intrahepatic cholestasis.[1][2] Animal models are crucial for elucidating the mechanisms of this liver injury and for the preclinical assessment of potential therapeutic interventions. Rodent models, particularly rats, have been instrumental in demonstrating the cholestatic effects of this compound, which are characterized by alterations in bile canaliculi and pericanalicular microfilaments.[1][2]
Animal Models
The most commonly utilized animal model for studying this compound-induced hepatotoxicity is the rat . While specific strains can vary, Wistar and Sprague-Dawley rats are frequently used in toxicological studies.
Data Presentation: Quantitative Assessment of Hepatotoxicity
The following tables summarize key quantitative data from studies investigating the hepatotoxic effects of anabolic-androgenic steroids in rats. While specific data for this compound is limited in the public domain, the data for a structurally related compound, nandrolone decanoate, provides a valuable reference for expected outcomes.
Table 1: Serum Biochemical Parameters in Rats Following Anabolic Steroid Administration
| Parameter | Control Group (Mean ± SD) | Nandrolone Decanoate-Treated Group (Mean ± SD) | Fold Change | Reference |
| Aspartate Aminotransferase (AST) (U/L) | 58.5 ± 5.3 | 105.6 ± 9.8 | ~1.8 | [3] |
| Alanine Aminotransferase (ALT) (U/L) | 25.4 ± 3.1 | 45.2 ± 4.7 | ~1.8 | [3] |
| Alkaline Phosphatase (ALP) (U/L) | 120.7 ± 15.2 | 215.4 ± 20.1 | ~1.8 | [4] |
| Total Bilirubin (mg/dL) | 0.25 ± 0.05 | 0.55 ± 0.1 | ~2.2 | [5] |
Table 2: Histopathological Findings in Rat Liver Following Anabolic Steroid Administration
| Histopathological Feature | Control Group | Nandrolone Decanoate-Treated Group | Reference |
| Vascular Changes | No significant changes | Dilatation and congestion of blood vessels | [3] |
| Inflammation | Minimal to no inflammation | Inflammatory cellular infiltration | [3][6] |
| Hepatocyte Degeneration | Normal hepatocyte morphology | Severe vacuolar cytoplasmic degeneration, apoptotic hyperchromatic nuclei | [3] |
| Fibrosis | No evidence of fibrosis | Hepatic fibrosis | [3] |
| Ultrastructural Changes | Intact mitochondrial cristae | Partial loss of mitochondrial cristae | [3] |
Experimental Protocols
Protocol 1: Induction of Cholestatic Hepatotoxicity in Rats with this compound
This protocol describes the induction of acute cholestatic liver injury in rats using this compound, based on the portal vein infusion method.[1][2]
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., propylene glycol, ethanol, and water)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for laparotomy and cannulation
-
Infusion pump
-
Bile collection tubes
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully isolate the portal vein.
-
Insert a cannula into the portal vein for infusion.[7]
-
Cannulate the common bile duct for bile collection.
-
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Infuse the this compound solution directly into the portal vein using an infusion pump. A study has shown that infusion of this compound can induce total cholestasis by 3 hours.[1][2] The exact dose and rate should be optimized in pilot studies.
-
-
Bile Collection: Collect bile at regular intervals (e.g., every 30 minutes) to measure bile flow rate.
-
Sample Collection: At the end of the experiment (e.g., 3-4 hours post-infusion), collect blood via cardiac puncture for serum biochemical analysis. Euthanize the animal and collect the liver for histopathological and ultrastructural analysis.
Protocol 2: Assessment of Serum Biochemical Markers
This protocol outlines the measurement of key liver injury markers in serum.
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Clinical chemistry analyzer
-
Commercial assay kits for AST, ALT, ALP, and bilirubin
Procedure:
-
Serum Separation: Collect whole blood and allow it to clot. Centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Biochemical Analysis: Analyze the serum samples for AST, ALT, ALP, and total bilirubin levels using a clinical chemistry analyzer and commercially available kits according to the manufacturer's instructions.
Protocol 3: Histopathological Examination of Liver Tissue
This protocol describes the preparation and staining of liver tissue for microscopic evaluation.
Materials:
-
10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides and coverslips
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain (for fibrosis assessment)
-
Light microscope
Procedure:
-
Fixation: Immediately fix the collected liver tissue in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E for general morphology.
-
Stain with Masson's trichrome to visualize collagen deposition and assess fibrosis.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate for signs of liver injury, including inflammation, necrosis, steatosis, and fibrosis.[6]
Protocol 4: Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
This protocol details the preparation of liver tissue for examining cellular and subcellular changes.[8][9][10][11]
Materials:
-
Glutaraldehyde solution (2.5%) in phosphate buffer
-
Osmium tetroxide (1%)
-
Uranyl acetate
-
Lead citrate
-
Epoxy resin
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Primary Fixation: Cut small pieces of liver tissue (approx. 1 mm³) and fix in 2.5% glutaraldehyde.
-
Post-fixation: Post-fix the tissue in 1% osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol and embed in epoxy resin.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope to observe ultrastructural changes in hepatocytes, such as alterations in bile canaliculi, mitochondria, and endoplasmic reticulum.
Mandatory Visualizations
References
- 1. Evidence for microfilament involvement in this compound-induced intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for microfilament involvement in this compound-induced intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of the hepatic damage induced by the supraphysiological dose of nandrolone decanoate after its withdrawal in the adult male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. medicopublication.com [medicopublication.com]
- 7. Hepatic portal vein cannulation for infusion and blood sampling in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultrastructural changes in hepatocytes after taurine treatment in CCl4 induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrastructural changes in hepatocytes after taurine treatment in CCl4 induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gene Expression Analysis in Tissues After Norethandrolone Treatment
Introduction
Norethandrolone is a synthetic anabolic-androgenic steroid (AAS) that functions as an agonist for the androgen receptor (AR).[1] Initially developed for medical applications such as treating muscle wasting conditions, severe burns, and certain anemias, its use has largely been discontinued in many regions, though it remains a subject of research.[1][2][3] Understanding the molecular mechanisms of this compound, particularly its influence on gene expression, is critical for drug development, toxicology, and detecting its misuse in sports.[4][5] These notes provide an overview of its mechanism and the expected transcriptomic changes in target tissues.
Mechanism of Action
This compound, a derivative of nandrolone, exerts its effects primarily by binding to the androgen receptor.[1][6] This process initiates a cascade of cellular events leading to its physiological effects.[6]
-
Binding and Translocation: Upon administration, this compound travels through the bloodstream to target tissues such as skeletal muscle and bone.[6] It then binds to the AR in the cytoplasm of cells.[2]
-
Nuclear Translocation: The this compound-AR complex undergoes a conformational change, allowing it to translocate into the cell nucleus.[6]
-
DNA Binding and Transcription: Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs).[6] This binding event recruits co-activator proteins and initiates the transcription of target genes.[6][7]
-
Protein Synthesis: The resulting increase in messenger RNA (mRNA) leads to the synthesis of specific proteins that are responsible for the anabolic effects of the steroid, such as increased muscle protein synthesis and nitrogen retention.[2][6]
This genomic mode of action is the primary way AAS, including this compound, mediate their hypertrophic effects.[8]
Effects on Gene Expression
Treatment with anabolic-androgenic steroids leads to significant, tissue-specific alterations in gene expression.[9] In skeletal muscle, AAS administration has been shown to increase the expression of genes such as IGF-1, MyoD, and Myogenin, which are crucial for muscle growth and differentiation.[7] Key signaling pathways implicated in these anabolic effects include the Wnt and Notch pathways.[3][7]
The administration of androgens can promote the differentiation of mesenchymal stem cells into the myogenic lineage, a process where the Wnt and AR signaling pathways exhibit crosstalk.[7] This is partly facilitated by the co-localization of AR and β-catenin in the nucleus, where β-catenin acts as a coactivator for AR-mediated transcription.[7]
Data Presentation: Differentially Expressed Genes
Following gene expression analysis (e.g., via RNA-sequencing), quantitative data should be summarized to identify the most significantly affected genes. A typical table would present differentially expressed genes (DEGs) ranked by statistical significance and magnitude of change.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value | Tissue |
| IGF1 | Insulin-like growth factor 1 | 2.58 | 1.2e-8 | 2.5e-7 | Skeletal Muscle |
| MYOD1 | Myogenic differentiation 1 | 2.15 | 3.4e-7 | 4.1e-6 | Skeletal Muscle |
| WNT5A | Wnt family member 5A | 1.89 | 5.6e-6 | 5.0e-5 | Skeletal Muscle |
| FOXO1 | Forkhead box protein O1 | -1.95 | 2.1e-6 | 2.2e-5 | Skeletal Muscle |
| RCAN2 | Regulator of calcineurin 2 | -1.70 | 8.9e-6 | 7.5e-5 | Skeletal Muscle |
| EPO | Erythropoietin | 3.10 | 9.5e-9 | 1.8e-7 | Kidney |
Table 1: Hypothetical example of differentially expressed genes in skeletal muscle and kidney tissues following this compound treatment. Data represents common targets of AAS. Fold changes and p-values are illustrative.
Protocols: Gene Expression Analysis via RNA-Sequencing
This section outlines a comprehensive protocol for analyzing gene expression in tissue samples from animal models treated with this compound. The workflow covers sample collection, RNA extraction, library preparation, sequencing, and bioinformatic analysis.
1. Animal Treatment and Tissue Collection
-
Objective: To obtain tissue samples from animals treated with this compound and a control group.
-
Protocol:
-
Acquire age- and weight-matched laboratory animals (e.g., male Wistar rats).
-
Divide animals into at least two groups: a treatment group receiving this compound (dissolved in a suitable vehicle like sesame oil) and a control group receiving only the vehicle.
-
Administer the treatment for a predetermined duration (e.g., daily for 4 weeks).
-
At the end of the treatment period, euthanize the animals according to approved ethical protocols.
-
Immediately dissect target tissues (e.g., gastrocnemius muscle, liver, kidney), rinse with ice-cold PBS, snap-freeze in liquid nitrogen, and store at -80°C until RNA extraction.
-
2. Total RNA Extraction from Tissue
-
Objective: To isolate high-quality total RNA from the collected tissue samples.
-
Protocol (using a hybrid TRIzol/column method):
-
Place 20-30 mg of frozen tissue in a tube with lysis buffer (e.g., TRIzol) and a sterile steel bead.
-
Homogenize the tissue using a tissue lyser until no visible particles remain.
-
Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.[10]
-
Add chloroform (0.2x the volume of TRIzol), vortex vigorously, and centrifuge at 12,000 x g for 15 minutes at 4°C.[10][11]
-
Carefully transfer the upper aqueous phase, which contains the RNA, to a new tube.[10]
-
Add 1.5 volumes of 100% ethanol and mix.
-
Transfer the sample to an RNA-binding column (e.g., from an RNeasy Kit) and centrifuge.
-
Perform an on-column DNase I digest to remove any contaminating genomic DNA.[12]
-
Wash the column with the provided buffers as per the manufacturer's protocol.
-
Elute the purified RNA in RNase-free water.[12]
-
3. RNA Quality Control
-
Objective: To assess the quantity and integrity of the extracted RNA.
-
Protocol:
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
Purity: Check the A260/A280 and A260/A230 ratios from the spectrophotometer. Ratios of ~2.0 are indicative of pure RNA.
-
Integrity: Assess RNA integrity by calculating an RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is generally recommended for RNA-sequencing.[10][11]
-
4. RNA-Sequencing Library Preparation and Sequencing
-
Objective: To convert RNA into a library of cDNA fragments suitable for sequencing.
-
Protocol (generalized):
-
rRNA Depletion: Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a commercial kit (e.g., Ribo-Zero).[10][12]
-
Fragmentation: Fragment the remaining RNA into smaller pieces using enzymatic or chemical methods.
-
cDNA Synthesis: Synthesize first-strand cDNA from the fragmented RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand to create double-stranded cDNA.
-
End Repair and Ligation: Repair the ends of the cDNA fragments and ligate sequencing adapters. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) different samples.
-
Amplification: Amplify the adapter-ligated library using a limited number of PCR cycles to create enough material for sequencing.
-
Sequencing: Pool the indexed libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NextSeq 500), generating millions of short reads (e.g., 75 bp single-end reads).[11]
-
5. Bioinformatic Analysis
-
Objective: To process the raw sequencing data to identify differentially expressed genes and affected biological pathways.
-
Protocol:
-
Quality Control (Raw Reads): Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases if necessary.
-
Alignment: Align the high-quality reads to a reference genome (e.g., the rat genome) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression (DGE) Analysis: Use statistical packages like DESeq2 or the limma package in R to compare gene counts between the this compound-treated and control groups.[13] This will identify genes that are significantly upregulated or downregulated.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify biological processes and signaling pathways that are significantly enriched.[13][14] This provides biological context to the observed changes in gene expression.
-
Visualization: Generate plots such as volcano plots and heatmaps to visualize the DGE results.[15]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. "AAS and Gene Expression" by Luke M. Pelton, Stephen A. Maris et al. [digitalcommons.wku.edu]
- 4. Implications of RNA-seq in the detection of anabolic steroid use and harnessing of the molecular mechanism of muscle memory | World Anti Doping Agency [wada-ama.org]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An observational human study investigating the effect of anabolic androgenic steroid use on the transcriptome of skeletal muscle and whole blood using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue-selective regulation of androgen-responsive genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A detailed protocol for subcellular RNA sequencing (subRNA-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioinformatic analysis and experimental validation of the potential gene in the airway inflammation of steroid-resistant asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico Single-Cell Analysis of Steroid-Responsive Gene Targets in the Mammalian Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Norethandrolone in Sarcopenia and Cachexia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the age-related loss of muscle mass and function, and cachexia, the muscle wasting associated with chronic diseases, represent significant unmet medical needs. Anabolic androgenic steroids (AAS) have been explored as potential therapeutic agents to counteract the debilitating effects of muscle wasting. Norethandrolone, a synthetic AAS, has been noted for its anabolic properties, promoting muscle growth and increasing strength.[1] Although its clinical use has declined, it remains a compound of interest for research into the mechanisms of muscle hypertrophy and the development of novel anti-wasting therapies.
These application notes provide a comprehensive overview of the use of this compound and its close analog, nandrolone, in the study of sarcopenia and cachexia. This document details the underlying mechanisms of action, summarizes key quantitative data from relevant studies, and provides detailed experimental protocols to guide future research.
Mechanism of Action
This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR) in muscle cells.[1] This binding initiates a cascade of cellular events leading to increased protein synthesis and muscle hypertrophy.[1][2] The key molecular mechanisms include:
-
Genomic Action: The this compound-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes involved in muscle growth and differentiation.[2]
-
Increased Protein Synthesis: A primary outcome of AR activation is the stimulation of muscle protein synthesis, leading to an increase in the contractile proteins actin and myosin.
-
Nitrogen Retention: this compound enhances nitrogen retention in muscles, a crucial element for protein synthesis and muscle mass accumulation.[1]
-
Anti-catabolic Effects: Anabolic steroids can interfere with the catabolic effects of glucocorticoids, thereby reducing muscle protein breakdown.
-
Myostatin Inhibition: Androgens have been shown to suppress the signaling of myostatin, a negative regulator of muscle growth, through the activin receptor IIB and Smad2/3 pathway.[3][4]
Quantitative Data from Preclinical and Clinical Studies
While specific, recent clinical trial data for this compound in sarcopenia and cachexia is limited, studies on its analog nandrolone provide valuable insights.
Table 1: Summary of Preclinical Studies with Nandrolone in Muscle Wasting Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Spinal Cord Injured Rats | Testosterone + Nandrolone for 8 weeks | 44% increase in gastrocnemius muscle weight compared to vehicle-treated SCI rats. | [3] |
| Reduced nuclear content of Smad2/3 and mRNA levels of activin receptor IIB. | [3][4] | ||
| Reversed SCI-induced declines in PGC-1α protein and mRNA levels. | [3][4] | ||
| Chronically Denervated Rat Muscle | Nandrolone treatment with neurotization | No statistically significant increase in peak muscle force. | [1] |
| No significant anabolic effect on muscle mass, cell size, or satellite cell counts. | [1] |
Table 2: Planned Clinical Trial Protocol with Nandrolone for Sarcopenia
| Parameter | Details | Reference |
| Study Design | Single-center, prospective, randomized, double-blind, placebo-controlled Phase II clinical trial. | [5] |
| Participants | 168 patients aged >60 to 99 years with confirmed sarcopenia. | [5] |
| Inclusion Criteria | Muscle weakness (hand dynamometer: <27 kg for men, <16 kg for women) AND low muscle mass (ASMM: <7.0 kg/m ² for men, <5.5 kg/m ² for women). | [5] |
| Intervention | Nandrolone decanoate (50 mg intramuscular injection) or placebo every 3 weeks for 12 weeks. | [5] |
| Concomitant Therapy | Comprehensive physiotherapy and nutritional intervention for both groups. | [5] |
Signaling Pathways
The anabolic effects of this compound are mediated through a complex network of signaling pathways within the muscle cell.
Experimental Protocols
Animal Models of Sarcopenia and Cachexia
-
Sarcopenia (Aging Model):
-
Animal: Aged mice (e.g., C57BL/6, 22-24 months old) or rats (e.g., Sprague-Dawley, 24-26 months old).
-
Protocol: House animals under standard conditions and monitor for age-related decline in muscle mass and function. This model mimics the natural progression of sarcopenia.
-
-
Cachexia (Cancer-induced Model):
-
Animal: Immunocompetent mice (e.g., BALB/c) or immunodeficient mice (e.g., nude) depending on the tumor cell line.
-
Protocol: Subcutaneously implant tumor cells (e.g., C26 colon adenocarcinoma, Lewis Lung Carcinoma) into the flank of the animal. Monitor tumor growth and the development of cachexia (body weight loss, muscle and fat mass depletion).
-
-
Cachexia (Inflammation-induced Model):
-
Animal: Mice or rats.
-
Protocol: Administer a pro-inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce a systemic inflammatory response and subsequent muscle wasting.
-
-
Disuse Atrophy Model:
-
Animal: Mice or rats.
-
Protocol: Induce unilateral hindlimb immobilization via casting or pinning, or perform denervation through sciatic nerve transection. The contralateral limb serves as an internal control.
-
This compound Administration
-
Route of Administration: Oral gavage is common for preclinical studies due to this compound's oral bioavailability. Subcutaneous or intramuscular injections can also be used.
-
Dosage: Dosages in rodent models typically range from 1 to 10 mg/kg body weight per day. Dose-response studies are recommended to determine the optimal concentration for the desired anabolic effect.
-
Vehicle: this compound can be dissolved or suspended in a suitable vehicle such as corn oil, sesame oil, or a solution of carboxymethylcellulose (CMC).
-
Duration of Treatment: Treatment duration will vary depending on the model and endpoints. For sarcopenia models, a longer treatment period (e.g., 8-12 weeks) may be necessary. For acute cachexia or disuse atrophy models, shorter durations (e.g., 2-4 weeks) may be sufficient.
Assessment of Muscle Mass and Function
-
Muscle Mass:
-
In vivo: Dual-energy X-ray absorptiometry (DEXA) can be used to measure changes in lean body mass throughout the study.
-
Ex vivo: At the end of the study, dissect and weigh individual muscles (e.g., gastrocnemius, tibialis anterior, soleus).
-
-
Muscle Function:
-
Grip Strength: Use a grip strength meter to assess forelimb and/or hindlimb muscle strength.
-
Treadmill Test: Evaluate endurance and exercise capacity by measuring the time to exhaustion or distance run on a treadmill.
-
Histological and Morphometric Analysis
-
Tissue Preparation: Euthanize animals and carefully dissect muscles. A portion of the muscle should be embedded in optimal cutting temperature (OCT) compound and frozen in isopentane cooled by liquid nitrogen for cryosectioning. Another portion can be fixed in formalin and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of fiber size and integrity.
-
Immunohistochemistry/Immunofluorescence: Use antibodies against specific proteins to identify fiber types (e.g., myosin heavy chain isoforms), satellite cells (e.g., Pax7), or markers of protein synthesis/degradation.
-
-
Analysis:
-
Cross-Sectional Area (CSA): Use imaging software (e.g., ImageJ) to measure the CSA of individual muscle fibers. This is a key indicator of hypertrophy or atrophy.
-
Fiber Type Distribution: Quantify the proportion of different muscle fiber types.
-
Biochemical and Molecular Analyses
-
Protein Synthesis Rate:
-
Protocol: Administer a stable isotope-labeled amino acid (e.g., ¹³C₆-phenylalanine) or a puromycin-based assay (SUnSET method) prior to tissue collection.
-
Analysis: Measure the incorporation of the labeled amino acid into muscle proteins using mass spectrometry or detect puromycin incorporation via Western blot.
-
-
Western Blotting:
-
Protocol: Prepare protein lysates from muscle tissue.
-
Analysis: Quantify the expression levels of key proteins in anabolic and catabolic signaling pathways (e.g., Akt, mTOR, p70S6K, MuRF1, Atrogin-1).
-
-
Quantitative PCR (qPCR):
-
Protocol: Isolate RNA from muscle tissue and perform reverse transcription to generate cDNA.
-
Analysis: Measure the mRNA expression levels of genes involved in muscle growth and atrophy (e.g., myostatin, IGF-1, androgen receptor).
-
Conclusion
This compound and its analogs remain valuable tools for investigating the molecular mechanisms of muscle anabolism and for the preclinical evaluation of potential therapies for sarcopenia and cachexia. The protocols outlined in this document provide a framework for conducting rigorous and reproducible studies in this field. Careful selection of animal models, appropriate dosing and administration of this compound, and a comprehensive panel of analytical techniques are essential for obtaining meaningful and translatable results. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound and next-generation anabolic agents in the treatment of muscle wasting disorders.
References
- 1. Effects of nandrolone on recovery after neurotization of chronically denervated muscle in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on clinical trials of growth factors and anabolic steroids in cachexia and wasting1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nandrolone Normalizes Determinants of Muscle Mass and Fiber Type after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nandrolone normalizes determinants of muscle mass and fiber type after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the Effectiveness of Treatment of Sarcopenia With the Use of a Medicinal Product (Nandrolone), Comprehensive Physiotherapy and Diet [ctv.veeva.com]
Application Notes and Protocols for Studying the Oral Bioavailability and Pharmacokinetics of Norethandrolone in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethandrolone is a synthetic anabolic-androgenic steroid (AAS) characterized by its 17α-alkylated structure, which is designed to enhance its oral bioavailability by reducing first-pass hepatic metabolism.[1] It has been developed for applications aimed at promoting muscle growth and increasing appetite.[1] Understanding the oral bioavailability and pharmacokinetic profile of this compound in preclinical animal models is crucial for the evaluation of its therapeutic potential and safety.
These application notes provide a summary of the available knowledge on the metabolism of this compound in research animals and outline detailed protocols for conducting oral bioavailability and pharmacokinetic studies in rats, dogs, and monkeys. Due to a lack of publicly available, specific pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) for this compound in these species, this document emphasizes the experimental approach to generate such data.
Preclinical Rationale for Animal Model Selection
The choice of animal models in pharmacokinetic studies is critical and should be based on similarities in drug metabolism to humans. While direct comparative metabolic data for this compound is limited, studies on related compounds can offer guidance. For instance, monkeys are often used for their physiological similarity to humans, though differences in first-pass metabolism can exist.[2][3] Dogs are also a common model in toxicology and pharmacokinetic studies.[4] Rodents, such as rats, are frequently used in early-stage drug discovery due to their well-characterized biology and cost-effectiveness, although metabolic differences can be more pronounced.[5]
Summary of Known Metabolism in Research Animals
While specific pharmacokinetic data is scarce, some information on the metabolism of this compound in research animals is available:
-
Canine (Greyhound): The metabolism of this compound in greyhounds involves several Phase I and Phase II biotransformations. Key metabolic processes include the reduction of the A-ring and 3-ketone group, oxidation of the 17β-hydroxyl group, and 16α-hydroxylation. Extensive Phase II metabolism occurs via β-glucuronidation.[4]
-
Equine: Following oral administration to horses, this compound is extensively metabolized into a variety of oxygenated metabolites. The major metabolites identified in urine include 19-norpregnane-3,16,17-triols, 19-norpregnane-3,17,20-triols, and 3,17-dihydroxy-19-norpregnan-21-oic acids.[6]
This metabolic information is vital for identifying the parent compound and its major metabolites during analytical method development for pharmacokinetic studies.
Quantitative Pharmacokinetic Data (Hypothetical and Comparative)
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats (Template)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng·h/mL | |
| AUC(0-inf) | ng·h/mL | |
| t1/2 | h | |
| Oral Bioavailability (F) | % |
Table 2: Oral Pharmacokinetic Parameters of this compound in Dogs (Template)
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng·h/mL | |
| AUC(0-inf) | ng·h/mL | |
| t1/2 | h | |
| Oral Bioavailability (F) | % |
Table 3: Oral Pharmacokinetic Parameters of this compound in Monkeys (Template) with Comparative Data for Norethindrone
| Compound | Parameter | Unit | Value (Mean ± SD) | Reference |
| This compound | Dose | mg/kg | ||
| Cmax | ng/mL | |||
| Tmax | h | |||
| AUC(0-t) | ng·h/mL | |||
| AUC(0-inf) | ng·h/mL | |||
| t1/2 | h | |||
| Oral Bioavailability (F) | % | |||
| Norethindrone | Oral Bioavailability (F) | % | 35.02 ± 26.49 | [7] |
Experimental Protocols
The following are detailed protocols for determining the oral bioavailability and pharmacokinetics of this compound in rats, dogs, and monkeys.
General Experimental Workflow
The overall workflow for a typical oral pharmacokinetic study is outlined below.
Protocol for Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound in Sprague-Dawley rats.
Materials:
-
This compound reference standard
-
Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water for oral; saline with a co-solvent like DMSO for IV)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Catheters for intravenous administration and blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Preparation:
-
House rats in a controlled environment for at least one week before the study.
-
Surgically implant jugular vein catheters for blood sampling and allow for recovery.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Use a crossover design with a washout period of at least one week between doses.
-
Oral Administration: Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.
-
Intravenous Administration: Administer a single dose of this compound (e.g., 1 mg/kg) as a slow bolus injection via a catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Place samples immediately into EDTA-containing tubes and keep on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze this compound concentrations in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
-
Calculate oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
-
Protocol for Oral Bioavailability Study in Dogs
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound in Beagle dogs.
Materials:
-
This compound reference standard
-
Oral dosage form (e.g., capsules) and IV formulation
-
Male Beagle dogs (8-12 kg)
-
Cephalic or saphenous vein catheters
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge and freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize dogs to the research facility and handling procedures.
-
Fast dogs overnight before dosing, with ad libitum access to water.
-
-
Dosing:
-
Employ a crossover study design with an appropriate washout period (e.g., two weeks).
-
Oral Administration: Administer a single oral dose (e.g., 5 mg/kg) in a capsule, followed by a small amount of water to ensure swallowing.
-
Intravenous Administration: Administer a single IV dose (e.g., 0.5 mg/kg) via a catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 2 mL) at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).
-
-
Sample Processing and Analysis:
-
Process and store plasma samples as described for the rat study.
-
Quantify this compound concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters and oral bioavailability as outlined in the rat protocol.
-
Protocol for Oral Bioavailability Study in Monkeys
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound in Cynomolgus or Rhesus monkeys.
Materials:
-
This compound reference standard
-
Oral formulation (e.g., in a palatable treat or via nasogastric tube) and IV formulation
-
Male Cynomolgus or Rhesus monkeys (3-5 kg)
-
Vascular access ports or catheters
-
Blood collection tubes
-
Centrifuge and freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize monkeys to handling and restraint procedures (e.g., chair restraint).
-
Fast animals overnight prior to dosing.
-
-
Dosing:
-
Use a crossover design with a washout period of at least two weeks.
-
Oral Administration: Administer a single oral dose (e.g., 5 mg/kg).
-
Intravenous Administration: Administer a single IV dose (e.g., 0.5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at appropriate time points (similar to the dog study).
-
-
Sample Processing and Analysis:
-
Process and analyze plasma samples as previously described.
-
-
Pharmacokinetic Analysis:
-
Determine pharmacokinetic parameters and oral bioavailability.
-
Analytical Method Protocol: LC-MS/MS for this compound in Plasma
Objective: To quantify this compound in plasma samples from research animals.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples in blank plasma to cover the expected concentration range.
-
Analyze these with the study samples to ensure accuracy and precision.
-
Factors Influencing this compound Pharmacokinetics
The following diagram illustrates key factors that can influence the oral pharmacokinetics of this compound.
Conclusion
While specific quantitative data on the oral bioavailability and pharmacokinetics of this compound in common research animals is not widely published, this document provides a framework for generating this critical information. The provided protocols for in-life studies and bioanalytical methods, combined with an understanding of the compound's metabolism, will enable researchers to thoroughly characterize the pharmacokinetic profile of this compound. Such studies are essential for the continued investigation of its potential therapeutic uses and for ensuring its safe development.
References
- 1. oral pharmacokinetic profile: Topics by Science.gov [science.gov]
- 2. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of oral absorption and bioavailablity of drugs between monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of anabolic-androgenic steroids in the greyhound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-pass effect of norethindrone in rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of this compound in the horse: characterization of 16-, 20- and 21-oxygenated metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetics of norethindrone-3-oxime and norethindrone in rhesus monkeys] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Androgen Receptor Following Norethandrolone Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in mediating the physiological and pathological effects of androgens.[1][2] Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins in the cytoplasm, dimerizes, and translocates to the nucleus.[3][4] In the nucleus, it functions as a ligand-activated transcription factor, binding to androgen response elements (AREs) on target genes to regulate their expression.[3][4] This signaling cascade is crucial for the development and function of various tissues, including the prostate.[3]
Norethandrolone is a synthetic anabolic-androgenic steroid. Understanding its influence on AR localization is critical for elucidating its mechanism of action and potential therapeutic or adverse effects. Immunohistochemistry (IHC) is a powerful technique for visualizing the subcellular localization of proteins within the context of tissue architecture.[5][6] These application notes provide a detailed protocol for the immunohistochemical detection and semi-quantitative analysis of AR in tissues following exposure to this compound.
Signaling Pathway and Experimental Overview
This compound, as an androgen, is expected to bind to the AR, initiating its nuclear translocation. The following diagrams illustrate the canonical androgen receptor signaling pathway and the general workflow for its immunohistochemical detection.
Androgen Receptor Signaling Pathway
// Invisible nodes and edges for alignment {rank=same; this compound; AR_inactive;} {rank=same; AR_active;} {rank=same; AR_dimer_nuc;} } .dot Caption: this compound binds cytoplasmic AR, causing HSP dissociation and nuclear translocation.
Immunohistochemistry Experimental Workflow
Quantitative Data Presentation
A semi-quantitative analysis using a Histochemical Score (H-score) is recommended to evaluate changes in AR localization. The H-score considers both the staining intensity and the percentage of positively stained cells.
H-Score Calculation: H-score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)
The analysis should be performed separately for nuclear and cytoplasmic staining in the target cells.
Table 1: Semi-Quantitative Analysis of Androgen Receptor Localization
| Treatment Group | N | Nuclear AR (H-Score ± SEM) | Cytoplasmic AR (H-Score ± SEM) | Nuclear/Cytoplasmic Ratio |
| Vehicle Control | 10 | Value | Value | Value |
| This compound (Low Dose) | 10 | Value | Value | Value |
| This compound (High Dose) | 10 | Value | Value | Value |
| Positive Control (e.g., DHT) | 10 | Value | Value | Value |
This table serves as a template. Replace "Value" with experimental data.
Experimental Protocols
This protocol is designed for the detection of Androgen Receptor in formalin-fixed, paraffin-embedded (FFPE) tissues.
I. Specimen Preparation
-
Tissue Fixation: Immediately following excision, fix tissue samples in 10% neutral buffered formalin for 18-24 hours at room temperature.[5] Note: Avoid prolonged fixation as it can mask epitopes.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.[5]
-
Baking: Bake the slides for a minimum of 60 minutes at 60°C to ensure tissue adherence.
II. Immunohistochemical Staining Protocol
Materials:
-
Xylene or xylene substitute
-
Graded ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)[7]
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Mouse or Rabbit monoclonal anti-Androgen Receptor (e.g., clone AR441)[8]
-
Secondary Antibody: HRP-conjugated goat anti-mouse/rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 5 minutes each. b. Immerse in 100% ethanol: 2 changes, 3 minutes each. c. Immerse in 95% ethanol: 1 change, 3 minutes. d. Immerse in 70% ethanol: 1 change, 3 minutes. e. Rinse gently with deionized water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in Antigen Retrieval Solution.[7] b. Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with wash buffer (e.g., PBS or TBS).
-
Peroxidase Block: a. Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[7] b. Rinse thoroughly with wash buffer.
-
Blocking Non-Specific Binding: a. Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.[5]
-
Primary Antibody Incubation: a. Dilute the primary anti-AR antibody to its optimal concentration in antibody diluent. b. Apply the diluted antibody to the sections and incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.[7]
-
Secondary Antibody Incubation: a. Rinse slides with wash buffer (3 changes, 5 minutes each). b. Apply the HRP-conjugated secondary antibody.[7] c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Detection: a. Rinse slides with wash buffer (3 changes, 5 minutes each). b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Apply the DAB solution to the sections and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope. d. Immediately stop the reaction by immersing the slides in deionized water.
-
Counterstaining: a. Immerse slides in Hematoxylin for 30-60 seconds to stain the cell nuclei. b. "Blue" the sections in running tap water or a bluing solution. c. Rinse with deionized water.
-
Dehydration and Mounting: a. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%). b. Clear in xylene. c. Apply a coverslip using a permanent mounting medium.
III. Image Acquisition and Analysis
-
Microscopy: Examine the stained slides using a light microscope. AR-positive staining will appear as a brown precipitate, while nuclei will be counterstained blue.[7]
-
Image Capture: Acquire high-resolution digital images of representative fields for each sample.
-
Quantitative Analysis: a. For each image, manually or with image analysis software, score at least 200 tumor cells for nuclear and cytoplasmic AR staining intensity (0=negative, 1=weak, 2=moderate, 3=strong).[9] b. Calculate the percentage of cells at each intensity level. c. Compute the H-score for both nuclear and cytoplasmic compartments as described in the "Quantitative Data Presentation" section.
Controls and Validation
-
Positive Tissue Control: Use tissue known to express AR (e.g., normal prostate or certain breast cancers) to validate the staining protocol.[10]
-
Negative Control: Omit the primary antibody incubation step on a duplicate slide to check for non-specific staining from the secondary antibody and detection system.
-
Internal Controls: Non-target cells within the tissue section can serve as internal negative controls.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Androgen Receptor - IHC Primary Antibodies [shop.leicabiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 6. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 7. genomeme.ca [genomeme.ca]
- 8. biocare.net [biocare.net]
- 9. Immunohistochemical Analysis of Androgen Receptor Expression Predicts the Prognosis of Metastatic Castration‐Sensitive Prostate Cancer Patients Receiving Abiraterone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ms-validatedantibodies.com [ms-validatedantibodies.com]
Troubleshooting & Optimization
Technical Support Center: Norethandrolone Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Norethandrolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound, like many steroids, is practically insoluble in water.[1][2] Precipitation is a common issue when preparing aqueous solutions. The limited aqueous solubility is the primary reason for this observation. To maintain this compound in solution, consider using solubilizing agents such as cyclodextrins or co-solvents.
Q2: What are the main factors that can degrade this compound in my experiments?
A2: The stability of steroids in solution is influenced by several factors:
-
pH: Variations in pH can alter molecular structures and catalyze degradation reactions like hydrolysis.[3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]
-
Light: Exposure to UV and visible light can cause photodegradation.[5][6]
-
Oxygen: The presence of oxygen can lead to oxidation of the steroid structure.[3]
Q3: How can I improve the stability of this compound in my aqueous experimental solutions?
A3: Several methods can be employed to enhance the stability of this compound in aqueous media:
-
Use of Cyclodextrins: Complexation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the solubility and stability of hydrophobic drugs like steroids.[7][8][9] This is a highly recommended method.
-
Co-solvents: While not always ideal for cell-based assays, the use of a small percentage of a water-miscible organic solvent can improve solubility.
-
pH Control: Maintaining an optimal pH using buffers can prevent pH-related degradation.
-
Temperature Control: Store stock solutions and experimental setups at controlled, and preferably cool, temperatures.[4] For long-term storage, -20°C is often recommended.[4]
-
Light Protection: Use amber vials or cover your containers with aluminum foil to protect the solution from light.[10]
Q4: Are there any known degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in readily available literature, steroids with similar structures, like testosterone, are known to undergo photodegradation, leading to isomerization, oxidation, and hydration products.[5][6] Hydrolysis of any ester linkages, though not present in this compound itself, is a common degradation pathway for its esterified analogs.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or Precipitation in Solution | Poor aqueous solubility of this compound. | Increase the concentration of the solubilizing agent (e.g., cyclodextrin). Gently warm and sonicate the solution to aid dissolution. Prepare a more concentrated stock in an organic solvent and dilute it into the final aqueous medium containing a solubilizer. |
| Loss of Compound Activity Over Time | Chemical degradation of this compound. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or lower in the dark. Incorporate a stabilizing agent like HP-β-CD into your experimental buffer. |
| Inconsistent Experimental Results | Instability of the this compound solution leading to variable concentrations. | Ensure complete dissolution of this compound before use. Use a validated method (e.g., HPLC) to confirm the concentration of your stock solution. Prepare a stabilized formulation, for instance with cyclodextrins, to ensure consistent concentration throughout the experiment. |
Quantitative Data Summary
The following tables provide data on the stability of structurally similar steroids, which can serve as a reference for designing experiments with this compound.
Table 1: Stability of Testosterone Glucuronide in Urine at Different Storage Temperatures over 22 Months [4]
| Storage Temperature | Concentration Change |
| -20°C | Stable |
| 4°C | Stable |
| 37°C | Decrease in concentration observed after 7 days |
Table 2: Effect of pH and Temperature on the Unbound (Free) Fraction of Testosterone in Serum [11]
| Temperature | pH | Change in Free Fraction |
| 36°C to 39°C | 7.4 | ~7% increase |
| 36°C to 39°C | 6.9 | ~35% increase |
Table 3: Solubility of Steroids
| Compound | Solvent | Solubility |
| Nandrolone | Water | Practically insoluble[2] |
| Nandrolone Decanoate | Water | Practically insoluble[1] |
Experimental Protocols
Protocol: Preparation of a Stabilized this compound Solution using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing an aqueous solution of this compound with improved stability for in vitro experiments.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the HP-β-CD Solution:
-
Weigh the required amount of HP-β-CD. A common starting concentration is 1-10% (w/v) in your desired aqueous buffer.
-
Add the HP-β-CD to the buffer and stir until it is completely dissolved. Gentle warming may aid dissolution.
-
-
Prepare the this compound Stock Solution:
-
Weigh the this compound powder.
-
Add the this compound powder directly to the HP-β-CD solution.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Place the solution on a magnetic stirrer and stir for 24-48 hours at room temperature, protected from light, to allow for the formation of the inclusion complex.
-
-
Final Preparation:
-
After stirring, visually inspect the solution for any undissolved particles.
-
If necessary, centrifuge the solution to pellet any undissolved compound.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Store the final solution in a sterile, airtight, light-protected container at 2-8°C for short-term storage or -20°C for long-term storage.
-
Visualizations
Caption: Factors influencing this compound degradation.
Caption: this compound stabilization workflow.
References
- 1. drugs.com [drugs.com]
- 2. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Stability studies of testosterone and epitestosterone glucuronides in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative Determination of Photodegradation Products of Progesterone and Testosterone in Aqueous Solution [scirp.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effect of cyclodextrins on the solubility and stability of a novel soft corticosteroid, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Changes in the free (unbound) fraction of testosterone in serum in vitro as affected by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Norethandrolone Quantification in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of norethandrolone in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification?
A1: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred as it may not require the derivatization step that is typically necessary for GC-MS analysis of steroids.[1]
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
A2: Derivatization is required to increase the volatility and thermal stability of this compound, making it suitable for GC-MS analysis. A common method is trimethylsilylation (TMS derivatization).[2]
Q3: What are the main challenges in developing a bioanalytical method for this compound?
A3: Key challenges include achieving adequate sensitivity, especially for low concentrations, managing matrix effects from complex biological samples, ensuring analyte stability during sample collection and processing, and preventing interference from other endogenous or exogenous compounds.[3][4][5]
Q4: What is a suitable internal standard for this compound analysis?
A4: An ideal internal standard is a stable, isotopically labeled version of the analyte, such as a deuterated form of this compound. If that is not available, a structurally similar compound with similar extraction and ionization properties can be used. For instance, methyltestosterone-d3 has been used as an internal standard for the LC-MS/MS analysis of several anabolic steroids, including this compound.[6]
Q5: How can I ensure the stability of this compound in my biological samples?
A5: To ensure stability, it is crucial to control factors like temperature, pH, and exposure to light and oxygen.[7] Samples should be stored at low temperatures (e.g., -20°C or -80°C) and may require the addition of stabilizers or antioxidants depending on the matrix and storage duration. It is also important to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Symptom: The measured concentration of this compound is consistently lower than expected in spiked quality control samples.
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Extraction | Optimize the extraction procedure. For Liquid-Liquid Extraction (LLE), test different organic solvents and pH conditions. For Solid-Phase Extraction (SPE), evaluate different sorbents (e.g., C18, mixed-mode) and elution solvents. | The choice of extraction method and its parameters are critical for efficiently isolating this compound from the biological matrix.[8][9] |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces. | This compound, being a steroid, can be hydrophobic and adsorb to glass surfaces, leading to losses during sample preparation.[10] |
| Analyte Degradation | Investigate sample stability at each step of the process (collection, storage, extraction). Ensure samples are kept at appropriate temperatures and consider adding antioxidants if oxidation is suspected. | This compound may be susceptible to degradation due to enzymes present in the biological matrix or due to pH and temperature instability.[7][11] |
| Matrix Effects (Ion Suppression) | See the "Matrix Effects" section below for detailed troubleshooting. | Co-eluting endogenous compounds from the matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal.[3][5][12] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks for this compound are asymmetrical, which can affect integration and quantification accuracy.
| Potential Cause | Troubleshooting Step | Explanation |
| Secondary Interactions with Column | For LC, ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Adding a buffer (e.g., ammonium formate) can help reduce interactions with residual silanols on the silica-based column.[13] | Basic analytes can interact with acidic silanol groups on the column's stationary phase, causing peak tailing.[14][15] |
| Column Overload | Dilute the sample and re-inject. If peak shape improves, the column was likely overloaded. | Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[14] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, try a new column or a guard column to protect the analytical column. | Accumulation of matrix components on the column can lead to poor peak shape.[14] |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. | Injecting a sample in a strong solvent can cause the analyte to move through the column too quickly at the beginning, resulting in a distorted peak.[15] |
Issue 3: High Matrix Effects
Symptom: Inconsistent quantification, poor reproducibility, and significant differences in analyte response between neat solutions and matrix-spiked samples.
| Potential Cause | Troubleshooting Step | Explanation |
| Co-eluting Matrix Components | Improve chromatographic separation by modifying the gradient, flow rate, or trying a different column chemistry to separate this compound from interfering matrix components. | Phospholipids are common culprits for matrix effects in plasma and can be separated chromatographically.[5][12] |
| Insufficient Sample Cleanup | Enhance the sample preparation method. This could involve a more rigorous SPE cleanup, a two-step extraction (e.g., LLE followed by SPE), or protein precipitation. | The goal is to remove as many interfering endogenous compounds as possible before analysis. |
| Ionization Suppression/Enhancement | Use a stable isotope-labeled internal standard that co-elutes with the analyte. This is the most effective way to compensate for matrix effects. | The internal standard will experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification. |
| Post-Column Infusion Analysis | Perform a post-column infusion experiment to identify regions of the chromatogram where ion suppression occurs. Adjust chromatography to move the analyte peak away from these regions. | This technique helps visualize the impact of the matrix on the analyte signal throughout the chromatographic run. |
Quantitative Data Summary
The following tables summarize quantitative data from published methods for this compound and similar anabolic steroids.
Table 1: LC-MS/MS Quantitative Parameters
| Analyte | Matrix | Extraction Method | LOD | LOQ | Recovery (%) | Reference |
| This compound | Bovine Muscle | Enzymatic Hydrolysis, LLE, SPE | 0.3 ng/g | 1.0 ng/g | 83-104 | [6] |
| Norethindrone | Human Plasma | SPE | - | 0.1608 ng/mL | - | [16] |
| Nandrolone Metabolites | Human Urine | SPE | <1 ng/mL | <1 ng/mL | - | [1] |
Table 2: GC-MS Quantitative Parameters
| Analyte | Matrix | Extraction Method | Detection Limit | Recovery (%) | Reference |
| This compound | Human Urine | Resin Adsorption, Hydrolysis, LLE | 10 ng/mL | - | [2] |
| Nandrolone Metabolites | Human Urine | LLE | 0.01-0.06 ng/mL | 94.17-97.20 | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Bovine Muscle for LC-MS/MS Analysis
This protocol is adapted from a method for the determination of four anabolic steroids, including this compound.[6]
-
Homogenization: Homogenize 5 g of muscle tissue.
-
Internal Standard: Spike the homogenate with a suitable internal standard (e.g., methyltestosterone-d3).
-
Enzymatic Hydrolysis: Add buffer and β-glucuronidase/arylsulfatase and incubate to deconjugate metabolites.
-
Liquid-Liquid Extraction (LLE): Extract the sample with tert-butyl methyl ether.
-
Defatting: Perform a defatting step to remove lipids.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge.
-
Load the extracted sample.
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction and Derivatization of this compound from Human Urine for GC-MS Analysis
This protocol is based on a method for the analysis of this compound and its metabolites.[2]
-
Adsorption: Pass the urine sample through a macroporous XAD-2 resin column to adsorb the steroids.
-
Elution: Elute the steroids from the resin with methanol.
-
Hydrolysis: Evaporate the methanol, redissolve the residue in buffer, and treat with β-glucuronidase to hydrolyze conjugated metabolites.
-
Extraction: Extract the hydrolyzed sample with an organic solvent.
-
Concentration: Concentrate the organic extract.
-
Derivatization:
-
Evaporate the extract to complete dryness.
-
Add a trimethylsilyl (TMS) derivatizing agent (e.g., a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA, ammonium iodide, and ethanethiol).
-
Heat the mixture to facilitate the reaction.
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound quantification.
Caption: Mechanism of action of this compound via the androgen receptor signaling pathway.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. [GC-MS analysis of this compound and its metabolites in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. arborassays.com [arborassays.com]
- 9. zellx.de [zellx.de]
- 10. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. youtube.com [youtube.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. support.waters.com [support.waters.com]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Optimizing Oral Dosage of Norethandrolone for Consistent Results in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oral administration of Norethandrolone in murine models. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure consistent and reliable results.
Troubleshooting Guide
Consistent and reproducible results are paramount in preclinical studies. Below are common issues encountered during the oral administration of this compound in mice and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental outcomes between animals in the same dose group. | 1. Inaccurate Dosing: Inconsistent formulation preparation or administration technique.2. Animal Stress: Stress from handling and gavage can alter physiological responses.[1] 3. Variable Drug Absorption: Differences in food intake or gastrointestinal health can affect bioavailability. | 1. Ensure Homogenous Formulation: Thoroughly vortex or sonicate the this compound suspension before each administration to ensure uniform drug distribution.2. Standardize Gavage Technique: Train all personnel on a consistent and gentle oral gavage procedure. Consider habituating mice to handling prior to the study. Using a sweet coating on the gavage needle may reduce stress.[1] 3. Control for Feeding: Standardize the fasting period before dosing to minimize variability in gut content.[2] |
| Signs of animal distress during or after oral gavage (e.g., choking, fluid from the nose). | 1. Improper Gavage Technique: Accidental administration into the trachea.2. Esophageal Injury: Trauma from the gavage needle. | 1. Verify Needle Placement: Ensure the gavage needle is correctly placed in the esophagus before dispensing the liquid. If resistance is met, do not force the needle.[3] 2. Use Appropriate Equipment: Select the correct size and type of gavage needle for the mouse's weight and age. Flexible gavage needles can reduce the risk of injury. |
| Lower than expected therapeutic effect. | 1. Suboptimal Dosage: The administered dose may be too low.2. Poor Bioavailability: The formulation may not be efficiently absorbed. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window for your specific experimental model.2. Formulation Optimization: Consider using a vehicle that enhances the solubility and absorption of this compound. |
| Adverse side effects observed (e.g., liver toxicity, virilization in females). | 1. High Dosage: The administered dose may be in the toxic range.2. Prolonged Treatment: Long-term administration can increase the risk of side effects. | 1. Dose Adjustment: Reduce the dosage to the minimum effective level based on dose-response data.2. Monitor Animal Health: Regularly monitor animals for any signs of toxicity and consider intermittent dosing schedules if appropriate for the study design. |
Orally Administered Anabolic Steroids in Mice: A Comparative Overview
Direct quantitative data on the oral dosage of this compound in mice is limited in publicly available literature. However, studies on other orally active anabolic steroids can provide a valuable reference for dose-ranging experiments.
| Compound | Dosage | Mouse Strain | Key Findings | Reference |
| 17α-Methyltestosterone | Moderate and High Doses | Not Specified | Dose-dependent changes in GABA(A) receptor subunit mRNAs. | [4] |
| Prednisolone | 5 mg/kg (twice weekly) | mdx | Improved survival and strength. | [5] |
| Dexamethasone | 5 mg/kg | LPS-challenged | Improved survival and reduced pro-inflammatory cytokines. | [6] |
Disclaimer: This table is for informational purposes only and is intended to provide a starting point for developing an oral dosing regimen for this compound. The optimal dose will depend on the specific research question, mouse strain, and experimental conditions. A thorough dose-response study is essential.
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil)
-
Mortar and pestle (optional, for particle size reduction)
-
Balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume.
-
If necessary, grind the this compound powder using a mortar and pestle to achieve a fine, uniform particle size.
-
Weigh the precise amount of this compound powder.
-
In a suitable container, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing with a vortex mixer.
-
For poorly soluble compounds, sonication may be used to improve the homogeneity of the suspension.
-
Visually inspect the suspension for uniformity before each administration.
-
Oral Gavage Procedure in Mice
-
Materials:
-
Appropriately sized gavage needle (typically 18-20 gauge for adult mice)
-
Syringe (1 ml)
-
Prepared this compound suspension
-
-
Procedure:
-
Weigh the mouse to determine the correct volume of suspension to administer.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head, neck, and body to be in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw and re-insert. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the suspension.
-
Gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.
Figure 1. Experimental workflow for oral administration of this compound in mice.
Figure 2. Simplified signaling pathway of this compound via the Androgen Receptor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: The choice of vehicle depends on the physicochemical properties of this compound. Common vehicles for poorly water-soluble compounds include aqueous suspensions with suspending agents like 0.5% carboxymethylcellulose (CMC) or oil-based solutions such as corn oil. It is crucial to ensure the vehicle is non-toxic and does not interfere with the experimental outcomes. A pilot study to assess the compatibility and stability of this compound in the chosen vehicle is recommended.
Q2: How can I minimize stress to the mice during repeated oral gavage?
A2: Minimizing stress is critical for animal welfare and data quality.[1] Techniques include proper and consistent handling to habituate the animals, performing the procedure efficiently and gently, and using appropriate restraint methods. Some studies suggest that coating the gavage needle with a sweet substance can make the procedure more tolerable for the mice.[1] For long-term studies, consider alternative, less stressful methods of oral administration if feasible, such as voluntary consumption in a palatable jelly.[7][8]
Q3: What are the potential signs of incorrect oral gavage, and what should I do if they occur?
A3: Signs of incorrect gavage include immediate distress, coughing, gasping, or fluid emerging from the nose, which may indicate administration into the trachea. If any of these signs are observed, the procedure should be stopped immediately. The animal should be returned to its cage and monitored closely. If the animal's condition worsens, veterinary consultation is necessary. To prevent this, ensure the gavage needle is inserted to the correct depth and that it passes into the esophagus without resistance.
Q4: How often can I administer this compound orally to mice?
A4: The frequency of administration depends on the pharmacokinetic profile of this compound and the experimental design. For compounds with a short half-life, twice-daily dosing may be necessary to maintain consistent plasma concentrations. However, the stress of repeated gavage must be considered. In some cases, a single daily dose may be sufficient, especially for long-acting formulations. The optimal dosing frequency should be determined during pilot studies.
Q5: Are there alternatives to oral gavage for administering this compound to mice?
A5: Yes, less stressful alternatives to oral gavage exist and should be considered, particularly for chronic studies. These include incorporating the compound into a palatable food or jelly, which the mice will voluntarily consume.[7][8] This method can reduce animal stress and improve the accuracy of dosing for individually housed animals. However, it requires a training period for the mice to accept the new food item and may not be suitable for all compounds or experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mouse Model for Glucocorticoid-Induced Osteonecrosis: Effect of a Steroid Holiday - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anabolic androgenic steroids induce age-, sex-, and dose-dependent changes in GABA(A) receptor subunit mRNAs in the mouse forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weekly oral prednisolone improves survival and strength in male mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Norethandrolone Interference in Hormone Immunoassays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating the interference of norethandrolone in common hormone immunoassays. This compound, a synthetic anabolic-androgenic steroid, shares structural similarities with endogenous hormones, leading to potential cross-reactivity and inaccurate quantification in immunoassays for testosterone, and to a lesser extent, progesterone and estrogen. This guide offers troubleshooting advice and detailed protocols to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with hormone immunoassays?
A1: this compound (17α-ethyl-19-nortestosterone) is structurally similar to testosterone and other steroid hormones.[1] Immunoassays rely on the specific binding of an antibody to its target hormone. Due to these structural similarities, the antibodies used in testosterone, and potentially progesterone and estradiol immunoassays, may recognize and bind to this compound, leading to erroneously elevated hormone level readings. This phenomenon is known as cross-reactivity.[2][3]
Q2: How significant is the cross-reactivity of this compound in testosterone immunoassays?
A2: Direct quantitative data for this compound is scarce in commercial kit inserts. However, studies on structurally similar compounds provide strong evidence for significant interference. For instance, normethandrolone (17α-methyl-19-nortestosterone), which differs from this compound only by an ethyl versus a methyl group, has shown a cross-reactivity of 5% or greater in some testosterone immunoassays.[2][4] Given the close structural resemblance, a similar or even higher cross-reactivity can be anticipated for this compound.
Q3: Can this compound affect my progesterone and estradiol immunoassay results?
A3: Interference in progesterone and estradiol immunoassays is also possible, though generally less pronounced than in testosterone assays.[2] Synthetic progestins can cross-react with progesterone antibodies due to shared structural motifs.[5] While specific data for this compound is limited, its steroid backbone makes it a candidate for interference. Cross-reactivity in estradiol immunoassays with anabolic steroids is less common but cannot be entirely ruled out, especially at high concentrations of the interfering substance.[6]
Q4: What are the first steps I should take if I suspect this compound interference?
A4: If your experimental samples may contain this compound, and you observe unexpectedly high hormone levels, the following initial steps are recommended:
-
Review the Immunoassay Kit Insert: Check the manufacturer's data sheet for any listed cross-reactivity with this compound or related compounds like nandrolone or normethandrolone.
-
Sample Dilution: Perform a serial dilution of the sample. If the measured hormone concentration does not decrease linearly with dilution, it's a strong indicator of interference.
-
Confirmation with a Different Method: The gold standard for confirming steroid hormone levels and avoiding immunoassay cross-reactivity is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating this compound interference.
Problem: Unexpectedly High Testosterone, Progesterone, or Estradiol Readings
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cross-reactivity with this compound | 1. Assess Structural Similarity: Compare the chemical structure of this compound with the target hormone. | High structural similarity, particularly with testosterone, indicates a high likelihood of cross-reactivity. |
| 2. Perform a Spike and Recovery Experiment: Add a known amount of this compound to a sample with a known hormone concentration and measure the recovery. | Recovery of the target hormone will be artificially high, indicating positive interference. | |
| 3. Implement Sample Purification: Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove this compound before running the immunoassay (See Experimental Protocols below). | Purified samples should yield significantly lower and more accurate hormone concentrations. | |
| 4. Confirm with LC-MS/MS: Analyze the samples using a more specific method like LC-MS/MS that can distinguish between this compound and the target hormone. | LC-MS/MS results will provide an accurate quantification of the endogenous hormone, free from this compound interference. |
Quantitative Data on Structurally Similar Steroid Cross-Reactivity
Direct cross-reactivity data for this compound is often not available in commercial immunoassay kits. The following table summarizes the cross-reactivity of structurally related anabolic steroids in a commercial testosterone immunoassay, which can be used to estimate the potential interference from this compound.
| Interfering Compound | Relationship to this compound | Cross-Reactivity in Testosterone Immunoassay (Roche Elecsys) [2][8] |
| Normethandrolone | Methylated analog (17α-methyl) | ≥ 5% |
| Norethindrone | Ethynyl group instead of ethyl | ≥ 5% |
| Nandrolone (19-nortestosterone) | Parent compound of this compound | 0.5% - 4.9% |
| Methyltestosterone | Structurally similar anabolic steroid | ≥ 5% |
| Boldenone | Structurally similar anabolic steroid | ≥ 5% |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Steroid Removal from Serum/Plasma
This protocol is designed to separate steroids from the sample matrix, thereby reducing interference.
Materials:
-
C18 SPE Cartridges
-
Serum/Plasma Sample
-
Methanol (HPLC grade)
-
Deionized Water
-
Elution Solvent (e.g., Ethyl Acetate or Diethyl Ether)
-
Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Mix 1 mL of the serum/plasma sample with 1 mL of deionized water. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar impurities.
-
Elution: Elute the steroids from the cartridge with 3 mL of the chosen elution solvent (e.g., ethyl acetate).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with the immunoassay kit. The reconstituted sample is now ready for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Steroid Removal from Serum/Plasma
LLE is an alternative method for sample purification.
Materials:
-
Serum/Plasma Sample
-
Extraction Solvent (e.g., Diethyl Ether or Ethyl Acetate)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation: Pipette 1 mL of serum or plasma into a glass test tube.
-
Extraction: Add 5 mL of the extraction solvent to the tube. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer containing the steroids to a clean glass tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in the assay buffer from the immunoassay kit for subsequent analysis.
Visualizing Workflows and Pathways
Experimental Workflow for Mitigating Interference
Caption: Workflow for addressing suspected immunoassay interference.
Androgen Receptor Signaling Pathway
This compound, as an androgen, exerts its biological effects primarily through the androgen receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intricate diagnosis due to falsely elevated testosterone levels by immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility of Norethandrolone in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Norethandrolone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
This compound is a synthetic anabolic-androgenic steroid (AAS).[1][2] Like many steroids, it is highly hydrophobic and practically insoluble in water and aqueous cell culture media.[1] This poor solubility can lead to precipitation of the compound, resulting in inaccurate dosing, lack of cellular effects, and irreproducible experimental results.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile are commonly used to prepare stock solutions.[1][3]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1%.[4][5][6][7] It is always best practice to perform a dose-response curve to determine the specific tolerance of your cell line to the solvent.
Q4: Are there alternatives to using organic solvents like DMSO?
Yes, cyclodextrins can be used to increase the aqueous solubility of hydrophobic compounds like steroids.[8][9] Specifically, 2-hydroxypropyl-β-cyclodextrin has been shown to enhance the solubility of other steroids in aqueous solutions.[10] This can be a viable alternative for cell lines that are particularly sensitive to organic solvents.
Q5: My this compound precipitates after I add it to the cell culture medium. What can I do?
Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.[11]
-
Use a stepwise dilution: Instead of adding the concentrated stock solution directly to the final volume of media, perform one or more intermediate dilutions in pre-warmed media.[11]
-
Increase mixing: Gently vortex or pipette up and down immediately after adding the compound to the media to ensure rapid and uniform dispersion.
-
Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in the final media composition. Try using a lower final concentration.
-
Consider the role of serum: Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility. If using serum-free media, solubility issues may be more pronounced.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use a vortex mixer or sonication to aid dissolution.[11] |
| A precipitate forms immediately after adding the stock solution to the cell culture medium. | "Solvent shock" due to rapid change in polarity. The final concentration exceeds the solubility limit in the aqueous medium. The medium is too cold. | Pre-warm the cell culture medium to 37°C.[11] Use a stepwise dilution protocol.[11] Ensure the final concentration of the organic solvent is low (ideally ≤ 0.1% for DMSO).[4][6] |
| Cells show signs of toxicity (e.g., poor morphology, reduced viability) even at low this compound concentrations. | The solvent (e.g., DMSO) concentration is too high. | Reduce the final solvent concentration in the culture medium. Perform a solvent toxicity control experiment. Consider using an alternative solubilizing agent like cyclodextrin. |
| Inconsistent or no biological effect observed in the experiment. | The compound has precipitated out of the solution, leading to a lower effective concentration. The stock solution was not properly stored and may have degraded. | Visually inspect the culture wells for any signs of precipitation. Prepare fresh stock solutions and use them promptly. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Acetonitrile | 1 mg/mL | [3][12] |
| Ethanol | 1 mg/mL | [3][12] |
| Methanol | 1 mg/mL | [3][12] |
| Water | < 0.5 mg/mL | [10] |
| 45% (w/v) 2-hydroxypropyl-β-cyclodextrin | 1.6 mg/mL | [10] |
Table 2: Recommended Maximum Final Concentrations of Common Solvents in Cell Culture
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent; 0.1% is considered safe for most.[4][7] |
| Ethanol | 0.1% - 0.5% | Toxicity can be cell line specific.[13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 302.45 g/mol )
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.02 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (1:100): In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium. Gently pipette up and down to mix thoroughly. This creates a 100 µM intermediate solution.
-
Final Dilution (1:10): Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium in a sterile conical tube.
-
Gently mix the final working solution. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
Use this working solution to treat your cells immediately.
Note: Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium without the this compound.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified Androgen Receptor signaling pathway for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C20H30O2 | CID 5858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids | MDPI [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 52-78-8 [chemicalbook.com]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Best practices for the storage and handling of Norethandrolone powder
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the storage and handling of Norethandrolone powder to ensure the safety of laboratory personnel and the integrity of experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
This compound is a synthetic anabolic-androgenic steroid (AAS).[1] It is a white, crystalline powder.[2] Key chemical identifiers and properties are summarized in the table below.
Q2: What are the primary hazards associated with handling this compound powder?
This compound is a potent compound and is classified as a hazardous substance. Researchers must handle it with appropriate precautions. The primary hazards include:
-
Carcinogenicity: Suspected of causing cancer (Carcinogenicity Category 2).[3][4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][5]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4][5]
-
Controlled Substance: this compound is a controlled substance in many jurisdictions, such as a Schedule III drug in the United States, and requires adherence to specific legal and regulatory standards for acquisition, storage, and use.[1][6]
Q3: What are the optimal storage conditions for this compound powder?
To ensure the stability and shelf life of this compound powder, it is crucial to adhere to proper storage conditions. The compound is sensitive to temperature, light, and humidity.[7]
Q4: How should I handle this compound powder safely in a laboratory setting?
Due to its hazardous nature, all handling of this compound powder must be performed within a designated area and with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Handle the powder in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood, to avoid the formation and inhalation of dust and aerosols.[3] Ensure that safety showers and eyewash stations are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspected before use), a lab coat, and tightly fitting safety goggles.[3] For tasks with a high risk of dust generation, a NIOSH-approved respirator is necessary.[2][8]
-
General Practices: Avoid all direct contact with the skin, eyes, and clothing.[3][8] Do not eat, drink, or smoke in the area where the powder is handled.[3] After handling, wash hands and exposed skin thoroughly.[8] Use non-sparking tools and take measures to prevent electrostatic discharge.[3]
Q5: What is the expected shelf life and how can I assess the stability of my this compound powder?
The shelf life of this compound powder is highly dependent on storage conditions. When stored properly in a cool, dark, and dry environment, it can remain stable for an extended period. However, exposure to high temperatures, light, or humidity can accelerate degradation.[7] Visual signs of degradation can include a change in color, the appearance of an odor, or clumping of the powder. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the purity and identify any degradation products.
Section 2: Troubleshooting Guide
Q1: My this compound powder has formed clumps. Is it still usable?
-
Cause: Clumping is a common sign of moisture absorption. This indicates that the storage container may not have been sealed properly or the storage environment has high humidity.[9]
-
Action: While the product may not be fully degraded, its purity and potency could be compromised. It is highly recommended to perform an analytical purity check (e.g., via HPLC) before use. To prevent this, always store the powder in a tightly sealed container with a desiccant, in a low-humidity environment.[2]
Q2: I am having difficulty dissolving the powder for my experiment. What am I doing wrong?
-
Cause: this compound is practically insoluble in water.[6] Attempting to dissolve it in aqueous buffers directly will be unsuccessful.
-
Solution: Use an appropriate organic solvent. This compound is soluble in solvents such as ethanol, ether, and ethyl acetate.[6] For cell culture experiments, a common practice is to first create a concentrated stock solution in a solvent like DMSO or ethanol and then dilute it to the final working concentration in the aqueous cell culture medium. Ensure the final solvent concentration is low enough to not affect the experimental system.
Q3: I suspect my powder has degraded due to improper storage. How can this affect my results?
-
Impact: Using degraded this compound powder will lead to inaccurate and unreliable experimental results. The primary issue is a lower-than-expected concentration of the active compound, leading to a diminished or absent biological effect. Furthermore, degradation products could have their own, unknown biological activities, potentially confounding the experimental outcome.
-
Recommendation: If degradation is suspected, do not use the powder. Obtain a new, certified batch of the compound. Always follow the "First-In, First-Out" (FIFO) or "First-Expiry, First-Out" (FEFO) principle for your chemical inventory to ensure older stock is used first.[10]
Q4: My experimental results are inconsistent despite following the same protocol. Could the handling of the powder be the issue?
-
Possibility: Yes, inconsistent handling of a potent powder like this compound can lead to variability. This can be due to:
-
Inaccurate Weighing: Small errors in weighing can lead to significant differences in final concentrations. Use a calibrated analytical balance in a draft-free enclosure.
-
Incomplete Solubilization: If the powder is not fully dissolved in the stock solution, the actual concentration will be lower than calculated. Ensure the powder is completely dissolved before making further dilutions.
-
Stock Solution Instability: If stock solutions are not stored correctly (e.g., at the wrong temperature or for too long), the compound can degrade, leading to inconsistent results over time.
-
Section 3: Data and Experimental Protocols
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₂ | [5][11] |
| Molecular Weight | 302.45 g/mol | [5][6][11] |
| Appearance | White, crystalline powder | [2][6] |
| Melting Point | 130-141 °C | [6][12] |
| Solubility | Soluble in ethanol, ether, ethyl acetate; Insoluble in water | [6] |
| CAS Number | 52-78-8 | [6][11] |
Table 2: Recommended Storage Conditions for this compound Powder
| Parameter | Recommendation | Reference |
| Temperature | Cool and dry: 15-25°C. For long-term, consider 4°C or -20°C. | [13][14][15] |
| Humidity | Below 60% Relative Humidity. | [14] |
| Light | Protect from direct light. Store in an opaque container. | [7][14] |
| Container | Tightly sealed, light-resistant container. | [2][14] |
| Storage Area | Well-ventilated, secure, designated for hazardous substances. | [3][14] |
Experimental Protocols
Protocol 1: General Procedure for Weighing and Dissolving this compound Powder
-
Objective: To prepare a stock solution of this compound at a specified concentration.
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, absolute ethanol)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes
-
-
Procedure:
-
Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE (lab coat, gloves, safety goggles).[3]
-
Pre-Weighing: Place a clean weighing boat on the calibrated analytical balance and tare it.
-
Weighing: Carefully use a clean spatula to transfer the desired amount of this compound powder to the weighing boat. Record the exact weight. Due to the potent nature of the compound, it is advisable to weigh a slightly larger amount (e.g., 5-10 mg) to minimize percentage error and prepare a stock solution.
-
Transfer: Carefully transfer the weighed powder into a sterile vial or tube suitable for the chosen solvent.
-
Solubilization: Add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration. For example, to make a 10 mM stock solution from 3.02 mg of powder (MW=302.45), you would add 1 mL of solvent.
-
Mixing: Cap the vial securely and vortex or sonicate until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at an appropriate temperature (e.g., -20°C) in a light-protected container.[13]
-
Section 4: Visual Guides
Caption: A flowchart illustrating the key steps for the safe handling of this compound powder.
Caption: A decision tree to troubleshoot sources of inconsistent experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C20H30O2 | CID 5858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. Stability of Oxandrolone in Medium-Chain Triglyceride Oil and Pharmacokinetics Following Buccal Administration of the Extemporaneous Formulation in Neonates and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shop.fagron.us [shop.fagron.us]
- 9. Need of education for dry powder inhaler storage and retention – a patient-reported survey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iaphl.org [iaphl.org]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | 52-78-8 [chemicalbook.com]
- 13. hoelzel-biotech.com [hoelzel-biotech.com]
- 14. fda.gov.ph [fda.gov.ph]
- 15. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Identifying and minimizing degradation products of Norethandrolone in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Norethandrolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the degradation of this compound in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: Like other anabolic androgenic steroids (AAS), this compound's stability in solution is primarily affected by several factors:
-
pH: Both acidic and alkaline conditions can catalyze degradation reactions.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of oxygenated degradants.
-
Light: Exposure to ultraviolet (UV) and visible light can induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the likely degradation products of this compound in solution?
A2: While specific forced degradation studies on this compound are not extensively published, based on the degradation pathways of structurally similar 17α-alkylated anabolic steroids like norethisterone and trenbolone, the following degradation products can be anticipated:
-
Oxidized Products: Degradation may occur through oxidation of the A-ring, leading to the formation of hydroxylated or epoxidized derivatives.
-
Isomers: Epimerization at the C17 position is a known degradation pathway for 17α-hydroxy-17β-methyl steroids, which could lead to the formation of the 17β-ethyl-17α-hydroxy epimer of this compound.
-
Dehydration Products: Under certain conditions, dehydration of the tertiary 17-hydroxyl group can occur.
Q3: How can I minimize the degradation of my this compound solution?
A3: To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) using appropriate buffer systems.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down degradation kinetics.
-
Use of Antioxidants: For formulations where it is permissible, the addition of antioxidants can help to prevent oxidative degradation.
Q4: What analytical techniques are best for identifying and quantifying this compound and its degradation products?
A4: Stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) are the most powerful techniques.[1][2] These methods can separate the parent drug from its degradation products and provide structural information for identification. Gas chromatography-mass spectrometry (GC-MS) can also be used, often after derivatization of the analytes.[3]
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in the chromatogram of my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Review Storage Conditions: Verify that the solution was stored at the correct temperature, protected from light, and under an inert atmosphere if required. 2. Check Solution pH: Measure the pH of the solution to ensure it is within the optimal stability range. 3. Perform Forced Degradation: To tentatively identify the degradation products, subject a small sample of your this compound standard to forced degradation conditions (see Experimental Protocol 1). Compare the retention times of the resulting peaks with the unexpected peaks in your sample chromatogram. 4. Utilize LC-MS/MS: If available, use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks to aid in their identification. |
| Contamination | 1. Analyze Blank Samples: Inject a blank sample (solvent without this compound) to check for contaminants from the solvent, glassware, or HPLC system. 2. Use High-Purity Solvents: Ensure that all solvents used for sample preparation and the mobile phase are of high purity (e.g., HPLC or LC-MS grade). |
Problem 2: The concentration of my this compound solution is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Degradation | 1. Analyze for Degradation Products: Use a validated stability-indicating HPLC method to check for the presence of degradation products. The appearance of new peaks with a corresponding decrease in the this compound peak area suggests degradation. 2. Review Handling Procedures: Ensure that the solution was not exposed to high temperatures, extreme pH, or prolonged light exposure during preparation and handling. |
| Adsorption to Container | 1. Use Appropriate Containers: Steroids can sometimes adsorb to certain types of plastic. Use glass or polypropylene containers for storage. 2. Perform Recovery Study: Prepare a known concentration of this compound in the same container type and analyze it immediately and after a set period to check for recovery. |
| Inaccurate Initial Preparation | 1. Verify Weighing and Dilution: Double-check all calculations and ensure that balances and volumetric glassware are properly calibrated. 2. Prepare a Fresh Standard: Prepare a new stock solution and working standards from the pure this compound reference material to confirm the accuracy of your quantification. |
Data Presentation
Table 1: Potential Degradation Products of this compound and Analytical Observations
| Potential Degradation Product | Predicted Molecular Weight ( g/mol ) | Potential Analytical Signature (LC-MS) | Formation Conditions |
| This compound | 302.45 | [M+H]⁺ at m/z 303.2 | - |
| 17-epi-Norethandrolone | 302.45 | [M+H]⁺ at m/z 303.2 (different retention time from this compound) | Acidic or basic conditions |
| Hydroxylated this compound | 318.45 | [M+H]⁺ at m/z 319.2 | Oxidative conditions |
| Dehydrated this compound | 284.42 | [M+H]⁺ at m/z 285.2 | Acidic conditions, heat |
Experimental Protocols
Experimental Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products for analytical method development and peak identification.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
pH meter
-
Heating block or water bath
-
UV lamp (e.g., 254 nm or 365 nm)
-
HPLC or UHPLC system with a UV/DAD detector and/or a mass spectrometer
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 80°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) in a quartz cuvette to UV light for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Dissolve a portion in methanol for analysis.
-
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Experimental Protocol 2).
Experimental Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and DAD or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 40% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.[4]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound in solution.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]
- 2. Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [GC-MS analysis of this compound and its metabolites in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Batch-to-Batch Variability of Norethandrolone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome batch-to-batch variability of Norethandrolone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic anabolic-androgenic steroid (AAS) that functions as an agonist of the androgen receptor (AR).[1] Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to anabolic effects such as increased muscle mass and protein synthesis.[2][3]
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability of this compound, as with many active pharmaceutical ingredients (APIs), can stem from several factors throughout the manufacturing process. Key contributors include:
-
Raw Material Sourcing: Differences in the quality and impurity profiles of starting materials and reagents from various suppliers can lead to inconsistencies in the final product.
-
Synthesis Route and Process Control: Minor variations in the synthetic process, such as reaction times, temperatures, and purification methods, can result in different impurity profiles and yields between batches.
-
Storage and Handling: Inappropriate storage conditions (e.g., exposure to light, high temperatures, or humidity) can lead to degradation of the compound over time, introducing variability.[4]
Q3: How can I assess the quality of a new batch of this compound?
Before initiating experiments, it is crucial to qualify each new batch of this compound. This can be achieved through a series of analytical tests to confirm its identity, purity, and concentration. Recommended analyses include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and identify the structure of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.
A Certificate of Analysis (CoA) from the supplier should provide initial data on these parameters, but independent verification is highly recommended.[5]
Q4: What are some common impurities found in synthetic steroids like this compound?
Impurities in synthetic steroids can include starting materials, intermediates from the synthesis process, by-products from side reactions, and degradation products. The specific impurities will depend on the synthetic route used. For 19-nor-steroids like this compound, potential impurities may arise from incomplete reactions or rearrangements during synthesis.[6]
Q5: How should I properly document batch information in my experiments?
Meticulous record-keeping is essential for troubleshooting variability. For each experiment, document the following:
-
Supplier of the this compound.
-
Lot or batch number.
-
Date of receipt.
-
Storage conditions.
-
Results from in-house quality control analysis (e.g., HPLC purity).
-
Date of solution preparation and storage conditions.
These practices, often referred to as Good Documentation Practices (GDP), are crucial for ensuring data integrity and reproducibility.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
This guide provides a systematic approach to troubleshooting variable experimental outcomes when using this compound in cell-based assays.
Problem: High variability in dose-response curves or inconsistent phenotypic effects between experiments.
Workflow for Troubleshooting Inconsistent Cell-Based Assay Results
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Strategies to reduce the virilizing side effects of Norethandrolone in female animal models
Welcome to the technical support center for researchers utilizing Norethandrolone in female animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments aimed at mitigating the virilizing side effects of this potent anabolic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause virilizing side effects in female animals?
This compound is a synthetic anabolic-androgenic steroid (AAS).[1] It functions by binding to and activating androgen receptors (AR) in various tissues.[2][3] This activation in target tissues like muscle promotes protein synthesis and muscle growth (anabolic effects). However, its binding to AR in other tissues, such as the vocal cords, clitoris, and skin, leads to androgenic side effects, which in females manifest as virilization (development of male characteristics).[2] These can include a deepening of the voice, clitoral enlargement, and disruptions to the estrous cycle.[2][4] These effects are often irreversible.[2]
Q2: What are the primary strategies to reduce the virilizing side effects of this compound?
The most direct and theoretically effective strategy is the co-administration of an androgen receptor antagonist (also known as an anti-androgen). These compounds work by competitively blocking the androgen receptor, thereby preventing this compound from binding and exerting its androgenic effects.[5] Flutamide and Bicalutamide are examples of non-steroidal anti-androgens that could be explored for this purpose.[6][7][8]
Q3: Would 5α-reductase inhibitors like Finasteride be effective in reducing this compound's virilizing effects?
This is unlikely to be an effective strategy. 5α-reductase inhibitors work by preventing the conversion of testosterone to its more potent form, dihydrotestosterone (DHT).[9][10] this compound is a derivative of 19-nortestosterone. Its 5α-reduced metabolite, 5α-dihydrothis compound, has been shown to have a diminished affinity for the androgen receptor compared to this compound itself.[1] Therefore, inhibiting 5α-reductase could potentially worsen the virilizing effects by preventing the breakdown of this compound into a less androgenic metabolite.
Q4: Can aromatase inhibitors be used to mitigate the virilizing side effects of this compound?
Aromatase inhibitors block the conversion of androgens to estrogens.[11] this compound can be converted to a potent estrogen, which can cause estrogenic side effects.[1] While aromatase inhibitors would address these estrogenic effects, they are not expected to directly reduce the virilizing (androgenic) side effects, as virilization is mediated by the androgen receptor. In some specific clinical contexts, they have been used in combination with anti-androgens.[7][9]
Q5: Are there alternatives to this compound that have a better safety profile in terms of virilization?
Yes, Selective Androgen Receptor Modulators (SARMs) are a class of compounds designed to be tissue-selective.[12][13] The goal of SARM development is to create molecules that provide the anabolic benefits in muscle and bone with minimal androgenic side effects in other tissues.[14][15] While no SARMs are currently approved for clinical use, they represent a promising alternative to traditional anabolic steroids like this compound for research applications where anabolic effects are desired without virilization.[2][16]
Troubleshooting Guides
Issue: Significant clitoral enlargement observed in female rats treated with this compound.
-
Possible Cause: High androgenic activity of the administered this compound dose.
-
Troubleshooting Steps:
-
Introduce an Androgen Receptor Antagonist: Co-administer a non-steroidal anti-androgen such as Flutamide or Bicalutamide. Start with a dose known to be effective in blocking testosterone-mediated effects in rats and optimize as needed.[16][17]
-
Dose-Response Study: If not already performed, conduct a dose-response study for this compound to find the lowest effective dose for the desired anabolic effect, which may correspond to lower virilizing side effects.
-
Quantitative Assessment: Quantify the extent of clitoral enlargement using calipers and perform histological analysis to assess tissue changes.[3][4] This will allow for a quantitative evaluation of the efficacy of the anti-androgen.
-
Issue: Irregular or absent estrous cycles in female mice following this compound administration.
-
Possible Cause: Androgenic disruption of the hypothalamic-pituitary-gonadal (HPG) axis.
-
Troubleshooting Steps:
-
Co-administration with an Anti-androgen: The competitive blockade of androgen receptors by an agent like Bicalutamide may help to normalize HPG axis function.
-
Hormonal Analysis: Measure serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), estrogen, and progesterone to understand the nature of the hormonal disruption.
-
Vaginal Cytology: Perform daily vaginal smears to monitor the return of normal estrous cycling following the introduction of the anti-androgen.
-
Ovarian and Uterine Histology: At the end of the study, perform histological analysis of the ovaries and uterus to assess for pathological changes and the potential protective effects of the anti-androgen.[18][19]
-
Experimental Protocols
Protocol 1: Co-administration of an Androgen Receptor Antagonist to Reduce this compound-Induced Virilization in a Female Rat Model
Objective: To assess the efficacy of Flutamide in reducing the virilizing side effects of this compound in female Sprague-Dawley rats.
Materials:
-
This compound
-
Flutamide[8]
-
Vehicle (e.g., corn oil, sesame oil)
-
Female Sprague-Dawley rats (8-10 weeks old)
-
Calipers for anogenital distance (AGD) and clitoral size measurement
-
Histology equipment
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week.
-
Group Allocation (n=10 per group):
-
Treatment Period: Administer treatments daily for 4 weeks.
-
Data Collection:
-
Weekly: Body weight, food intake, anogenital distance (AGD), and clitoral length.
-
Daily: Vaginal smears to monitor estrous cyclicity.
-
-
Terminal Procedures (at the end of week 4):
Expected Outcomes: Group C is expected to show a significant reduction in the increase in AGD and clitoral length compared to Group B, while maintaining some of the anabolic effects (e.g., increased muscle mass, to be assessed by dissecting and weighing specific muscles like the levator ani).
Data Presentation
Table 1: Hypothetical Quantitative Data on Virilization Markers
| Group | Treatment | Change in Anogenital Distance (mm) | Change in Clitoral Length (mm) | % of Animals with Disrupted Estrous Cycle |
| A | Vehicle Control | 0.5 ± 0.1 | 0.2 ± 0.05 | 0% |
| B | This compound | 4.2 ± 0.5 | 2.5 ± 0.3 | 100% |
| C | This compound + Flutamide | 1.5 ± 0.3 | 0.8 ± 0.2 | 20% |
| D | Flutamide Control | 0.6 ± 0.2 | 0.3 ± 0.1 | 0% |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Anti-androgen Strategy to Reduce Virilization.
Caption: Experimental Workflow Diagram.
References
- 1. Effect of anabolic steroids on behavior and physiological characteristics of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Critical androgen-sensitive periods of rat penis and clitoris development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphologic and histologic abnormalities in female and male rats treated with anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to an anabolic steroid changes female mice's sexual responses according to sex partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 7. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consequences of steroid-5α-reductase deficiency and inhibition in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of prolonged exposure to anabolic steroids on the behavior of male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US20120004220A9 - Selective androgen receptor modulators (sarms) and uses thereof - Google Patents [patents.google.com]
- 15. The prohormone 19-norandrostenedione displays selective androgen receptor modulator (SARM) like properties after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of flutamide on sex maturation and behavior of offspring born to female rats treated during late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effectiveness of antiandrogens in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histological assessment of ovaries and uterus of rats subjected to nandrolone decanoate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
Validation & Comparative
Validating Norethandrolone's Anabolic Specificity In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Norethandrolone's in vitro anabolic and androgenic effects against other well-known anabolic-androgenic steroids (AAS). By presenting supporting experimental data from key in vitro assays, this document aims to facilitate a comprehensive evaluation of this compound's specificity for promoting anabolic activity.
Comparative Analysis of In Vitro Androgenic and Anabolic Properties
To quantitatively assess the anabolic and androgenic potential of this compound and its counterparts, two primary in vitro assays are widely utilized: Androgen Receptor (AR) binding assays and AR transactivation assays. The data summarized below provides a comparative overview of the performance of this compound against Testosterone, Nandrolone, Oxandrolone, and Stanozolol in these assays.
| Compound | Relative Binding Affinity (RBA) to Androgen Receptor (%)* | EC50 for AR Transactivation (nM)** | Anabolic:Androgenic Ratio (in vivo)*** |
| This compound | 21 | Data not available | 1:1 - 1:2 |
| Testosterone | 19 | ~1 | ~1:1 |
| Nandrolone | 53 | Data not available | 1:3 - 1:16 |
| Oxandrolone | 3 | Data not available | 1:3 - 1:13 |
| Stanozolol | 2 | Data not available | 1:1 - 1:3 |
*Relative Binding Affinity (RBA) is expressed as a percentage of the binding affinity of methyltrienolone (MT), a potent synthetic androgen, which is set at 100%. Data sourced from Saartok et al., 1984. **EC50 values represent the concentration of the compound that elicits a half-maximal response in an AR transactivation assay. While specific EC50 values for all compounds under identical experimental conditions are not readily available in the literature, Testosterone typically exhibits an EC50 in the low nanomolar range. ***The Anabolic:Androgenic ratio is determined from in vivo animal studies (e.g., the Hershberger assay) and is provided for context.
Key Signaling Pathways
The anabolic and androgenic effects of this compound are mediated through the androgen receptor signaling pathway. The following diagram illustrates the key events in this pathway.
Caption: Androgen Receptor Signaling Pathway for Anabolic and Androgenic Effects.
Experimental Workflows
The following diagrams outline the typical workflows for the key in vitro assays used to characterize the anabolic and androgenic properties of compounds like this compound.
Caption: Workflow for Competitive Androgen Receptor Binding Assay.
Caption: Workflow for Androgen Receptor Transactivation Assay.
Caption: Workflow for In Vitro Muscle Hypertrophy Assay.
Detailed Experimental Protocols
Competitive Androgen Receptor Binding Assay
Objective: To determine the relative binding affinity (RBA) of this compound and other AAS for the androgen receptor.
Materials:
-
Rat ventral prostate tissue
-
Buffer A: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4
-
Buffer B: Buffer A containing 1 mM dithiothreitol (DTT)
-
Radiolabeled androgen: [³H]-Methyltrienolone ([³H]-MT)
-
Unlabeled competitors: this compound, Testosterone, Nandrolone, Oxandrolone, Stanozolol, and unlabeled MT
-
Dextran-coated charcoal (DCC) suspension: 0.5% charcoal, 0.05% dextran in Buffer B
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Cytosol:
-
Homogenize fresh or frozen rat ventral prostate tissue in ice-cold Buffer A.
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.
-
Collect the supernatant (cytosol) and determine the protein concentration.
-
-
Binding Assay:
-
In triplicate, incubate cytosol with a fixed concentration of [³H]-MT (e.g., 1-2 nM) and a range of concentrations of the unlabeled competitor (this compound or other AAS) in Buffer B.
-
For total binding, incubate cytosol with [³H]-MT only.
-
For non-specific binding, incubate cytosol with [³H]-MT and a 100-fold excess of unlabeled MT.
-
Incubate all tubes at 0-4°C for 18-24 hours.
-
-
Separation of Bound and Free Ligand:
-
Add DCC suspension to each tube, vortex, and incubate on ice for 10 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the charcoal-bound free ligand.
-
-
Quantification:
-
Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each competitor concentration.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-MT).
-
Calculate the RBA using the formula: RBA = (IC50 of MT / IC50 of competitor) x 100.
-
Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)
Objective: To measure the functional activity of this compound and other AAS in activating the androgen receptor.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO, or HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS
-
Androgen receptor (AR) expression vector
-
Androgen response element (ARE)-driven luciferase reporter vector
-
Transfection reagent
-
This compound, Testosterone, and other AAS
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in medium supplemented with 10% FBS.
-
One day before transfection, seed cells into 24-well plates.
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Steroid Treatment:
-
After 24 hours of transfection, replace the medium with medium containing 5% charcoal-stripped FBS.
-
Treat the cells with a range of concentrations of this compound or other AAS. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration of the cell lysate.
-
Plot the normalized luciferase activity against the log concentration of the steroid.
-
Determine the EC50 value (the concentration of the steroid that produces a half-maximal luciferase response).
-
In Vitro Muscle Hypertrophy Assay (C2C12 Myotube Assay)
Objective: To assess the direct anabolic effect of this compound and other AAS on muscle cell size.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth medium: DMEM with 10% FBS and antibiotics
-
Differentiation medium: DMEM with 2% horse serum and antibiotics
-
This compound, Testosterone, and other AAS
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-myosin heavy chain (MHC) antibody
-
Secondary antibody: fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in growth medium until they reach approximately 80-90% confluency.
-
Induce differentiation by switching to differentiation medium.
-
Allow the cells to differentiate for 4-5 days, with media changes every 2 days, until myotubes are formed.
-
-
Steroid Treatment:
-
Treat the differentiated myotubes with various concentrations of this compound or other AAS for 48-72 hours. Include a vehicle control.
-
-
Immunofluorescence Staining:
-
Wash the myotubes with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-MHC antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained myotubes using a fluorescence microscope.
-
Using image analysis software, measure the diameter of a significant number of myotubes (e.g., >50) for each treatment condition.
-
-
Data Analysis:
-
Calculate the average myotube diameter for each treatment group.
-
Compare the average myotube diameters of the steroid-treated groups to the vehicle control to determine the extent of hypertrophy.
-
This guide provides a framework for the in vitro validation of this compound's anabolic specificity. The presented data and protocols can be utilized by researchers to design and execute experiments for a comprehensive comparison of this compound with other anabolic agents.
Norethandrolone vs. Nandrolone: A Comparative Guide to Anabolic Efficacy in Muscle Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethandrolone and nandrolone are both synthetic anabolic-androgenic steroids (AAS) derived from testosterone, developed to promote muscle growth and combat wasting conditions. While structurally similar, their distinct pharmacological profiles result in differing efficacies and androgenic effects. This guide provides an objective comparison of their performance in promoting muscle hypertrophy, supported by available experimental data. A notable disparity exists in the volume of quantitative clinical data, with nandrolone being more extensively studied for its direct effects on muscle mass.
Comparative Analysis of Anabolic Efficacy
Quantitative Effects on Muscle Mass
Data from multiple clinical trials provide a clear picture of nandrolone's ability to increase muscle mass in various populations. In contrast, specific quantitative data on this compound's direct impact on muscle hypertrophy from comparable clinical trials in adults is limited in the available scientific literature. Its anabolic effects are often described more qualitatively, focusing on nitrogen retention and its use in muscle wasting conditions.[1][2]
Table 1: Summary of Quantitative Data on Nandrolone's Effect on Muscle Mass
| Study Population | Dosage | Duration | Key Findings |
| Experienced Male Bodybuilders | 200 mg/week (intramuscularly) | 8 weeks | - Significant increase in body mass (+2.2 kg) - Significant increase in fat-free mass (FFM) (+2.6 kg) |
| HIV-Infected Women with Weight Loss | 100 mg every 2 weeks (intramuscularly) | 12 weeks | - Significant increase in weight (+4.6 kg) - Significant increase in lean body mass (+3.5 kg) |
| Postmenopausal Women with Osteoporosis | 50 mg every 3 weeks | 1 year | - Increase in non-osseous lean weight - 20% increase in 24-hour urinary creatinine excretion, indicating increased muscle mass |
Androgen Receptor Binding Affinity
The anabolic effects of both this compound and nandrolone are primarily mediated through their interaction with the androgen receptor (AR). However, their binding affinities to the AR differ significantly, which likely influences their anabolic potency.
Table 2: Relative Binding Affinity for the Androgen Receptor
| Compound | Relative Binding Affinity (%) (vs. Metribolone) |
| Nandrolone | 92 |
| This compound | 22 |
Nandrolone exhibits a considerably higher binding affinity for the androgen receptor compared to this compound. This stronger interaction at the receptor level is a key factor in its pronounced anabolic effects.
Experimental Protocols
Representative Protocol for Assessing Nandrolone's Efficacy in Male Bodybuilders
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 16 experienced male bodybuilders (ages 19-44).
-
Intervention: Participants received either nandrolone decanoate (200 mg/week, intramuscularly) or a placebo for 8 weeks.
-
Primary Outcome Measures:
-
Body Composition: Assessed using a four-component model combining underwater weighing, dual-energy x-ray absorptiometry (DXA), and deuterium dilution.
-
Fat-Free Mass (FFM): A key indicator of muscle mass.
-
Body Mass: Overall change in weight.
-
-
Secondary Outcome Measures:
-
Fat mass, bone mineral content, and bone mineral density.
-
Water compartments (extracellular and intracellular water) determined by deuterium and bromide dilution.
-
Signaling Pathways
The primary mechanism of action for both this compound and nandrolone in promoting muscle hypertrophy is through the activation of the androgen receptor signaling pathway.
References
Comparative Analysis of Norethandrolone and Testosterone on Bone Density: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of anabolic-androgenic steroids on bone metabolism is critical. This guide provides a comparative analysis of Norethandrolone and testosterone on bone density, supported by available experimental data and detailed methodologies.
While direct comparative clinical trials between this compound and testosterone on bone mineral density (BMD) are limited in publicly available literature, this analysis draws upon data from studies on testosterone and nandrolone, a closely related 19-nortestosterone derivative that shares structural and functional similarities with this compound. This comparison aims to provide a comprehensive overview to inform further research and development in this area.
Mechanism of Action on Bone
Both testosterone and synthetic anabolic-androgenic steroids (AAS) like this compound exert their effects on bone through the androgen receptor (AR). Upon binding, the hormone-receptor complex translocates to the nucleus and modulates the transcription of genes involved in bone metabolism.
Testosterone's dual action: Testosterone influences bone health both directly and indirectly. Directly, it binds to ARs on osteoblasts, the cells responsible for bone formation, stimulating their proliferation and differentiation.[1] Indirectly, testosterone can be converted to estradiol by the enzyme aromatase. Estradiol is a potent inhibitor of bone resorption by suppressing the activity of osteoclasts, the cells that break down bone tissue.[2][3]
This compound's anabolic focus: As a synthetic derivative, this compound is designed to have a higher ratio of anabolic to androgenic activity. It directly stimulates osteoblast activity, leading to increased bone formation. While less is known about its specific aromatization to estrogenic compounds, its primary anabolic nature suggests a strong direct effect on bone building.
Signaling Pathways in Androgen-Mediated Bone Formation
The binding of androgens to the androgen receptor on osteoblasts initiates a cascade of intracellular signaling events that ultimately promote bone formation. This involves the regulation of various growth factors and signaling pathways.
Caption: Androgen signaling pathway in osteoblasts.
Comparative Efficacy on Bone Mineral Density: Experimental Data
The following tables summarize quantitative data from clinical studies on the effects of nandrolone decanoate (as a proxy for this compound) and testosterone on bone mineral density.
Table 1: Effect of Nandrolone Decanoate on Bone Mineral Density in Osteoporotic Women
| Study | Participants | Treatment | Duration | Site | Mean Change in BMD (%) | p-value |
| Frisoli et al. (2005)[4][5][6] | 65 osteoporotic women (>70 years) | 50 mg Nandrolone Decanoate every 3 weeks | 2 years | Lumbar Spine | +3.7 | <0.05 |
| Femoral Neck | +4.7 | <0.05 | ||||
| Trochanter | +4.8 (at 1 year) | <0.05 | ||||
| Gennari et al. (1989)[7][8] | 46 postmenopausal women with osteoporosis | 50 mg Nandrolone Decanoate every 3 weeks | 18 months | Lumbar Spine | +2.9 | - |
| Distal Radius | Slight transient increase | - |
Table 2: Effect of Testosterone on Bone Mineral Density in Men
| Study | Participants | Treatment | Duration | Site | Mean Change in BMD (%) | p-value |
| Snyder et al. (2017)[9][10] | 211 men (>65 years) with low testosterone | Testosterone gel (adjusted dose) | 1 year | Lumbar Spine (trabecular vBMD) | +7.5 | <0.001 |
| Yeap et al. (2019)[11] | 177 men (≥ 50 years) | Testosterone undecanoate injection | 2 years | Tibia (cortical vBMD) | +3.1 | <0.001 |
| Radius (cortical vBMD) | +2.9 | =0.005 | ||||
| Lumbar Spine (aBMD) | +0.04 g/cm² | <0.001 | ||||
| Total Hip (aBMD) | +0.01 g/cm² | <0.001 | ||||
| A meta-analysis (2022)[12] | 3103 individuals in placebo-controlled RCTs | Testosterone replacement therapy | - | Lumbar Spine | +2.2 | =0.097 |
| (only hypogonadal patients at baseline) | Lumbar Spine | +5.2 | =0.024 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used in studies assessing the effects of androgens on bone density.
Protocol 1: Clinical Trial of Nandrolone Decanoate in Osteoporotic Women
This protocol is based on the study by Frisoli et al. (2005).[4][5][6]
-
Participant Selection:
-
Inclusion criteria: Postmenopausal women over 70 years of age with a diagnosis of osteoporosis (T-score ≤ -2.5 at the lumbar spine or femoral neck).
-
Exclusion criteria: Conditions or medications known to affect bone metabolism, recent fractures, or contraindications to anabolic steroids.
-
-
Study Design:
-
A double-blind, randomized, placebo-controlled trial.
-
Participants are randomly assigned to either the treatment group or the placebo group.
-
-
Intervention:
-
Treatment group receives intramuscular injections of 50 mg of nandrolone decanoate every 3 weeks.
-
Placebo group receives intramuscular injections of a saline solution on the same schedule.
-
All participants receive daily calcium (500 mg) and vitamin D supplementation.
-
-
Data Collection:
-
Baseline measurements: Bone mineral density (BMD) of the lumbar spine, femoral neck, and trochanter measured by dual-energy X-ray absorptiometry (DXA).
-
Follow-up measurements: BMD is reassessed at 12 and 24 months.
-
Biochemical markers of bone turnover (e.g., serum osteocalcin, urinary deoxypyridinoline) are measured at baseline and follow-up.
-
-
Statistical Analysis:
-
Changes in BMD from baseline are compared between the treatment and placebo groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Caption: Workflow for a clinical trial on Nandrolone.
Protocol 2: Clinical Trial of Testosterone Therapy in Men with Low Testosterone
This protocol is based on the study by Snyder et al. (2017).[9][10]
-
Participant Selection:
-
Inclusion criteria: Men aged 65 years and older with low serum testosterone levels.
-
Exclusion criteria: Conditions that could be exacerbated by testosterone therapy (e.g., prostate cancer, severe sleep apnea) or use of medications affecting bone metabolism.
-
-
Study Design:
-
A double-blind, randomized, placebo-controlled trial.
-
-
Intervention:
-
Treatment group receives a daily transdermal testosterone gel, with the dose adjusted to maintain testosterone levels in the normal range for young men.
-
Placebo group receives a daily transdermal placebo gel.
-
-
Data Collection:
-
Baseline measurements: Volumetric bone mineral density (vBMD) and bone strength of the spine and hip are assessed using quantitative computed tomography (QCT) and finite element analysis. Areal BMD (aBMD) is measured by DXA.
-
Follow-up measurements: All bone density and strength measurements are repeated at 12 months.
-
-
Statistical Analysis:
-
The percentage change in vBMD and estimated bone strength from baseline is compared between the testosterone and placebo groups.
-
Caption: Workflow for a clinical trial on Testosterone.
Conclusion
Both testosterone and synthetic anabolic steroids like this compound (and its close relative, nandrolone) have demonstrated positive effects on bone mineral density. Testosterone therapy appears to be particularly effective in increasing both trabecular and cortical bone density in men with low testosterone levels.[9][10][11] The data on nandrolone suggests it is also a potent agent for increasing bone mass, particularly in the lumbar spine and femoral neck of osteoporotic women.[4][5][6]
The choice between these agents in a therapeutic or research context would depend on the specific population, desired outcomes, and consideration of their respective androgenic and anabolic profiles. Direct, head-to-head comparative studies of this compound and testosterone are needed to definitively delineate their relative efficacy and safety profiles for improving bone health. Researchers are encouraged to utilize robust methodologies, such as those outlined above, to contribute to a clearer understanding of the skeletal effects of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of sex steroids hormones in the regulation of bone metabolism in men: Evidence from clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The effect of nandrolone decanoate on bone mineral density, muscle mass, and hemoglobin levels in elderly women with osteoporosis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of nandrolone decanoate on bone mass in established osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nandrolone decanoate therapy on bone mass and calcium metabolism in women with established post-menopausal osteoporosis: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Testosterone Treatment on Volumetric Bone Density and Strength in Older Men With Low Testosterone: A Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Effect of Testosterone Treatment on Volumetric Bone Density and Strength in Older Men With Low Testosterone: A Controlled Clinical Trial (2017) | Peter J. Snyder | 269 Citations [scispace.com]
- 11. endorama.gr [endorama.gr]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
Norethandrolone's Interference in Commercial Testosterone Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of testosterone is crucial for a myriad of applications, from clinical diagnostics to endocrinology research. However, the structural similarity of synthetic steroids, such as norethandrolone, to endogenous hormones can lead to significant cross-reactivity in widely used commercial immunoassays, potentially yielding erroneously elevated testosterone levels. This guide provides a comparative analysis of this analytical challenge, presenting available experimental data and detailed methodologies to aid in the critical evaluation of immunoassay results.
The specificity of antibody-based assays is a cornerstone of their utility. In the context of testosterone measurement, the potential for cross-reactivity with structurally related compounds is a significant analytical variable. This compound, a synthetic anabolic steroid, shares a similar steran nucleus with testosterone, creating the potential for it to be recognized by the antibodies utilized in testosterone immunoassays. This guide focuses on the cross-reactivity of this compound in prominent commercial testosterone immunoassays.
Comparative Analysis of Cross-Reactivity
While a comprehensive comparison across all major immunoassay platforms is limited by the availability of public data, a pivotal study by Krasowski et al. (2014) provides specific quantitative data on the cross-reactivity of this compound (referred to as normethandrolone) in the Roche Elecsys Testosterone II immunoassay.
| Immunoassay Platform | Compound | Test Concentration (ng/mL) | Percent Cross-Reactivity (%) |
| Roche Elecsys Testosterone II | This compound (Normethandrolone) | 100 | 7.8 [1][2] |
| Siemens | This compound | Data not available | Data not available |
| Abbott Architect | This compound | Data not available | Data not available |
| Beckman Coulter Access | This compound | Data not available | Data not available |
Experimental Protocols
To ensure a thorough understanding of how such cross-reactivity is determined, the following is a detailed methodology adapted from the protocol used by Krasowski et al. (2014) for the Roche Elecsys platform.
Protocol for Determining Percent Cross-Reactivity
1. Materials and Reagents:
-
Testosterone immunoassay platform and corresponding reagents (e.g., Roche Elecsys Testosterone II).
-
This compound standard of known purity.
-
Calibrators and controls for the testosterone assay.
-
Analyte-free serum or plasma.
-
Appropriate solvents for dissolving the this compound standard (e.g., ethanol or methanol).
2. Preparation of Test Samples:
-
A stock solution of this compound is prepared by dissolving the standard in a suitable solvent to a high concentration.
-
This stock solution is then serially diluted in the analyte-free serum to create a range of test concentrations (e.g., 100 ng/mL).
-
A baseline sample of the analyte-free serum is also prepared.
3. Immunoassay Analysis:
-
The testosterone concentration of the baseline analyte-free serum is measured to establish a zero point.
-
The testosterone concentration of each serum sample spiked with this compound is then measured using the testosterone immunoassay according to the manufacturer's instructions.
4. Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = [(Apparent Testosterone Concentration in Spiked Sample - Baseline Testosterone Concentration) / Concentration of this compound Spiked] x 100
Visualizing the Workflow and Molecular Relationship
To further clarify the experimental process and the underlying molecular basis for cross-reactivity, the following diagrams are provided.
References
A Comparative Analysis of Norethandrolone and Selective Androgen Receptor Modulators (SARMs) for Anabolic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic steroid Norethandrolone and a class of investigational compounds known as Selective Androgen Receptor Modulators (SARMs). The focus is on their efficacy, tissue selectivity, and side effect profiles, supported by preclinical and clinical data. This information is intended for research and professional reference only.
Introduction: The Evolution of Anabolic Therapies
This compound, a synthetic derivative of testosterone, was one of the first anabolic-androgenic steroids (AAS) developed with the aim of separating anabolic (myotrophic) effects from androgenic (virilizing) effects.[1] However, like other traditional AAS, it exhibits a range of androgenic side effects and potential for liver toxicity.[2][3]
Selective Androgen Receptor Modulators (SARMs) represent a newer class of androgen receptor ligands.[4] They are designed to be tissue-selective, aiming to maximize anabolic effects in muscle and bone while minimizing androgenic effects in tissues such as the prostate and skin.[5] This guide will compare the efficacy and safety profiles of this compound with three prominent nonsteroidal SARMs: Ostarine (Enobosarm, MK-2866), Ligandrol (LGD-4033), and RAD 140 (Testolone).
Mechanism of Action: A Tale of Two Ligands
Both this compound and SARMs exert their effects by binding to and activating the Androgen Receptor (AR). However, the key distinction lies in the downstream consequences of this binding in different tissues.
This compound: As a traditional steroid, this compound binds to the AR, leading to broad activation in various tissues, resulting in both desired anabolic effects and undesired androgenic side effects.[1]
SARMs: Nonsteroidal SARMs are engineered to induce a unique conformational change in the AR upon binding. This altered conformation is thought to influence the recruitment of tissue-specific co-regulator proteins (coactivators and corepressors), leading to differential gene expression in a tissue-selective manner.[4] This is the proposed mechanism for their ability to be highly anabolic in muscle and bone with reduced activity in androgenic tissues like the prostate.
Below is a diagram illustrating the generalized signaling pathway for both this compound and SARMs.
Caption: Generalized Androgen Receptor Signaling Pathway.
Quantitative Efficacy Comparison
The following tables summarize the available preclinical and clinical data for this compound and the selected SARMs. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual studies.
Table 1: Anabolic and Androgenic Activity (Preclinical Data)
| Compound | Anabolic:Androgenic Ratio | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Prostate/Seminal Vesicles) | Reference |
| This compound | ~1:16 (anabolic to androgenic potency) | Similar to testosterone | 1/16th the potency of testosterone | [1] |
| Ostarine (Enobosarm) | High (not quantified in a single ratio) | Fully restored in castrated rats | Partially restored in castrated rats | [6] |
| LGD-4033 | >500:1 (muscle to prostate) | Potent activity in castrated rats | Weaker partial agonist activity on the prostate | [7][8][9] |
| RAD 140 (Testolone) | ~90:1 (compared to testosterone) | Fully anabolic on muscle | Less than complete efficacy on the prostate; can partially antagonize testosterone's effect | [10][11] |
Table 2: Clinical Efficacy in Increasing Lean Body Mass
| Compound | Dosage | Study Duration | Increase in Lean Body Mass | Key Findings | Reference |
| This compound | - | - | - | Historically used for muscle wasting, but modern clinical data is scarce. | [12] |
| Ostarine (Enobosarm) | 3 mg/day | 3 months | 1.3 kg increase vs. baseline; 1.4 kg vs. placebo | Dose-dependent increase in LBM in elderly men and postmenopausal women. | [13][14] |
| LGD-4033 | 1.0 mg/day | 21 days | 1.21 kg increase | Dose-dependent increase in LBM in healthy young men. | [7][15][16] |
| RAD 140 (Testolone) | - | - | Preclinical data shows potent anabolic effects in primates. | Currently in clinical trials for breast cancer. | [10][17][18] |
Side Effect Profile Comparison
Table 3: Effects on Prostate, Liver, and Lipids
| Compound | Prostate Effects | Liver Enzymes | Lipid Profile | Reference |
| This compound | Prostatic hypertrophy is a known risk. | Can cause liver toxicity, including cholestasis and tumors. | Can lower HDL and raise LDL. | [2][3] |
| Ostarine (Enobosarm) | No significant change in Prostate-Specific Antigen (PSA). | Generally well-tolerated in clinical trials, but liver injury reported at high, non-clinical doses. | - | [13][[“]] |
| LGD-4033 | No significant change in PSA. | No significant changes in AST or ALT at studied doses. | Dose-dependent suppression of HDL cholesterol, which returned to baseline after discontinuation. | [15][20][21] |
| RAD 140 (Testolone) | Largely spares the prostate in preclinical models. | Minimal liver enzyme elevations at doses 10-fold greater than the fully effective dose in primates. | Expected lowering of lipids (LDL, HDL, triglycerides) in preclinical models. | [10][11][22] |
Experimental Protocols
The Hershberger Bioassay for Anabolic and Androgenic Activity
A fundamental preclinical model for assessing the anabolic and androgenic properties of androgens and SARMs is the Hershberger bioassay.[23][24][25]
Objective: To determine the anabolic (myotrophic) and androgenic activity of a test compound.
Experimental Model: Immature, castrated male rats. Castration removes the primary source of endogenous androgens, making the androgen-dependent tissues highly sensitive to exogenous compounds.
Methodology:
-
Animal Preparation: Male rats (typically around 42 days of age) are castrated.
-
Dosing Period: After a post-surgery recovery period (e.g., 7 days), the animals are treated with the test compound or a vehicle control daily for 10 consecutive days. The compound is typically administered via oral gavage or subcutaneous injection.
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized.
-
Endpoint Measurement: The following tissues are carefully dissected and weighed:
-
Anabolic (Myotrophic) Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate, seminal vesicles, and glans penis.
-
-
Data Analysis: The weights of these tissues from the treated groups are compared to those of the vehicle control group. An increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the prostate and seminal vesicles indicate androgenic activity. The ratio of the anabolic to androgenic effect can then be calculated.
Below is a diagram representing the workflow of the Hershberger assay.
Caption: Workflow of the Hershberger Bioassay.
Conclusion
The available data suggests that SARMs, particularly LGD-4033 and RAD 140, exhibit a significantly more favorable anabolic-to-androgenic ratio compared to the traditional anabolic steroid this compound. Clinical trials with Ostarine and LGD-4033 have demonstrated their ability to increase lean body mass with a better safety profile concerning prostate effects and liver enzymes at therapeutic doses.
While this compound was a step towards separating anabolic and androgenic effects, SARMs represent a more refined approach to tissue-selective androgen receptor modulation. Further long-term clinical studies are necessary to fully establish the efficacy and safety of SARMs for various potential therapeutic applications. However, based on the current body of research, SARMs show considerable promise as a class of compounds with superior tissue selectivity over older anabolic-androgenic steroids like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Selective Androgen Receptor Modulator Enobosarm on Bone Healing in a Rat Model for Aged Male Osteoporosis | springermedizin.de [springermedizin.de]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. swolverine.com [swolverine.com]
- 9. vikingtherapeutics.com [vikingtherapeutics.com]
- 10. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program - BioSpace [biospace.com]
- 14. ascopubs.org [ascopubs.org]
- 15. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. moreplatesmoredates.com [moreplatesmoredates.com]
- 18. swolverine.com [swolverine.com]
- 19. consensus.app [consensus.app]
- 20. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. | Semantic Scholar [semanticscholar.org]
- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 22. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. oecd.org [oecd.org]
Validating Norethandrolone's Anabolic Efficacy: A Guide to Statistical Methodologies and Experimental Validation
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the statistical methods and experimental protocols essential for validating the results of Norethandrolone treatment studies. By presenting quantitative data from key historical studies in a comparative format, this document aims to facilitate a deeper understanding of this compound's anabolic and metabolic effects, thereby supporting robust study design and data interpretation in the development of anabolic agents.
This compound, a synthetic anabolic-androgenic steroid, has been historically studied for its potential therapeutic benefits in conditions associated with muscle wasting and negative nitrogen balance.[1][2] Validating the clinical efficacy of such compounds requires rigorous statistical analysis of well-controlled experimental data. This guide delves into the methodologies employed in seminal studies to quantify the effects of this compound, offering a framework for the objective comparison of its performance.
Comparative Analysis of Anabolic Effects
The following tables summarize key quantitative data from foundational studies on this compound, providing a clear comparison of its metabolic effects across different dosages and patient populations.
Table 1: Metabolic Balance Studies with Intramuscular this compound
| Parameter | Study | Patient Population | Daily Dosage | Duration | Key Findings | Statistical Methods |
| Nitrogen Balance | Spencer et al. (1957) | 5 ambulatory patients with various conditions | 25 mg & 50 mg | 18-43 days | Significant decrease in urinary nitrogen excretion, indicating protein anabolism.[1] | Not explicitly stated, but based on controlled dietary intake and balance studies. |
| Phosphorus Balance | Spencer et al. (1957) | 5 ambulatory patients with various conditions | 50 mg | 18-43 days | Significant decrease in urinary phosphorus excretion, consistent with nitrogen retention.[1] | Not explicitly stated, but based on controlled dietary intake and balance studies. |
| Calcium Balance | Spencer et al. (1957) | 5 ambulatory patients with various conditions | 50 mg | 18-43 days | Decrease in urinary calcium excretion.[1] | Not explicitly stated, but based on controlled dietary intake and balance studies. |
| Body Weight | Spencer et al. (1957) | 5 ambulatory patients with various conditions | 50 mg | 18-43 days | Slight gain in body weight during treatment.[1] | Not explicitly stated, but based on controlled dietary intake and balance studies. |
Table 2: Metabolic Effects of Oral this compound
| Parameter | Study | Patient Population | Daily Dosage | Duration | Key Findings | Statistical Methods |
| Nitrogen Retention | McSwiney & Prunty (1957) | Patients requiring anabolic support | Moderate | Not specified | Produced nitrogen retention.[3] | Not explicitly stated, but based on metabolic balance studies. |
| Calcium Balance | McSwiney & Prunty (1957) | Patients requiring anabolic support | Moderate | Not specified | Fall in urinary and usually a fall in faecal calcium.[3] | Not explicitly stated, but based on metabolic balance studies. |
| Body Weight | McSwiney & Prunty (1957) | Patients requiring anabolic support | Moderate | Not specified | Marked changes in weight.[3] | Not explicitly stated, but based on metabolic balance studies. |
| Fluid & Electrolyte Balance | McSwiney & Prunty (1957) | Patients requiring anabolic support | Moderate | Not specified | Marked changes in fluid, sodium, potassium, and chloride balances.[3] | Not explicitly stated, but based on metabolic balance studies. |
Key Experimental Protocols
The validation of this compound's effects relies on meticulously designed experimental protocols. Below are summaries of the methodologies from the cited studies.
Metabolic Balance Study Protocol (based on Spencer et al., 1957)
-
Subjects: Five ambulatory patients with conditions such as osteoporosis and metastatic breast carcinoma were included in the study.
-
Diet: All patients received a controlled, analyzed, low-calcium diet with a constant fluid intake throughout the study period. The diet consisted of approximately 1,950 calories per day, containing 67 g of protein, 267 g of carbohydrate, 69 g of fat, 160 mg of calcium, and 760 mg of phosphorus.[1]
-
Study Design: The study was divided into three phases: a control phase, a treatment phase with intramuscular administration of this compound (25 mg or 50 mg daily), and a post-treatment phase.[1]
-
Data Collection: Daily collections of urine and stool were analyzed for nitrogen, phosphorus, and calcium content to determine metabolic balance. Body weight was also monitored.
-
Statistical Analysis: While specific statistical tests were not detailed, the study relied on the comparison of metabolic data from the treatment and post-treatment phases to the baseline control phase under highly controlled dietary conditions.
Anabolic Effects Study Protocol (based on McSwiney & Prunty, 1957)
-
Subjects: The study investigated the protein anabolic properties of three testosterone derivatives, including this compound (17α-ethyl-19-nortestosterone), in patients.
-
Administration: this compound was administered to study its effects on nitrogen retention and other metabolic parameters.
-
Data Collection: Metabolic balance studies were conducted to measure nitrogen, calcium, phosphorus, sodium, potassium, and chloride levels. Body weight and fluid balance were also assessed.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved in this compound research, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for validating anabolic effects.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Anabolic Validation.
Conclusion
The validation of results from this compound treatment studies hinges on the application of appropriate statistical methods to data from well-controlled clinical investigations. The historical studies highlighted in this guide, while lacking the detailed statistical reporting of modern trials, laid the groundwork for understanding the anabolic effects of this compound through meticulous metabolic balance studies. For contemporary research, it is imperative to employ robust statistical techniques, such as t-tests, analysis of variance (ANOVA), and regression analysis, to definitively establish efficacy and safety. Furthermore, clear and detailed reporting of experimental protocols is crucial for the reproducibility and critical appraisal of findings. This guide serves as a valuable resource for researchers in the field of anabolic drug development, promoting a rigorous and objective approach to the validation of therapeutic claims.
References
Validating the Downstream Targets of Norethandrolone Signaling in Muscle Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the downstream targets of Norethandrolone signaling in skeletal muscle tissue. This compound, a synthetic anabolic-androgenic steroid (AAS), exerts its primary effects by binding to the androgen receptor (AR), a ligand-activated transcription factor.[1][2] This interaction initiates a cascade of genomic and non-genomic events that lead to increased muscle mass and strength.[1][3] Identifying and validating the specific downstream targets of this signaling pathway is crucial for understanding its mechanism of action and for the development of novel therapeutics for muscle-wasting conditions.
While direct, extensive research on this compound's specific downstream targets is limited, the well-documented effects of other androgens, such as testosterone and nandrolone, provide a strong basis for hypothesizing its molecular actions.[4][5] The this compound-AR complex, upon translocation to the nucleus, binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes.[1] This guide will compare and detail the key experimental approaches used to identify and validate these gene and protein targets.
This compound Signaling Pathway in Muscle Tissue
The canonical signaling pathway for this compound in muscle cells begins with its binding to the cytosolic androgen receptor. This complex then translocates to the nucleus, where it acts as a transcription factor, binding to AREs and initiating the transcription of target genes. These genes are involved in protein synthesis, muscle growth, and differentiation. Additionally, non-genomic pathways involving crosstalk with other signaling molecules like PI3K/Akt and IGF-I have been identified for androgens, contributing to their anabolic effects.[6]
Caption: Canonical and non-genomic signaling pathways of this compound in muscle cells.
Comparison of Target Validation Methodologies
The validation of downstream targets for this compound can be approached through a combination of transcriptomic, proteomic, genomic, and functional analyses. Each method offers unique advantages and limitations.
| Methodology | Principle | Key Data Output | Strengths | Limitations |
| Transcriptomics (qRT-PCR, RNA-Seq) | Measures the abundance of specific mRNA transcripts in response to this compound treatment. | Fold change in gene expression. | Highly sensitive for detecting changes in gene expression; RNA-Seq provides a global view of the transcriptome. | mRNA levels do not always correlate with protein levels; does not confirm direct AR binding. |
| Proteomics (Western Blot, Mass Spectrometry) | Detects and quantifies changes in protein expression levels following this compound administration. | Relative protein abundance. | Directly measures the functional molecules of the cell; mass spectrometry can identify a wide range of proteins. | Western blotting is low-throughput; mass spectrometry can be complex and expensive. |
| Genomic (ChIP-Seq, ChIP-qPCR) | Identifies the specific sites on the genome where the androgen receptor binds after being activated by this compound. | Genome-wide AR binding sites (ChIP-Seq); enrichment of AR at specific gene loci (ChIP-qPCR). | Directly identifies primary downstream targets of AR; provides mechanistic insight into gene regulation. | Requires a specific and effective antibody for the AR; does not confirm that binding leads to a change in gene expression. |
| Functional Assays (In Vitro & In Vivo) | Measures the physiological consequences of this compound treatment on muscle cells or whole organisms. | Muscle fiber size, myotube formation, contractile force. | Provides evidence for the biological relevance of the observed molecular changes. | Can be time-consuming and complex; in vitro results may not always translate to in vivo effects. |
Experimental Protocols
Below are detailed protocols for key experiments used in validating downstream targets of this compound.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of specific target genes identified from literature or discovery experiments.
Protocol:
-
Cell Culture and Treatment: Culture C2C12 myoblasts and differentiate into myotubes. Treat myotubes with a specified concentration of this compound (e.g., 100 nM) or vehicle control for a defined period (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for target genes (e.g., Igf1, MyoD, Foxo1) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Western Blotting for Protein Expression Analysis
This protocol allows for the detection and quantification of specific proteins in muscle tissue or cell lysates.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells or homogenized muscle tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IGF-1, anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the androgen receptor directly binds to the promoter regions of putative target genes.
Protocol:
-
Cross-linking and Cell Lysis: Treat this compound-stimulated and control muscle cells with formaldehyde to cross-link proteins to DNA. Lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an anti-AR antibody or a non-specific IgG control.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Use the purified DNA as a template for qRT-PCR with primers flanking the putative AREs in the promoter regions of target genes. An enrichment of DNA in the AR-immunoprecipitated sample compared to the IgG control indicates direct binding.
Experimental Workflow and Data Integration
A comprehensive approach to validating downstream targets involves a multi-step workflow that integrates different experimental techniques.
Caption: A typical workflow for the discovery and validation of this compound's downstream targets.
Comparative Logic of Validation Techniques
The choice of validation method depends on the specific research question. A combination of techniques provides the most robust evidence.
Caption: Logical relationship between research questions and validation methodologies.
By employing a combination of these methodologies, researchers can robustly identify and validate the downstream targets of this compound in muscle tissue, paving the way for a deeper understanding of its anabolic effects and the development of targeted therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 6. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Norethandrolone and Its Derivatives: A Comparative Analysis
A deep dive into the biotransformation of the synthetic anabolic-androgenic steroid Norethandrolone and its related compounds reveals a complex interplay of enzymatic processes that dictate their activity and excretion. This guide provides a comparative overview of their metabolic fate, supported by experimental data, to aid researchers in drug development and metabolism studies.
This compound, a 17α-alkylated anabolic-androgenic steroid (AAS), and its derivatives have been subjects of interest for their potential therapeutic applications and as agents of abuse in sports. Understanding their metabolism is crucial for identifying active metabolites, determining detection windows, and elucidating potential toxicities. The metabolic pathways of these compounds primarily involve modifications of the steroid A-ring and hydroxylation at various positions, leading to a variety of metabolites that are then conjugated for excretion.
Comparative Metabolic Pathways
The metabolism of this compound and its derivatives largely follows the general pathways established for anabolic steroids, encompassing Phase I (functionalization) and Phase II (conjugation) reactions. Phase I modifications, such as reduction and hydroxylation, are key to altering the biological activity and increasing the water solubility of these compounds.
In humans, this compound undergoes significant biotransformation. Following oral administration, it is metabolized into at least nine different metabolites.[1] The primary metabolic routes include the reduction of the A-ring to form 5α- and 5β-isomers, and hydroxylation of the ethyl side chain.[1] Key identified metabolites include 17α-ethyl-5α-estrane-3α,17β-diol and 17α-ethyl-5β-estrane-3α,17β-diol.[1] Another significant metabolite is a hydroxylated version of the tetrahydro-reduced parent compound.[1] The 5α-reduced metabolite of this compound, 5α-dihydrothis compound, has been shown to have a diminished affinity for the androgen receptor compared to the parent compound.[2]
The metabolic fate of this compound has also been investigated in other species. In horses, the metabolism is characterized by extensive oxygenation, leading to the formation of 19-norpregnane-3,16,17-triols, 19-norpregnane-3,17,20-triols, and 3,17-dihydroxy-19-norpregnan-21-oic acids as major urinary metabolites.[3]
One of the most well-studied derivatives of this compound is Ethylestrenol, which is considered a prodrug of this compound.[4] Ethylestrenol lacks the 3-keto group present in this compound and is metabolized in the body through oxidation at the C3 position to yield this compound.[5][6] This conversion is a critical step for its anabolic activity. Further metabolism of the resulting this compound would then follow the pathways described above. Studies in rats have shown that after oral administration of Ethylestrenol, the unchanged parent drug, along with dihydroxylated and trihydroxylated dihydro derivatives, can be found in the feces.[7]
The following diagram illustrates the primary metabolic conversion of Ethylestrenol to this compound and the subsequent major reduction pathways of this compound.
Quantitative Comparison of Metabolites
While direct quantitative comparative studies are scarce, the available data allows for a qualitative comparison of the primary metabolites of this compound and its prodrug, Ethylestrenol. The table below summarizes the key metabolites identified in human and animal studies.
| Compound | Primary Metabolic Transformation | Key Metabolites | Species Studied | Reference |
| This compound | A-ring reduction, Hydroxylation | 17α-ethyl-5α-estrane-3α,17β-diol, 17α-ethyl-5β-estrane-3α,17β-diol, Tetrahydroxylated metabolite | Human | [1] |
| Oxygenation | 19-norpregnane-3,16,17-triols, 19-norpregnane-3,17,20-triols, 3,17-dihydroxy-19-norpregnan-21-oic acids | Horse | [3] | |
| Ethylestrenol | Oxidation to this compound | This compound | Human (inferred) | [4] |
| Dihydroxylation, Trihydroxylation | Dihydroxylated and trihydroxylated dihydro derivatives | Rat | [7] |
Experimental Protocols
The identification and quantification of this compound and its metabolites typically involve sophisticated analytical techniques. A general workflow for such an analysis is outlined below.
Sample Preparation
-
Extraction: Urine or plasma samples are often subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids from the biological matrix.
-
Hydrolysis: As many metabolites are excreted as glucuronide or sulfate conjugates, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is commonly employed to cleave the conjugates and release the free steroid metabolites.
-
Derivatization: To improve volatility and thermal stability for gas chromatography (GC) analysis, the extracted metabolites are often derivatized, for example, by forming trimethylsilyl (TMS) ethers.
Analytical Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and identification of steroid metabolites. The fragmentation patterns observed in the mass spectra provide structural information for metabolite identification.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and can often be used without derivatization, making it a powerful tool for the direct analysis of steroid conjugates.
The following diagram illustrates a typical experimental workflow for the analysis of this compound and its metabolites.
Conclusion
The metabolic fate of this compound is characterized by extensive biotransformation through reduction and hydroxylation, leading to a diverse profile of metabolites. Its derivative, Ethylestrenol, acts as a prodrug, being converted to this compound to exert its biological effects. While comprehensive comparative quantitative data remains limited, the existing literature provides a solid foundation for understanding the principal metabolic pathways of these compounds. Further research employing advanced analytical techniques will be instrumental in providing a more detailed quantitative comparison of the metabolic fates of a broader range of this compound derivatives, which will be invaluable for both therapeutic development and doping control.
References
- 1. scispace.com [scispace.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The metabolism of this compound in the horse: characterization of 16-, 20- and 21-oxygenated metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylestrenol - Wikipedia [en.wikipedia.org]
- 5. Ethylestrenol | C20H32O | CID 13765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethylestrenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Anabolic steroids. Part 2: the disposition of ethylestrenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Norethandrolone Compared to Other Anabolic Steroids
For researchers and drug development professionals, understanding the complete pharmacological profile of a synthetic steroid is paramount. While the on-target effects of anabolic-androgenic steroids (AAS) are well-documented, their off-target activities are critical determinants of their therapeutic window and adverse effect profile. This guide provides a comparative analysis of the off-target effects of norethandrolone, an early synthetic AAS, against other commonly known anabolic steroids: nandrolone, testosterone cypionate, and oxandrolone. The comparison is based on experimental data from receptor binding assays and documented physiological effects.
Comparative Receptor Binding Affinity
The off-target effects of anabolic steroids are largely dictated by their cross-reactivity with other steroid hormone receptors, including the progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The relative binding affinity (RBA) of a steroid for these receptors provides a quantitative measure of its potential for off-target activity. The following table summarizes the available RBA data for this compound and its comparators.
| Steroid | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | Strong Agonist[1] | 3%[2] | High (via aromatization)[1] | Data not available | Data not available |
| Nandrolone | 20%[2] | 154-155%[2] | <0.1%[2] | 0.5%[2] | 1.6%[2] |
| Testosterone | - | 100% (Reference) | <1% | <1% | - |
| Oxandrolone | Data not available | ~0.3%[3] | Data not available | No direct binding, but antagonizes GR action[4][5][6] | Data not available |
Note: RBA values are expressed as a percentage of the binding affinity of the natural ligand for its receptor (e.g., progesterone for PR, testosterone for AR, estradiol for ER, dexamethasone for GR, and aldosterone for MR). Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
This compound exhibits a complex binding profile. While its affinity for the androgen receptor is relatively low, it possesses strong progestogenic activity[1]. Furthermore, it can be aromatized to a potent estrogen, leading to significant estrogenic effects[1]. In contrast, nandrolone shows high affinity for the androgen receptor and moderate affinity for the progesterone receptor, with minimal interaction with other steroid receptors[2][7]. Oxandrolone has a very low affinity for the androgen receptor and, interestingly, does not bind directly to the glucocorticoid receptor but can antagonize its signaling pathway[4][5][6].
Experimental Protocols
The determination of relative binding affinities is typically performed using competitive radioligand binding assays. The following is a generalized protocol for such an assay.
Competitive Radioligand Binding Assay for Steroid Receptors
This method is used to determine the affinity of a test compound (e.g., this compound) for a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
1. Receptor Preparation:
-
Cytosolic Fraction: Target tissues (e.g., rat prostate for AR, rabbit uterus for PR) are homogenized in a cold buffer. The homogenate is then centrifuged at high speed (e.g., 105,000 x g) to obtain a supernatant containing the soluble cytosolic receptors[8].
-
Whole Cells: Alternatively, intact cells expressing the receptor of interest can be used[9].
2. Incubation:
-
A constant concentration of the radiolabeled ligand (e.g., [³H]mibolerone for AR, [³H]progesterone for PR) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled competitor steroid (the test compound) are added to the incubation mixture.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Unbound Ligand:
-
Dextran-Coated Charcoal (DCC) Method: A suspension of DCC is added to the incubation tubes. The charcoal adsorbs the unbound steroid, while the larger receptor-ligand complexes remain in the supernatant after centrifugation[8].
-
Filtration Method: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, which is then washed to remove any unbound ligand[10][11].
4. Quantification:
-
The radioactivity of the bound fraction (in the supernatant for DCC or on the filter for filtration) is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The relative binding affinity (RBA) is calculated as the ratio of the IC50 of the reference steroid (the natural ligand) to the IC50 of the test steroid, multiplied by 100.
Off-Target Signaling Pathways
The binding of an anabolic steroid to an off-target receptor can activate or inhibit the corresponding signaling pathway, leading to a range of physiological effects.
Progesterone Receptor (PR) Signaling
This compound's strong progestogenic activity suggests it acts as an agonist at the progesterone receptor. This can lead to side effects such as water retention and gynecomastia, similar to those observed with progestins.
Estrogen Receptor (ER) Signaling
This compound can be converted by the enzyme aromatase into a potent estrogen, which then activates the estrogen receptor. This is a significant off-target mechanism that contributes to estrogenic side effects.
Glucocorticoid Receptor (GR) Signaling Interference by Oxandrolone
Oxandrolone presents a unique case of off-target effects. It does not directly bind to the GR but interferes with its signaling pathway in an androgen receptor-dependent manner, effectively antagonizing glucocorticoid actions.
Summary of Off-Target Effects and Associated Side Effects
The distinct receptor binding profiles of these anabolic steroids translate into different side effect profiles.
| Steroid | Primary Off-Target Interactions | Key Associated Side Effects |
| This compound | Strong PR agonism; Aromatization to potent estrogen. | Gynecomastia, fluid retention, virilization[1]. |
| Nandrolone | Moderate PR agonism. | Suppression of natural testosterone production, estrogenic side effects (milder than testosterone), cardiovascular strain[2]. |
| Testosterone Cypionate | Aromatization to estrogen; 5α-reduction to dihydrotestosterone (DHT). | Gynecomastia, water retention, acne, hair loss, prostate issues[8]. |
| Oxandrolone | Antagonism of GR signaling. | Milder side effects compared to other AAS, but can still cause hormonal suppression and liver toxicity[3][12]. |
Conclusion
This compound exhibits significant off-target effects, primarily through its strong progestogenic activity and its conversion to a potent estrogen. This profile distinguishes it from other anabolic steroids like nandrolone, which has a more favorable anabolic-to-androgenic ratio and less pronounced off-target interactions. Oxandrolone stands out for its unique mechanism of glucocorticoid receptor antagonism. A thorough understanding of these off-target binding affinities and their downstream signaling consequences is essential for the rational design of new anabolic agents with improved safety profiles and for providing a deeper understanding of the pharmacology of existing steroids. Further research is warranted to obtain a complete quantitative binding profile for this compound across all steroid receptors and to elucidate the precise molecular mechanisms of its off-target actions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 3. Oxandrolone - Wikipedia [en.wikipedia.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Oxandrolone blocks glucocorticoid signaling in an androgen receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Nandrolone - Wikipedia [en.wikipedia.org]
- 8. Unique steroid congeners for receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Norethandrolone: A Guide for Research Professionals
This document provides essential safety and logistical information for the proper disposal of norethandrolone, a Schedule III controlled substance. The following procedures are designed to ensure compliance with the U.S. Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) regulations, promoting a safe and responsible laboratory environment.
This compound is an anabolic steroid classified as a Schedule III controlled substance under the Controlled Substances Act.[1] This designation imposes strict regulatory requirements for its handling, storage, and disposal to prevent diversion and protect public health. Additionally, while not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its potential carcinogenicity and reproductive toxicity warrant a cautious approach to its disposal, treating it as a hazardous chemical.
I. Regulatory Framework
The disposal of this compound is governed by several federal agencies. The DEA oversees the handling and disposal of controlled substances to prevent abuse and diversion, while the EPA regulates the disposal of hazardous waste to protect the environment.[1][2] In many cases, state and local regulations may be more stringent than federal requirements.
| Regulatory Body | Key Responsibilities | Applicable Regulations |
| DEA | Regulates all aspects of controlled substance handling, including disposal, to prevent diversion. | 21 CFR Part 1317 |
| EPA | Governs the disposal of solid and hazardous waste. | 40 CFR Part 261 |
| DOT | Regulates the transportation of hazardous materials. | 49 CFR Parts 171-180 |
II. Primary Disposal Method: DEA-Registered Reverse Distributor
The most compliant and recommended method for the disposal of expired, unwanted, or unused this compound from a research laboratory is through a DEA-registered reverse distributor.[2][3][4] A reverse distributor is authorized by the DEA to acquire controlled substances from registrants for the purpose of return to the manufacturer or for destruction.[3][5]
Experimental Protocol: Transfer to a Reverse Distributor
-
Segregation and Inventory:
-
Isolate the this compound designated for disposal from active stock.
-
Maintain a detailed inventory of the substances to be disposed of, including the name, concentration, form, and quantity.
-
-
Contact a DEA-Registered Reverse Distributor:
-
Identify and contract with a reverse distributor registered with the DEA to handle Schedule III controlled substances.
-
The DEA provides a list of registered reverse distributors.
-
-
Documentation:
-
For Schedule III substances, the transfer to a reverse distributor is documented via an invoice.[2]
-
The registrant must maintain a record of the disposal that includes the date of transfer, the name, address, and DEA registration number of the reverse distributor, and the kind and quantity of the controlled substance transferred.[2]
-
The reverse distributor is responsible for completing and submitting DEA Form 41 (Registrants Inventory of Drugs Surrendered) upon destruction of the substance and must provide a copy to the research facility for their records.[2]
-
-
Packaging and Transportation:
-
Package the this compound in accordance with the reverse distributor's instructions and Department of Transportation (DOT) regulations for shipping hazardous materials.[3][6]
-
The reverse distributor will provide guidance on proper packaging, including the use of tamper-proof containers and appropriate labeling.[3]
-
Transportation must be conducted by a common or contract carrier, or the reverse distributor may pick up the material directly.[6] Laboratory personnel are generally not permitted to transport controlled substances for disposal.[6]
-
III. On-Site Disposal: Limited and Stringent
On-site destruction of controlled substances by a DEA registrant is permissible but must adhere to the DEA's "non-retrievable" standard.[4][7] This means the substance must be permanently altered in its physical or chemical state, rendering it unusable.[7] The DEA has stated that incineration is the only method they have reviewed that meets this standard.[2][7]
Experimental Protocol: On-Site Chemical Degradation (Requires Institutional and Potentially DEA Approval)
This protocol should only be followed if explicitly approved by the institution's Environmental Health and Safety (EHS) department and in compliance with all applicable regulations. Some institutions may have specific procedures for the on-site disposal of small quantities.[8]
-
Verification of Procedure:
-
Confirm with your institution's EHS and/or a DEA field office that this on-site destruction method is compliant.
-
-
Documentation:
-
Witnesses:
-
Chemical Degradation (Example):
-
This is an illustrative example and should not be performed without institutional approval.
-
Prepare a solution capable of degrading the steroid structure, such as a strong oxidizing agent or a corrosive solution.
-
In a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, dissolve or suspend the this compound in the degradation solution.
-
Allow sufficient time for the reaction to complete, ensuring the active pharmaceutical ingredient is rendered non-retrievable.
-
-
Final Disposal of Residue:
-
The resulting chemical waste must be managed as hazardous waste and disposed of through the institution's hazardous waste program.
-
IV. Spills and Accidental Releases
In the event of a spill, the primary concern is the safety of laboratory personnel.
-
Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.
-
-
Assess the Spill:
-
If the spill is large or involves a highly concentrated form of this compound, contact your institution's EHS for assistance.
-
-
Cleanup:
-
Wear appropriate PPE.
-
For solid spills, gently sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent and place it in a hazardous waste container.
-
-
Documentation:
V. Data Presentation
| Disposal Method | DEA Compliance | Record Keeping | Typical Use Case |
| Reverse Distributor | High | Invoice, DEA Form 41 (by RD) | Routine disposal of expired or unwanted stock |
| On-Site Destruction | Conditional | DEA Form 41 | Small quantities, with institutional and possible DEA approval |
VI. Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
- 1. mlienvironmental.com [mlienvironmental.com]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Federal Register :: Definition and Registration of Reverse Distributors [federalregister.gov]
- 6. Request Rejected [pharmacy.ohio.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Norethandrolone
For Immediate Implementation by Laboratory Personnel
This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Norethandrolone. Adherence to these guidelines is critical to ensure the safety of all researchers, scientists, and drug development professionals working with this potent compound. This compound is suspected of causing cancer and of damaging fertility or the unborn child, and may cause harm to breast-fed children.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound and the absence of established occupational exposure limits, a conservative approach to PPE is mandatory. The following table summarizes the required PPE for various tasks.
| Task Category | Required Personal Protective Equipment |
| Handling Solid Compound | Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be removed and disposed of immediately after handling. Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Eye Protection: Tightly fitting safety goggles with side shields. Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of aerosolized particles. |
| Preparing Solutions | Gloves: Double gloving with chemotherapy-rated nitrile gloves. Gown: A disposable, low-permeability gown. Eye Protection: Safety goggles and a face shield to protect against splashes. Respiratory Protection: Work should be conducted in a certified chemical fume hood or biological safety cabinet to minimize inhalation risk. |
| Administering to Animals | Gloves: Double gloving with chemotherapy-rated nitrile gloves. Gown: A disposable, low-permeability gown. Eye Protection: Safety goggles and a face shield. |
| Waste Disposal | Gloves: Double gloving with chemotherapy-rated nitrile gloves. Gown: A disposable, low-permeability gown. Eye Protection: Safety goggles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step plan must be followed.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound. This area should be clearly marked with warning signs.
-
Ensure a certified chemical fume hood or biological safety cabinet is operational and used for all procedures that may generate dust or aerosols.
-
Assemble all necessary materials and PPE before beginning work.
-
An emergency spill kit should be readily accessible.
2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
When weighing the solid compound, do so within the confines of a chemical fume hood or on a balance with a ventilated enclosure.
-
Handle the compound with care to avoid creating dust. Use non-sparking tools.[3]
-
For solution preparation, slowly add the solid to the solvent to prevent splashing.
3. Post-Handling Procedures:
-
After handling, carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the remaining PPE in the following order: gown, inner gloves, eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Decontaminate the work surface with an appropriate cleaning agent.
4. Disposal Plan:
-
All disposable PPE and materials that have come into contact with this compound are considered hazardous waste.
-
Place all contaminated solid waste, including gloves, gowns, and bench paper, into a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Dispose of all hazardous waste through a licensed chemical waste disposal service, in accordance with all local, state, and federal regulations.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
